2-Ethoxycyclopropan-1-amine
Description
The exact mass of the compound 2-Ethoxycyclopropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethoxycyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxycyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1461713-33-6 |
|---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-ethoxycyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5-3-4(5)6;/h4-5H,2-3,6H2,1H3;1H |
InChI Key |
CIPCQLBWTQOXPA-UHFFFAOYSA-N |
SMILES |
CCOC1CC1N |
Canonical SMILES |
CCOC1CC1N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Ethoxycyclopropan-1-amine: Strategies, Mechanisms, and Protocols for Drug Development
Abstract
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique physicochemical properties to bioactive molecules.[1][2] Among these, 2-substituted cyclopropylamines, such as 2-Ethoxycyclopropan-1-amine, represent a class of building blocks with significant potential for modulating target binding and pharmacokinetic profiles. This guide provides an in-depth analysis of robust synthetic strategies for accessing 2-Ethoxycyclopropan-1-amine, with a focus on methodologies amenable to drug discovery and development programs. We will dissect the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the critical aspects of stereochemical control.
Introduction: The Strategic Value of the 2-Ethoxycyclopropylamine Scaffold
The incorporation of small, strained ring systems is a proven strategy for navigating and optimizing chemical space in drug design. The cyclopropane ring, in particular, acts as a "bioisostere" for phenyl rings or gem-dimethyl groups while introducing a distinct three-dimensional vector. The presence of an ethoxy group at the C2 position, adjacent to the amine, introduces a polar ether functionality that can engage in hydrogen bonding, alter lipophilicity, and influence the molecule's interaction with metabolic enzymes and protein targets. The primary amine at C1 serves as a crucial handle for further derivatization and salt formation.
The synthesis of 2-Ethoxycyclopropan-1-amine, however, presents a non-trivial challenge due to the presence of two adjacent, functionalized stereocenters. The control of both relative (cis/trans) and absolute stereochemistry is paramount, as stereoisomers often exhibit profoundly different pharmacological and toxicological profiles. This guide will focus on two principal and highly effective retrosynthetic approaches.
Caption: Retrosynthetic analysis of 2-Ethoxycyclopropan-1-amine.
Synthetic Strategy I: Titanium-Mediated Cyclopropanation of Nitriles (Kulinkovich-Szymoniak Reaction)
The most direct and powerful route to primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction.[3] This methodology leverages a titanacyclopropane intermediate, generated in situ, which acts as a 1,2-dicarbanion equivalent to construct the cyclopropane ring directly onto the nitrile carbon.[4][5]
Mechanistic Rationale
The causality of this reaction sequence is elegant and robust. The process is initiated by the reaction of a titanium(IV) alkoxide, typically Ti(OiPr)₄, with two equivalents of a Grignard reagent bearing β-hydrogens, such as ethylmagnesium bromide (EtMgBr).[6] This forms a transient dialkyltitanium species that rapidly undergoes β-hydride elimination to release ethane and form the key titanacyclopropane intermediate. This highly reactive species then coordinates to the nitrile. Subsequent insertion of the nitrile into the titanacyclopropane ring forms an azatitanacyclopentene. Critically, the addition of a Lewis acid like BF₃·OEt₂ during workup facilitates the hydrolysis and rearrangement of this intermediate to furnish the desired primary cyclopropylamine.[3] Without the Lewis acid, ketone formation can be a competing pathway.[3]
Caption: Mechanism of the Kulinkovich-Szymoniak reaction.
Experimental Protocol: Synthesis of 2-Ethoxycyclopropan-1-amine
This protocol is adapted from the general procedures described by Szymoniak and Bertus and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[3]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr, solution in THF or Et₂O)
-
Ethoxyacetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
Procedure:
-
To a stirred solution of ethoxyacetonitrile (1.0 eq) and Ti(OiPr)₄ (1.2 eq) in anhydrous THF (0.2 M) at room temperature, add EtMgBr (2.4 eq) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C with a water bath if necessary.
-
Stir the resulting dark mixture at room temperature for 12-16 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.5 eq) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad thoroughly with Et₂O.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Ethoxycyclopropan-1-amine. The reaction typically yields a mixture of cis and trans diastereomers, which may be separable by careful chromatography.[3]
Synthetic Strategy II: Simmons-Smith Cyclopropanation and Functional Group Interconversion
An alternative strategy involves the construction of the cyclopropane ring onto a pre-functionalized alkene, followed by conversion of that functional group into an amine. The Simmons-Smith reaction is a premier choice for this cyclopropanation, as it is highly effective for electron-rich alkenes like enol ethers and is stereospecific.[7][8]
Rationale and Workflow
This multi-step approach begins with an alkene that contains both the requisite ethoxy group and a latent amine function. A suitable starting material is ethyl 3-ethoxyacrylate .
-
Cyclopropanation: Reaction of ethyl 3-ethoxyacrylate with a Simmons-Smith reagent (typically formed from diiodomethane and a zinc-copper couple or diethylzinc) stereospecifically transfers a methylene group across the double bond to form ethyl 2-ethoxycyclopropane-1-carboxylate.[7][8] If a pure E- or Z-alkene is used, the corresponding trans- or cis-cyclopropane will be formed, respectively. This provides excellent control over the relative stereochemistry.
-
Hydrolysis: The resulting ester is saponified to the corresponding carboxylic acid using standard conditions (e.g., NaOH or LiOH).
-
Curtius Rearrangement: The carboxylic acid is converted to the primary amine via the Curtius rearrangement. This is a reliable transformation that proceeds with retention of configuration. The acid is first converted to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate yields the target 2-Ethoxycyclopropan-1-amine.
Caption: Workflow for synthesis via Simmons-Smith reaction.
Stereochemical Control
Achieving stereochemical purity is a primary concern for drug development.
| Strategy | Diastereoselectivity (cis/trans) | Enantioselectivity |
| Kulinkovich-Szymoniak | Typically yields diastereomeric mixtures (~2:1).[3] Diastereomers are often separable by chromatography. | Can be achieved using chiral titanium catalysts or ligands, though this is a developing area. |
| Simmons-Smith | Excellent and predictable. The reaction is stereospecific; the geometry of the starting alkene dictates the relative stereochemistry of the product. | High enantioselectivity can be achieved using chiral auxiliaries or through asymmetric variants like the Charette or Shi modifications.[9] |
Characterization and Data
Confirmation of the final product structure and purity is essential. The following data, based on public database information for the hydrochloride salt, serves as a reference.[10]
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| ¹H NMR | Expect complex multiplets for cyclopropyl protons (δ 0.5-1.5 ppm), a quartet for the ethoxy -CH₂- (δ ~3.5 ppm), a triplet for the ethoxy -CH₃ (δ ~1.2 ppm), and signals for the C1 and C2 protons. |
| ¹³C NMR | Expect signals for the cyclopropyl carbons (δ 10-40 ppm), the ethoxy carbons (δ ~15, ~65 ppm), and the carbon bearing the amine group. |
| Mass Spectrometry | [M+H]⁺ = 102.0913 |
Conclusion
The synthesis of 2-Ethoxycyclopropan-1-amine is readily achievable through established and reliable synthetic methodologies. For rapid, direct access where diastereomeric separation is feasible, the Kulinkovich-Szymoniak reaction offers a compelling route. For syntheses where precise control over diastereoselectivity is required from the outset, the Simmons-Smith cyclopropanation of a geometrically pure alkene precursor, followed by a Curtius rearrangement, provides a robust and stereospecific pathway. Both strategies offer entry points for asymmetric synthesis, a critical consideration for the development of chiral drug candidates. The choice of method will ultimately depend on the specific project requirements, including scale, cost, and, most importantly, the desired stereochemical outcome.
References
-
Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters - ACS Publications.
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal.
-
Kulinkovich reaction. Grokipedia.
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto T-Space.
-
Kulinkovich Reaction. Organic Chemistry Portal.
-
Kulinkovich reaction. Wikipedia.
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
-
Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters - ACS Publications.
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters - ACS Publications.
-
Simmons–Smith reaction. Wikipedia.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH National Library of Medicine.
-
Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester... ResearchGate.
-
Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate.
-
Simmons-Smith Reaction. Organic Chemistry Portal.
-
2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO). PubChemLite.
-
Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical. PMC - PubMed Central.
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. PubChemLite - 2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-Ethoxycyclopropan-1-amine: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl ring, once a chemical curiosity, has emerged as a powerful and frequently employed structural motif in the design of modern therapeutics.[1] Its inherent three-dimensionality, conformational rigidity, and unique electronic properties offer medicinal chemists a sophisticated tool to address key challenges in drug development.[2] The strained three-membered ring can confer a range of beneficial attributes to a drug molecule, including enhanced metabolic stability, improved binding potency to biological targets, and the ability to modulate physicochemical properties such as solubility and membrane permeability.[3]
Cyclopropylamines, in particular, are a privileged scaffold found in a variety of bioactive compounds, from enzyme inhibitors to agrochemicals.[4] The introduction of an amino group to the cyclopropane core provides a crucial handle for further chemical elaboration and for establishing key interactions with biological targets. This guide focuses on a specific, yet highly promising derivative: 2-Ethoxycyclopropan-1-amine . The presence of the ethoxy group introduces an additional layer of complexity and potential for nuanced molecular design, offering opportunities to fine-tune properties like lipophilicity and hydrogen bonding capacity.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the known properties, plausible synthetic strategies, and potential applications of 2-ethoxycyclopropan-1-amine and its derivatives.
Physicochemical and Structural Characteristics
2-Ethoxycyclopropan-1-amine, particularly in its hydrochloride salt form (the common commercially available variant), presents a unique combination of a strained carbocycle, a primary amine, and an ether linkage. These features dictate its physical properties, reactivity, and handling requirements.
Structural Information
The structure of 2-ethoxycyclopropan-1-amine allows for the existence of stereoisomers (cis and trans diastereomers), each of which can exist as a pair of enantiomers. The relative orientation of the ethoxy and amine substituents on the cyclopropane ring will significantly influence the molecule's overall shape and its ability to interact with chiral biological systems.
-
cis-isomer: The ethoxy and amine groups are on the same face of the cyclopropane ring.
-
trans-isomer: The ethoxy and amine groups are on opposite faces of the ring.
The specific stereochemistry is crucial in drug design, as different isomers can exhibit vastly different pharmacological activities and metabolic profiles.
| Identifier | Value | Source |
| Chemical Name | 2-Ethoxycyclopropan-1-amine hydrochloride | N/A |
| CAS Number | 1461713-33-6 | [5] |
| Molecular Formula | C₅H₁₂ClNO | [5] |
| Molecular Weight | 137.61 g/mol | Calculated |
| Canonical SMILES | CCOC1CC1N.Cl | N/A |
| InChIKey | YLZLFVHVXAGPLZ-UHFFFAOYSA-N | [6] |
Note: The molecular formula and weight correspond to the hydrochloride salt.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source |
| Appearance | White to off-white solid (for the hydrochloride salt) | General appearance of amine salts |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form enhances aqueous solubility. |
| XlogP | -0.2 (Predicted) | [6] |
| Boiling Point | Not available (likely decomposes) | Amine salts typically have high melting points and decompose before boiling. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
Synthesis Strategies for 2-Ethoxycyclopropan-1-amine
A particularly relevant strategy involves the diastereoselective synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes.[7] This method proceeds through the formation of a zinc homoenolate, which is then trapped by an amine.
Proposed Synthetic Protocol
The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of trans-2-ethoxycyclopropan-1-amine.
Step 1: Preparation of the α-Chloro Aldehyde Precursor
-
Reactant: 3-Ethoxypropionaldehyde.
-
Procedure: Chlorination at the α-position can be achieved using standard reagents such as sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temperature).
-
Work-up: The reaction would be quenched, and the resulting 2-chloro-3-ethoxypropionaldehyde would be purified, likely via distillation or column chromatography.
Step 2: Zinc Homoenolate Formation and Amine Trapping
-
Reactants: 2-chloro-3-ethoxypropionaldehyde, a zinc source (e.g., zinc dust), and an amine source (e.g., a protected amine like benzylamine or a direct ammonia equivalent).
-
Procedure: The α-chloro aldehyde is treated with activated zinc in a suitable solvent (e.g., THF). This generates a reactive zinc homoenolate intermediate.
-
This intermediate is then trapped in situ with the chosen amine. The use of a protected amine like benzylamine would be advantageous to avoid side reactions and would necessitate a subsequent deprotection step.
-
The reaction would then be allowed to proceed to facilitate the ring closure to the cyclopropylamine.[7]
Step 3: Deprotection (if necessary) and Salt Formation
-
Procedure: If a protecting group like benzyl was used, it would be removed via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Salt Formation: The resulting free base of 2-ethoxycyclopropan-1-amine would be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Purification: The final product would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of 2-ethoxycyclopropan-1-amine. While experimental spectra are not publicly available, the expected features can be predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclopropane ring and the ethoxy group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH₂ (or -NH₃⁺) | Broad signal, variable (e.g., 1.5-4.0 for free amine, 7.5-9.0 for HCl salt) | Singlet (broad) | Chemical shift is highly dependent on solvent, concentration, and temperature. For the HCl salt in DMSO-d6, this signal may be significantly downfield.[8] |
| -O-CH₂-CH₃ | ~3.5 | Quartet (q) | Coupled to the methyl protons. |
| Cyclopropyl Protons | ~0.5 - 2.5 | Multiplets (m) | The protons on the cyclopropane ring will show complex splitting patterns due to geminal and vicinal coupling. The proton geminal to the ethoxy group will be the most deshielded. |
| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | Coupled to the methylene protons. |
¹³C NMR Spectroscopy
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-O (Cyclopropyl) | ~60-70 | The carbon atom of the cyclopropane ring attached to the ethoxy group. |
| C-N (Cyclopropyl) | ~30-40 | The carbon atom of the cyclopropane ring attached to the amino group. |
| -O-CH₂-CH₃ | ~65-75 | Methylene carbon of the ethoxy group. |
| CH₂ (Cyclopropyl) | ~10-20 | The third carbon atom of the cyclopropane ring. |
| -O-CH₂-CH₃ | ~15 | Methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
As a primary amine, 2-ethoxycyclopropan-1-amine should exhibit characteristic N-H stretching vibrations.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium (typically a doublet for primary amines)[9] |
| C-H Stretch (aliphatic) | 2850-3000 | Strong |
| N-H Bend (scissoring) | 1580-1650 | Medium to strong |
| C-O Stretch (ether) | 1050-1150 | Strong |
Mass Spectrometry
The fragmentation of cyclopropylamines under electron ionization (EI) is expected to be influenced by the stability of the resulting fragments.
-
Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected due to the presence of a single nitrogen atom (Nitrogen Rule).[6]
-
α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. For cyclopropylamines, this can lead to ring opening.
-
Loss of Ethoxy Group: Fragmentation involving the loss of the ethoxy group is also a plausible pathway.
Applications in Drug Discovery and Development
The 2-ethoxycyclopropan-1-amine scaffold is a valuable building block for the synthesis of novel drug candidates. The cyclopropylamine moiety itself is a key component of several approved drugs, where it often serves to enhance potency and improve pharmacokinetic properties.[10]
Potential Therapeutic Areas
-
Enzyme Inhibition: The rigid cyclopropane structure can orient substituents in a precise manner, leading to high-affinity binding to enzyme active sites. This is particularly relevant for targets such as kinases and proteases.[10]
-
GPCR Modulation: The three-dimensional shape of molecules derived from this scaffold can be exploited to achieve selective interactions with G-protein coupled receptors.
-
Ion Channel Blockers: The amine functionality can be protonated at physiological pH, allowing for interactions with the pores of ion channels.
The ethoxy group provides a means to fine-tune the molecule's properties. It can influence lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. It can also participate in hydrogen bonding interactions with the target protein.
Safety, Handling, and Storage
As with all laboratory chemicals, 2-ethoxycyclopropan-1-amine hydrochloride should be handled with appropriate care by trained personnel.
Hazard Identification
Based on available data for the hydrochloride salt, the following hazards are identified:[5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[11]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Ethoxycyclopropan-1-amine represents a promising and versatile building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its unique combination of a rigid cyclopropane core, a reactive primary amine, and a modulating ethoxy group provides a rich platform for the design of molecules with tailored properties. While detailed experimental data for this specific compound remains somewhat limited in the public domain, established synthetic methodologies and a thorough understanding of the properties of related structures allow for its confident application in research and development programs. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, compounds like 2-ethoxycyclopropan-1-amine are poised to play an increasingly important role in the creation of the next generation of therapeutics.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]
- West, M., Mills, L. R., McDonald, T., Lee, J., Ensan, D., & Rousseaux, S. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. doi:10.26434/chemrxiv.9771056.v1
-
West, M. S. (2021). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace. Retrieved from [Link]
-
(n.d.). chemical label 2-ethoxycyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
AA Blocks. (n.d.). 1432681-47-4 | 2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
ChemicalRegister. (n.d.). (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine hydrochloride (CAS No. 2044706-23-0) Suppliers. Retrieved from [Link]
- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (1996). Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. Chemistry, 2(5), 545-555. doi:10.1002/chem.19960020514
-
PubChem. (n.d.). cis-(1R,2S)-2-ethoxycyclopropan-1-amine. Retrieved from [Link]
- Talybov, A. G., & Talybova, V. A. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 66(15), 10297-10343. doi:10.1021/acs.jmedchem.3c00799
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100-1103. doi:10.1021/jo01039a061
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]
-
G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
(2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Reddit. Retrieved from [Link]
-
LibreTexts. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
- Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187-190. doi:10.1021/ol062649+
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. doi:10.1016/j.ejmech.2025.117951
-
PubChemLite. (n.d.). 2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO). Retrieved from [Link]
- Wurz, R. P., & Charette, A. B. (2004). An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines. The Journal of Organic Chemistry, 69(4), 1262-1269. doi:10.1021/jo035596y
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). Ethoxycyclopropane. Retrieved from [Link]
-
(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. Retrieved from [Link]
- Sala, M., & Melchiorre, P. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry. doi:10.1039/D4GC01234A
- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Google Patents. (n.d.). US10059801B2 - Polyethers, polyamines, polythioethers, and methods for making same.
- Google Patents. (n.d.). CN110437138B - Improved synthesis process of fluopyram.
- Google Patents. (n.d.). EP1730113B1 - Process for the synthesis of a cxcr4 antagonist.
- Reiß, T., Csuk, R., & Siewert, B. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6217. doi:10.3390/molecules27196217
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). US8481729B2 - Processes for the preparation of paliperidone.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride (CAS No. 1432681-47-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemical-label.com [chemical-label.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to 2-Ethoxycyclopropan-1-amine: Synthesis, Properties, and Application Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethoxycyclopropan-1-amine represents a niche yet intriguing chemical scaffold with significant potential in medicinal chemistry. As a substituted cyclopropylamine, it combines the unique conformational rigidity and metabolic properties of the cyclopropane ring with the functional versatility of an amino group and the modulatory effects of an ethoxy substituent. This guide provides a comprehensive technical overview, addressing a notable challenge: the absence of a dedicated CAS number for the parent compound. We delve into the synthesis of its stereoisomers, explore its predicted physicochemical properties, discuss its applications in drug discovery, and outline essential safety protocols. This document serves as a foundational resource for researchers looking to leverage this promising building block in the development of novel therapeutics.
Chemical Identity and CAS Number Investigation
A primary challenge for researchers investigating 2-ethoxycyclopropan-1-amine is the lack of a specific CAS (Chemical Abstracts Service) registry number for the general structure. This typically indicates that the compound is not commercially available in its free amine form or has not been isolated and characterized as such in the literature.
However, specific stereoisomers and related salts have been synthesized and assigned CAS numbers. This is common for chiral compounds where enantiomeric purity is critical for biological activity. For instance, PubChem lists an entry for cis-(1R,2S)-2-ethoxycyclopropan-1-amine , although a CAS number is not explicitly provided in the available search results.[1] Other similarly substituted cyclopropylamines have been cataloged, such as:
| Compound Name | CAS Number |
| (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine | 1429373-75-0[2] |
| (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine hydrochloride | 2044706-23-0[3] |
| (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine | 209738-22-7[4] |
The absence of a general CAS number suggests that the free amine may be unstable or is typically generated in situ from a more stable precursor, such as a nitrile or a salt, for immediate use in a subsequent reaction. Researchers should therefore focus on the synthesis of specific, stereochemically defined versions of this amine.
Synthesis and Methodologies
The synthesis of substituted cyclopropylamines is a well-documented area of organic chemistry, driven by their prevalence in pharmaceuticals.[5][6] Common strategies involve the cyclopropanation of alkenes followed by functional group manipulation, or rearrangements of cyclic precursors.[5][7][8]
A plausible and documented pathway to generating 2-ethoxycyclopropan-1-amine derivatives involves the reduction of a corresponding 2-ethoxycyclopropanecarbonitrile precursor.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is a representative synthesis for a specific stereoisomer, based on analogous procedures in the field.
Step 1: Synthesis of 2-Ethoxycyclopropanecarbonitrile This step often involves the cyclopropanation of an appropriate ethoxy-substituted alkene. Methodologies like the Simmons-Smith reaction or transition-metal-catalyzed reactions of diazo compounds can be employed.[5][7]
Step 2: Reduction of the Nitrile to the Amine The nitrile group of the 2-ethoxycyclopropanecarbonitrile intermediate is then reduced to the primary amine.
-
Reagents & Equipment:
-
2-Ethoxycyclopropanecarbonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))
-
Reaction flask, condenser, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
-
Aqueous workup solution (e.g., water, sodium hydroxide solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
-
Procedure (Illustrative Example with LiAlH₄):
-
Under an inert atmosphere, a solution of 2-ethoxycyclopropanecarbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 2-4 hours), monitoring by TLC.
-
The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting solids are filtered off, and the filtrate is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-ethoxycyclopropan-1-amine.
-
-
Purification: The crude amine may be purified by distillation or chromatography. Alternatively, it can be converted to a stable salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid, which can then be purified by recrystallization.
Caption: Synthetic workflow for 2-ethoxycyclopropan-1-amine.
Physicochemical Properties and Reactivity
While specific experimental data for 2-ethoxycyclopropan-1-amine is scarce, its properties can be inferred from the constituent functional groups.
| Property | Predicted Characteristic | Rationale |
| Physical State | Likely a colorless liquid at room temperature.[9][10] | Similar to the parent cyclopropylamine, which is a volatile liquid.[9][10] |
| Basicity | A weak base, comparable to other primary amines. | The amino group possesses a lone pair of electrons capable of accepting a proton. |
| Solubility | Expected to be miscible with water and common organic solvents.[10] | The parent cyclopropylamine is miscible with water and various solvents.[10] The ethoxy group may slightly decrease water solubility compared to the parent amine but enhance solubility in organic media. |
| Reactivity | The amine group acts as a nucleophile, reacting with electrophiles like acyl chlorides and aldehydes.[9] The cyclopropane ring is highly strained, with C-C bond angles of ~60°, making it susceptible to ring-opening reactions under certain conditions (e.g., with strong acids or in some metabolic pathways).[9] |
The strained three-membered ring significantly influences the molecule's reactivity.[9] The C-H bonds are shorter and stronger than in typical alkanes, which can increase metabolic stability against oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12]
Applications in Medicinal Chemistry and Drug Development
The cyclopropylamine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[5][12][13][14]
Key Advantages of the Cyclopropyl Moiety:
-
Conformational Constraint: The rigid ring structure reduces the number of available conformations, which can lead to more selective binding to biological targets and improve potency.[12]
-
Metabolic Stability: The high C-H bond dissociation energy can block metabolic hotspots, reducing clearance and improving the pharmacokinetic profile of a drug.[11][12]
-
Bioisosterism: It can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while introducing unique spatial vectors.[15]
-
Improved Physicochemical Properties: Incorporation of a cyclopropyl group can modulate properties like lipophilicity, permeability, and plasma clearance.[12]
The addition of an ethoxy group to the cyclopropylamine core further refines these properties. It can act as a hydrogen bond acceptor and can be used to probe specific pockets in a protein's binding site, potentially enhancing affinity and selectivity.
Potential Therapeutic Areas:
-
Enzyme Inhibition: Cyclopropylamines are known mechanism-based inactivators of cytochrome P450 enzymes and are found in monoamine oxidase inhibitors (MAOIs).[13] The scaffold is also used in inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1).[16]
-
Neuroscience: The rigid structure is valuable for designing ligands for CNS targets where precise orientation is key.[14]
-
Oncology and Virology: The unique properties of cyclopropyl-containing compounds have been exploited in the development of anticancer and antiviral agents.[11][13]
Caption: Logical relationships in drug discovery applications.
Safety and Handling
Specific toxicology data for 2-ethoxycyclopropan-1-amine is not available. Therefore, handling should be based on the properties of analogous compounds, such as cyclopropylamine.
-
General Hazards: Cyclopropylamine is a flammable, volatile liquid with an ammonia-like odor.[9] It is considered an irritant and may be toxic.[10]
-
Incompatibilities: It is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from ignition sources.
-
-
Metabolic Considerations: Some cyclopropylamines can undergo CYP-mediated bioactivation to form reactive metabolites, which has been associated with hepatotoxicity in certain drugs.[11] This potential liability should be assessed early in any drug development program.
Conclusion
2-Ethoxycyclopropan-1-amine is a valuable, albeit not commercially standard, building block for medicinal chemistry. Its true potential is realized in the synthesis of specific stereoisomers, where the fixed orientation of its functional groups can be exploited to achieve high-potency and selective interactions with biological targets. While the lack of a general CAS number presents an initial hurdle, established synthetic routes via nitrile precursors provide a clear path to accessing this scaffold. By combining conformational constraint with metabolic stability and versatile functional handles, 2-ethoxycyclopropan-1-amine offers chemists a powerful tool to escape "flatland" and explore novel, three-dimensional chemical space in the quest for next-generation therapeutics.
References
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Longdom Publishing SL. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]
-
Chemsrc. CAS#:1429373-75-0 | (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine. [Link]
-
Longdom Publishing SL. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Gandon, V., & Charette, A. B. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 114(15), 7446–7537. [Link]
-
ChemicalRegister. (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine hydrochloride (CAS No. 2044706-23-0) Suppliers. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
PubMed. (2024). Advances in the Synthesis of Cyclopropylamines. [Link]
-
National Center for Biotechnology Information. cis-(1R,2S)-2-ethoxycyclopropan-1-amine. PubChem Compound Database. [Link]
-
Royal Society of Chemistry. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]
-
ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]
-
MDPI. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. [Link]
Sources
- 1. cis-(1R,2S)-2-ethoxycyclopropan-1-amine | C5H11NO | CID 95241198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:1429373-75-0 | (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine | Chemsrc [chemsrc.com]
- 3. (1R,2S)-2-Ethoxy-2-methylcyclopropan-1-amine hydrochloride (CAS No. 2044706-23-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. 209738-22-7|(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine|BLD Pharm [bldpharm.com]
- 5. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. chemimpex.com [chemimpex.com]
- 15. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
Reaction Mechanisms of 2-Ethoxycyclopropan-1-amine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reaction mechanisms of 2-ethoxycyclopropan-1-amine, a fascinating and synthetically versatile building block. The unique structural arrangement of a strained cyclopropane ring bearing both an electron-donating ethoxy group and a nucleophilic amine group gives rise to a rich and nuanced reactivity profile. This document will dissect the core reaction pathways, including transformations at the amine functionality and various modes of ring-opening, providing researchers, scientists, and drug development professionals with a predictive framework for the application of this molecule in complex target synthesis. Mechanistic discussions are grounded in established principles of physical organic chemistry and supported by analogies to closely related systems in the peer-reviewed literature.
Introduction: The Structural and Electronic Landscape of 2-Ethoxycyclopropan-1-amine
The reactivity of any molecule is fundamentally dictated by its structure. In 2-ethoxycyclopropan-1-amine, the convergence of three distinct structural motifs—the cyclopropane ring, the primary amine, and the ethoxy group—creates a platform for diverse chemical transformations. Understanding the interplay of these components is paramount to predicting and controlling reaction outcomes.
The Cyclopropane Ring: A Source of Strain and Unique Reactivity
The three-membered ring of cyclopropane is characterized by significant ring strain, a consequence of the compression of its C-C-C bond angles to 60° from the ideal sp³ hybridization angle of 109.5°. This strain energy, approximately 27.5 kcal/mol, renders the C-C bonds weaker and possessed of higher p-character than those in acyclic alkanes. Consequently, the cyclopropane ring can behave as a "cy-alkene" or a "homo-alkene," susceptible to reactions that lead to ring-opening and the release of this strain energy.[1][2]
The Amine Substituent: A Nucleophilic and Basic Center
The primary amine (-NH₂) at the C1 position is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to a host of transformations, including N-alkylation, N-acylation, and metal-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom is readily available for bond formation with electrophiles.
The Ethoxy Substituent: An Electron-Donating Group Influencing Regioselectivity
The ethoxy group (-OCH₂CH₃) at the C2 position is a strong electron-donating group through resonance (lone pair donation from oxygen) and induction. Its presence significantly polarizes the cyclopropane ring, influencing the regioselectivity of ring-opening reactions. In electrophilic attacks, the ethoxy group can stabilize an adjacent positive charge, thereby directing the attack to a specific carbon atom.
Synergistic and Competing Effects of the Substituents
The combined electronic effects of the amine and ethoxy groups create a "push-push" system, where both substituents donate electron density into the cyclopropane ring. This enhances the nucleophilicity of the ring system towards certain electrophiles. However, the amine group can also be protonated under acidic conditions, transforming it into an electron-withdrawing ammonium group (-NH₃⁺), which would dramatically alter the electronic landscape and subsequent reactivity of the molecule.
Reactions at the Amine Functionality
The primary amine of 2-ethoxycyclopropan-1-amine undergoes a variety of well-established transformations typical of alkylamines.
N-Alkylation and N-Acylation
As a primary amine, 2-ethoxycyclopropan-1-amine is readily alkylated by alkyl halides and acylated by acid chlorides or anhydrides. These reactions proceed via standard nucleophilic substitution and nucleophilic acyl substitution mechanisms, respectively. It is important to note that over-alkylation to form secondary and tertiary amines, and ultimately quaternary ammonium salts, can occur, and control of stoichiometry is crucial for selective mono-alkylation.
Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Coupling
A powerful method for the formation of C-N bonds is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction allows for the arylation of the primary amine of 2-ethoxycyclopropan-1-amine with aryl halides or triflates. The choice of phosphine ligand on the palladium catalyst is critical for achieving high yields and functional group tolerance.[5][6]
Formation of Schiff Bases and Reductive Amination
The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). Subsequent reduction of the imine in situ, a process known as reductive amination, provides a route to N-substituted secondary amines.[7][8] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Ring-Opening Reactions: Harnessing the Strain
The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. The presence of the ethoxy group plays a crucial role in directing the regioselectivity of these transformations.
Acid-Catalyzed Ring Opening
Under acidic conditions, the reaction pathway is highly dependent on which heteroatom is protonated. Protonation of the amine would render it electron-withdrawing, deactivating the ring towards electrophilic attack. Conversely, protonation of the ethoxy group would facilitate C-O bond cleavage.
Mechanism and Regioselectivity: It is proposed that under acidic conditions, the ether oxygen is protonated, followed by nucleophilic attack. The regioselectivity of the nucleophilic attack is dictated by the stability of the developing positive charge in the transition state. The ethoxy group at C2 can stabilize a carbocation at C1 through resonance. Therefore, in an Sₙ1-like mechanism, the nucleophile would attack the more substituted carbon that can better stabilize a positive charge. In an Sₙ2-like mechanism, the nucleophile will attack the less sterically hindered carbon. The precise outcome will depend on the reaction conditions and the nature of the nucleophile.[1][9][10][11][12][13][14][15][16][17][18]
Electrophilic Ring Opening with Halogens and Other Electrophiles
The electron-rich nature of the cyclopropane ring, enhanced by the two donor groups, makes it susceptible to attack by electrophiles such as halogens (e.g., Br₂). This would lead to a 1,3-difunctionalized product. The regioselectivity is again predicted to be influenced by the ability of the ethoxy group to stabilize a positive charge on an adjacent carbon.[10][19]
Radical-Mediated Ring Opening
Recent advances have demonstrated the utility of radical-mediated ring-opening of aminocyclopropanes. This can be initiated by single-electron transfer (SET) from the amine or by the attack of an external radical species. The resulting cyclopropylaminyl radical cation can undergo facile ring-opening to a distonic radical cation, which can then be trapped by a variety of radical acceptors. This approach avoids the need for strongly acidic or basic conditions.
Cycloaddition Reactions
By analogy to donor-acceptor cyclopropanes, 2-ethoxycyclopropan-1-amine could potentially participate in formal [3+2] cycloaddition reactions with suitable dipolarophiles, particularly if the amine is first converted to an electron-withdrawing group (e.g., an amide or sulfonylamide). In such a scenario, a Lewis acid could activate the acceptor-substituted cyclopropane, facilitating ring-opening to a zwitterionic intermediate that is then trapped by the dipolarophile.
Applications in Medicinal Chemistry and Drug Discovery
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] The cyclopropane ring imparts conformational rigidity and can act as a bioisostere for other groups, such as a phenyl ring or a double bond. The amine provides a handle for tuning solubility and for forming key interactions with biological targets. The ethoxy group in 2-ethoxycyclopropan-1-amine can further modulate lipophilicity and metabolic stability. However, it is also important to consider the potential for metabolic activation of cyclopropylamines, which can sometimes lead to reactive intermediates.
| Property | Contribution of the Cyclopropylamine Moiety |
| Conformational Rigidity | Locks the orientation of substituents, reducing the entropic penalty of binding to a target. |
| Metabolic Stability | The C-H bonds of the cyclopropane ring are generally more resistant to oxidative metabolism than those of alkyl chains. |
| Lipophilicity | The cyclopropane ring increases lipophilicity, which can improve cell permeability. |
| Bioisosterism | Can mimic the spatial arrangement of other functional groups. |
| Synthetic Handle | The amine provides a site for further functionalization. |
Experimental Protocols (Representative Examples for Analogous Systems)
As specific protocols for 2-ethoxycyclopropan-1-amine are not widely available, the following procedures for analogous systems are provided to serve as a starting point for experimental design.
Protocol for N-Arylation of a Cyclopropylamine (Adapted from Buchwald-Hartwig Amination Literature)[19]
Reaction: Palladium-catalyzed N-arylation of cyclopropylamine with 4-bromotoluene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Cyclopropylamine
-
4-Bromotoluene
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Add 4-bromotoluene (1.0 mmol) followed by cyclopropylamine (1.2 mmol).
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Characterization of N-(p-tolyl)cyclopropanamine:
-
¹H NMR: Characteristic signals for the cyclopropyl protons (multiplets in the region of 0.5-3.0 ppm), the aromatic protons, and the N-H proton.
-
¹³C NMR: Signals for the cyclopropyl carbons, aromatic carbons, and the methyl group.
-
Mass Spectrometry: Calculation of the exact mass of the product.
Protocol for Acid-Catalyzed Ring Opening of a 2-Alkoxycyclopropane (Adapted from literature on related systems)[9][13]
Reaction: Acid-catalyzed methanolysis of 1-ethoxy-1-phenylcyclopropane.
Materials:
-
1-Ethoxy-1-phenylcyclopropane
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (anhydrous)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve 1-ethoxy-1-phenylcyclopropane (1.0 mmol) in anhydrous methanol (5 mL).
-
Add PPTS (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Characterization of 3-ethoxy-1-phenylpropan-1-one:
-
¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), methylene protons adjacent to the ether and carbonyl groups, and the aromatic protons.
-
¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy and propyl chain.
Conclusion and Future Outlook
2-Ethoxycyclopropan-1-amine represents a molecule with significant synthetic potential, largely untapped. The interplay of its functional groups allows for a diverse range of predictable yet nuanced chemical transformations. While the amine functionality behaves in a classical manner, the true synthetic utility of this compound lies in the creative application of ring-opening reactions, where the ethoxy group serves as a powerful directing element. Future research in this area will likely focus on the development of stereoselective ring-opening methodologies and the application of this building block in the synthesis of novel bioactive compounds. The insights provided in this guide are intended to serve as a foundation for such endeavors, empowering chemists to harness the unique reactivity of this versatile molecule.
References
- Activation of aminocyclopropanes via radical intermedi
- Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells. Analytical Methods, 2025.
- Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxid
- Zn(II)-Catalyzed Asymmetric Reactions of Aminocyclopropanes: (3 + 2) Cycloaddition with Thioketones and Ring Opening with Thioureas. American Chemical Society, 2025.
- Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience, 2021.
- Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells. RSC Publishing, 2025.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Reversal of Regioselectivity in Reactions of Donor-Acceptor Cyclopropanes with Eelectrophilic Olefins. ChemRxiv.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Dynamic kinetic asymmetric [3 + 2] annulation reactions of aminocyclopropanes. PubMed.
- Zn(II)-Catalyzed Asymmetric Reactions of Aminocyclopropanes: (3 + 2) Cycloaddition with Thioketones and Ring Opening with Thioureas.
- Zn(II)-Catalyzed Asymmetric Reactions of Aminocyclopropanes: (3 + 2) Cycloaddition with Thioketones and Ring Opening with Thioureas.
- Reversal of regioselectivity in reactions of donor–acceptor cyclopropanes with electrophilic olefins.
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 2016.
- (PDF) Reversal of Regioselectivity in Reactions of Donor-Acceptor Cyclopropanes with Eelectrophilic Olefins.
- Reactivity of electrophilic cyclopropanes. PMC - NIH.
- Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 2025.
- Cu-catalyzed Asymmetric Dearomative [3 + 2] Cycloaddition Reaction of Benzazoles with Aminocyclopropanes.
- 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermedi
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 2024.
- Ring-opening 1,3-difunctionalization of aryl cyclopropanes.
- Buchwald–Hartwig amin
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Buchwald-Hartwig Amin
- Buy 2-Ethoxypropan-1-amine | 88183-49-7. Smolecule.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Reductive amin
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Acid-catalysed nucleophilic ring opening of cyclopropanated...
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH.
- Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes. Various.
- Simple and versatile synthesis of 2-alkoxyalkylamines. Request PDF.
- 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Opening of Epoxides With Acid. Master Organic Chemistry.
- Ring opening reactions of epoxides: Acid-c
- 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283. PubChem - NIH.
- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. YouTube.
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Synthesis of 2-Acetylnoviosamine by Hydrogenolytic Cleavage of a Spirocyclopropane. ChemRxiv | Cambridge Open Engage.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Khan Academy [khanacademy.org]
- 8. rsc.org [rsc.org]
- 9. Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopropane synthesis [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. reddit.com [reddit.com]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. Visible light-mediated organocatalyzed 1,3-aminoacylation of cyclopropane employing N-benzoyl saccharin as bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Predictive Spectroscopic and Analytical Guide to 2-Ethoxycyclopropan-1-amine
Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 2-Ethoxycyclopropan-1-amine (C₅H₁₁NO). In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages foundational principles of spectroscopy and data from structurally analogous compounds to construct a reliable predictive profile. It is intended to serve as a vital resource for researchers in synthetic chemistry and drug development, offering expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide presents detailed, self-validating experimental protocols for acquiring and confirming this data upon synthesis of the compound.
Introduction and Molecular Context
2-Ethoxycyclopropan-1-amine is a substituted cyclopropylamine featuring two key functional groups: a primary amine and an ethoxy ether. The strained three-membered ring, combined with the electronic influence of the nitrogen and oxygen heteroatoms, results in a unique chemical environment that will be reflected in its spectroscopic signature. The molecule can exist as cis and trans diastereomers, which will introduce further complexity and distinct features in the spectroscopic data, particularly in NMR. Understanding these spectroscopic characteristics is paramount for confirming its synthesis, assessing purity, and elucidating its structure in further chemical modifications.[1]
This guide will deconstruct the molecule into its constituent parts to predict its spectral characteristics, providing a robust framework for any scientist working with this or related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of 2-Ethoxycyclopropan-1-amine. The following predictions are based on established chemical shift principles and data from analogous structures.[2][3]
Predicted ¹H NMR Data
The proton NMR spectrum will be complex due to the diastereotopic protons on the cyclopropane ring and the potential presence of both cis and trans isomers. The electron-withdrawing effects of the amine and ethoxy groups will deshield adjacent protons, shifting them downfield.[4]
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethoxycyclopropan-1-amine (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
|---|---|---|---|---|
| ~3.55 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethoxy moiety, split by the adjacent methyl group. |
| ~3.20 - 3.40 | Multiplet (m) | 1H | CH -O | Cyclopropyl proton attached to the same carbon as the ethoxy group. Deshielded by oxygen. |
| ~2.50 - 2.70 | Multiplet (m) | 1H | CH -N | Cyclopropyl proton attached to the same carbon as the amine group. Deshielded by nitrogen.[5] |
| ~1.40 (variable) | Broad Singlet (br s) | 2H | -NH₂ | Amine protons. Signal is often broad and its position is concentration-dependent. Can be exchanged with D₂O.[6] |
| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl of the ethoxy group, split by the adjacent methylene group.[7] |
| ~0.50 - 0.90 | Multiplet (m) | 2H | Ring -CH₂ - | The two remaining cyclopropyl protons. They are diastereotopic and will exhibit complex splitting patterns. |
Causality Behind Isomeric Differences: The relative stereochemistry (cis or trans) will significantly impact the chemical shifts of the cyclopropane ring protons. In the trans isomer, the protons on C1 and C2 are on opposite faces of the ring, leading to different shielding environments and coupling constants compared to the cis isomer where they are on the same face. A synthesized sample will likely be a mixture, requiring advanced 2D NMR techniques (like COSY and NOESY) for unambiguous assignment.
Caption: Predicted ¹H NMR assignments for 2-Ethoxycyclopropan-1-amine.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethoxycyclopropan-1-amine
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
|---|---|---|
| ~65-70 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |
| ~55-60 | C H-O | Cyclopropyl carbon bonded to oxygen. Significantly deshielded. |
| ~35-40 | C H-N | Cyclopropyl carbon bonded to nitrogen. Deshielded, but less so than the C-O carbon.[6] |
| ~15-20 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethoxy group. |
| ~10-15 | Ring -CH₂ - | Methylene carbon of the cyclopropane ring. |
Self-Validating NMR Acquisition Protocol
This protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
To confirm the -NH₂ peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish due to proton-deuterium exchange.[5] This validates the assignment of the amine protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed depending on the sample concentration.
-
-
2D NMR (for structural confirmation):
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon, confirming assignments from Tables 1 and 2.
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is essential for the rapid identification of key functional groups. The spectrum of 2-Ethoxycyclopropan-1-amine will be characterized by absorptions from the N-H, C-N, and C-O bonds.[8]
Table 3: Predicted IR Absorption Bands for 2-Ethoxycyclopropan-1-amine
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |
|---|---|---|---|
| 3450 & 3350 (doublet) | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | This characteristic pair of peaks is a definitive indicator of a primary amine (-NH₂).[6][9] |
| 2850 - 2960 | Medium-Strong | C-H Stretch (sp³) | Aliphatic C-H stretches from the ethoxy and cyclopropyl groups. |
| 1580 - 1650 | Medium | N-H Bend (Scissoring) | This bending vibration is also characteristic of primary amines.[9] |
| 1050 - 1150 | Strong | C-O Stretch (Ether) | A strong absorption due to the C-O single bond stretch of the ethoxy group. |
| 1020 - 1250 | Medium-Weak | C-N Stretch | The aliphatic C-N stretch is typically weaker and can sometimes be obscured.[9] |
| ~3050 | Weak | C-H Stretch (Cyclopropane) | The C-H bonds on a cyclopropane ring often show a weak absorption at slightly higher frequency than typical sp³ C-H bonds. |
IR Spectroscopy Acquisition Protocol
-
Sample Preparation: As the compound is expected to be a liquid, a spectrum can be easily obtained as a neat thin film.
-
Method (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum and ensuring no stray peaks are present.
-
Place a single drop of the sample onto the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.
-
-
Data Validation: The presence of the N-H stretch doublet and the strong C-O stretch provides a quick and reliable confirmation that the desired functional groups are present in the synthesized product.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through analysis of fragmentation patterns. The molecular formula C₅H₁₁NO gives a monoisotopic mass of approximately 101.084 Da.[10]
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺•): A peak is expected at m/z = 101. In aliphatic amines, this peak may be weak or absent.[11] The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.
-
Key Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage, where the bond adjacent to the C-N bond is broken, leading to a resonance-stabilized iminium cation.[5][6]
Table 4: Predicted Key Fragment Ions in the EI-MS of 2-Ethoxycyclopropan-1-amine
| Predicted m/z | Proposed Fragment | Rationale & Causality |
|---|---|---|
| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage with loss of an ethoxy radical (•OCH₂CH₃). Unlikely due to strong C-O bond. |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage with loss of a C₂H₅O• radical from the ring opening, followed by rearrangement. |
| 44 | [CH₂(NH₂)]⁺ | Alpha-cleavage at the C1-C3 bond of the ring, leading to the formation of the resonance-stabilized aminomethyl cation. This is often a very prominent peak for primary amines. |
| 42 | [C₃H₆]⁺ | Loss of the ethoxy and amine groups, resulting in a cyclopropane radical cation.[12] |
Caption: Predicted major fragmentation pathways for 2-Ethoxycyclopropan-1-amine in EI-MS.
MS Acquisition Protocol (GC-MS)
This protocol is ideal for analyzing a volatile liquid sample and separating it from any potential impurities.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C. This separates the compound from solvent and impurities.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Validation: The resulting mass spectrum should be analyzed for the presence of the molecular ion (m/z 101) and the key fragment ions predicted in Table 4. The relative abundance of these fragments will provide strong evidence for the compound's structure.
Conclusion: A Framework for Characterization
While experimental spectra for 2-Ethoxycyclopropan-1-amine are not currently cataloged in public databases, this guide provides a robust and scientifically grounded predictive framework for its characterization. By understanding the expected NMR shifts, IR absorptions, and mass spectrometric fragmentation patterns, researchers can proceed with synthesis and analysis with a high degree of confidence. The provided self-validating protocols offer a clear pathway to generate high-quality, reproducible data, contributing to the broader scientific knowledge base upon successful characterization of this novel compound.
References
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. Retrieved from [Link]
-
AIP Publishing. (1956). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-ethoxycyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Introduction to IR Spectra. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
Sources
- 1. Buy 2-Ethoxypropan-1-amine | 88183-49-7 [smolecule.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. PubChemLite - 2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 11. youtube.com [youtube.com]
- 12. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 2-Ethoxycyclopropan-1-amine: Structure, Synthesis, and Medicinal Chemistry Potential
Abstract
Cyclopropylamines are a cornerstone structural motif in modern medicinal chemistry, prized for their ability to impart unique conformational constraints and metabolic stability to drug candidates. This guide delves into the chemical landscape of a specific, yet underexplored, member of this class: 2-Ethoxycyclopropan-1-amine. While not a widely commercialized compound, its structure presents intriguing possibilities for drug design. This document provides a comprehensive analysis of its chemical structure, stereoisomeric forms, plausible synthetic strategies derived from established methodologies for related compounds, and its potential applications as a pharmacophore in drug discovery. We will explore the underlying chemical principles that make this molecule a compelling, albeit challenging, target for synthesis and application.
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropyl group is a "privileged" scaffold in drug design. Its rigid, three-membered ring structure introduces conformational restriction, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1] The inherent strain of the cyclopropane ring also endows it with unique electronic properties. When combined with an amine, the resulting cyclopropylamine moiety becomes a versatile building block for a wide array of therapeutic agents, including antidepressants and antiviral drugs.[1] These compounds often exhibit improved metabolic stability and membrane permeability, crucial attributes for successful drug candidates.[2] This guide will focus on the specific attributes and synthetic challenges of 2-Ethoxycyclopropan-1-amine, a molecule that combines the benefits of the cyclopropylamine core with the modulatory effects of an ethoxy substituent.
Chemical Structure and Stereochemistry
2-Ethoxycyclopropan-1-amine is a disubstituted cyclopropane with the molecular formula C₅H₁₁NO. The structure consists of a cyclopropane ring bearing an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃) on adjacent carbon atoms.
Stereoisomerism
The presence of two chiral centers at the C1 and C2 positions of the cyclopropane ring means that 2-Ethoxycyclopropan-1-amine can exist as four possible stereoisomers. These arise from the relative orientation of the amino and ethoxy groups, which can be either on the same side (cis) or opposite sides (trans) of the ring.
-
cis-isomers: In the cis configuration, the amino and ethoxy groups are on the same face of the cyclopropane ring. This results in a pair of enantiomers: (1R,2S)-2-Ethoxycyclopropan-1-amine and (1S,2R)-2-Ethoxycyclopropan-1-amine.
-
trans-isomers: In the trans configuration, the amino and ethoxy groups are on opposite faces of the ring. This also gives rise to a pair of enantiomers: (1R,2R)-2-Ethoxycyclopropan-1-amine and (1S,2S)-2-Ethoxycyclopropan-1-amine.
The specific stereoisomer of a drug molecule can have a profound impact on its pharmacological activity, as biological targets are themselves chiral. Therefore, the stereocontrolled synthesis of a specific isomer of 2-Ethoxycyclopropan-1-amine would be critical for its development as a therapeutic agent.
Caption: Stereoisomers of 2-Ethoxycyclopropan-1-amine.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 101.15 g/mol | Calculated from the molecular formula C₅H₁₁NO. |
| Boiling Point | Estimated 120-140 °C | The presence of hydrogen bonding from the amine group and the overall molecular weight suggest a boiling point in this range. |
| Solubility | Soluble in water and polar organic solvents | The amine and ethoxy groups can participate in hydrogen bonding, enhancing solubility in polar media. |
| pKa | Estimated 8.5 - 9.5 | The primary amine group is basic, with a pKa typical for small alkylamines. |
Synthesis and Mechanistic Insights
The synthesis of 2-Ethoxycyclopropan-1-amine presents a significant chemical challenge, primarily in controlling the stereochemistry of the two contiguous chiral centers on the cyclopropane ring. A plausible synthetic strategy would involve the diastereoselective or enantioselective cyclopropanation of an appropriate alkene precursor, followed by the introduction or unmasking of the amine functionality.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the C-N bond, suggesting a precursor such as a 2-ethoxycyclopropyl halide or tosylate, which could then be subjected to amination. Alternatively, a Curtius, Hofmann, or Schmidt rearrangement of a 2-ethoxycyclopropanecarboxylic acid derivative could yield the desired amine. The 2-ethoxycyclopropane core could be formed from the cyclopropanation of an ethyl vinyl ether derivative.
Caption: Retrosynthetic analysis of 2-Ethoxycyclopropan-1-amine.
Exemplary Synthetic Protocol (Hypothetical)
The following protocol outlines a potential, albeit untested, route for the synthesis of a mixture of cis and trans isomers of 2-Ethoxycyclopropan-1-amine. The separation of stereoisomers would require chiral chromatography or resolution.
Step 1: Cyclopropanation of Ethyl Vinyl Ether
This step would likely employ a Simmons-Smith or a related cyclopropanation reaction. The Simmons-Smith reaction, involving the use of diiodomethane and a zinc-copper couple, is a classic method for forming cyclopropanes from alkenes.[3]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated zinc-copper couple.
-
Solvent and Reagents: Add anhydrous diethyl ether as the solvent, followed by the slow, dropwise addition of a solution of diiodomethane in diethyl ether.
-
Alkene Addition: Once the formation of the zinc carbenoid is initiated (indicated by a gentle reflux), add ethyl vinyl ether dropwise to the reaction mixture.
-
Reaction and Workup: Stir the reaction mixture at reflux for several hours. After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-ethoxycyclopropane.
Step 2: Functionalization and Amination
This is a multi-step process to introduce the amine group at the C2 position.
-
Formylation: Perform a Vilsmeier-Haack reaction on 1-ethoxycyclopropane using phosphorus oxychloride and dimethylformamide to introduce a formyl group, yielding 2-ethoxycyclopropanecarbaldehyde.
-
Oxidation: Oxidize the resulting aldehyde to the corresponding carboxylic acid, 2-ethoxycyclopropanecarboxylic acid, using a mild oxidizing agent like silver(I) oxide.
-
Curtius Rearrangement: Activate the carboxylic acid (e.g., by converting it to the acyl chloride) and then treat it with sodium azide to form the acyl azide. Upon heating, the acyl azide will undergo a Curtius rearrangement to form an isocyanate, which can be hydrolyzed with aqueous acid to yield 2-Ethoxycyclopropan-1-amine.
Spectroscopic Analysis (Predicted)
The structural elucidation of 2-Ethoxycyclopropan-1-amine would rely on a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - Cyclopropyl protons: Complex multiplets in the upfield region (approx. 0.5-1.5 ppm). The coupling constants would be indicative of the cis or trans stereochemistry. - Ethoxy group: A triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 3.5 ppm. - Amine protons: A broad singlet that is exchangeable with D₂O. |
| ¹³C NMR | - Cyclopropyl carbons: Resonances in the range of 10-40 ppm. - Ethoxy carbons: Resonances around 15 ppm (CH₃) and 65 ppm (CH₂). |
| IR Spectroscopy | - N-H stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹. - C-O stretch: A strong absorption around 1050-1150 cm⁻¹. - C-H stretch (cyclopropyl): Absorptions above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 101. |
Reactivity and Synthetic Utility
The reactivity of 2-Ethoxycyclopropan-1-amine is dictated by its two primary functional groups: the nucleophilic amine and the strained cyclopropane ring.
-
Amine Reactivity: The primary amine can undergo a wide range of reactions, including acylation, alkylation, and formation of amides, sulfonamides, and ureas. This allows for the straightforward incorporation of the 2-ethoxycyclopropyl moiety into larger molecular scaffolds.
-
Cyclopropane Ring Reactivity: While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. This reactivity can be exploited for further synthetic transformations.
Applications in Drug Discovery
The unique structural and conformational properties of the 2-ethoxycyclopropylamine scaffold make it an attractive building block for the design of novel therapeutic agents.
As a Bioisostere
The cyclopropyl ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. The introduction of the 2-ethoxycyclopropylamine motif could be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
In Scaffolding and Fragment-Based Drug Design
2-Ethoxycyclopropan-1-amine can be used as a novel scaffold or fragment in drug discovery campaigns. Its rigid structure and defined exit vectors make it an ideal candidate for fragment-based screening to identify new binding interactions with therapeutic targets.
Potential Therapeutic Areas
Given the prevalence of the cyclopropylamine motif in neuroactive compounds, 2-Ethoxycyclopropan-1-amine and its derivatives could be explored for applications in areas such as:
-
Neuroscience: As modulators of ion channels or GPCRs implicated in neurological and psychiatric disorders.
-
Oncology: As components of novel kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: As part of new antiviral or antibacterial compounds.
Caption: Potential of 2-Ethoxycyclopropan-1-amine in drug discovery.
Conclusion and Future Outlook
2-Ethoxycyclopropan-1-amine represents a fascinating, yet synthetically challenging, molecular scaffold. Its combination of a conformationally constrained cyclopropylamine core with an ethoxy substituent offers a unique set of properties that could be advantageously exploited in medicinal chemistry. While the lack of readily available sources and established synthetic routes for this specific molecule presents a barrier, the principles for its construction are well-founded in modern organic chemistry. Future work in this area should focus on the development of stereoselective synthetic methodologies to access the individual stereoisomers of 2-Ethoxycyclopropan-1-amine. The availability of these compounds would undoubtedly spur their investigation in drug discovery programs, potentially leading to the identification of novel therapeutic agents with improved efficacy and safety profiles. The exploration of such novel chemical space is essential for the continued advancement of pharmaceutical sciences.
References
Sources
A Theoretical and Computational Guide to 2-Ethoxycyclopropan-1-amine: Unlocking its Potential in Drug Discovery
Foreword: Charting Unexplored Territory
In the landscape of medicinal chemistry, the cyclopropylamine moiety is a privileged scaffold, celebrated for its unique conformational rigidity and metabolic stability, which can significantly enhance the pharmacological profiles of drug candidates.[1] While the parent molecule, cyclopropylamine, has been a subject of considerable study, many of its derivatives remain unexplored. This guide focuses on one such derivative: 2-Ethoxycyclopropan-1-amine. To date, a dedicated theoretical analysis of this specific molecule is absent from the scientific literature.
This document, therefore, serves as both a foundational text and a practical roadmap for researchers, scientists, and drug development professionals. It is designed to bridge the existing knowledge gap by providing a comprehensive theoretical framework for understanding and predicting the behavior of 2-Ethoxycyclopropan-1-amine. By leveraging established principles from the study of cyclopropane and its simpler derivatives, we will outline a robust computational strategy to elucidate its structural, electronic, and reactive properties. This guide is structured not as a review of past work, but as a forward-looking protocol to enable new research and accelerate the discovery of novel therapeutics.
Chapter 1: The Foundation: Understanding the Cyclopropylamine Core
The cyclopropane ring is the smallest stable carbocycle, and its chemistry is dominated by significant ring strain, with C-C-C bond angles compressed to 60°.[2] This strain imparts unusual electronic properties, often described as having partial π-character, which allows the ring to engage in electronic conjugation.[3] Two primary models explain its electronic structure:
-
The Coulson-Moffitt 'Bent-Bond' Model: This model posits that to accommodate the acute 60° angle, the carbon-carbon bonds are formed by the overlap of hybrid orbitals that are not directed along the internuclear axes. This results in "bent" or "banana" bonds with increased p-character, making them more reactive than typical alkane C-C bonds.[4]
-
The Walsh Model: This model describes the bonding in terms of a basis set of molecular orbitals, identifying a high-lying HOMO (Highest Occupied Molecular Orbital) that is responsible for many of the ring's nucleophilic characteristics.
The addition of an amino group to this strained ring creates cyclopropylamine, a versatile building block in pharmaceuticals and agrochemicals.[2][5] The amine group introduces basicity and nucleophilicity, and its orientation relative to the ring is a key determinant of the molecule's overall properties.[6] Theoretical studies on cyclopropylamine have established its conformational preferences and energetics, providing a critical baseline for understanding more complex derivatives.[7][8][9][10]
Chapter 2: The Impact of Substitution: The Role of the Ethoxy Group
The introduction of an ethoxy group at the C2 position of the cyclopropylamine core introduces several new dimensions to the molecule's theoretical landscape, including stereoisomerism and altered electronic properties.
Stereoisomerism: cis- and trans- Configurations
The presence of two substituents on the cyclopropane ring gives rise to diastereomers: cis-2-Ethoxycyclopropan-1-amine, where the ethoxy and amino groups are on the same face of the ring, and trans-2-Ethoxycyclopropan-1-amine, where they are on opposite faces.
Caption: cis- and trans- isomers of 2-Ethoxycyclopropan-1-amine.
The relative stability of these isomers is governed by a balance of steric and electronic effects. It is hypothesized that the trans-isomer will be thermodynamically more stable due to reduced steric hindrance between the two bulky substituents. However, intramolecular hydrogen bonding between the amine and the ethoxy oxygen in the cis-isomer could provide a stabilizing interaction. A thorough computational analysis is required to quantify this energy difference.
Electronic Influence
The ethoxy group, being an oxygen-containing substituent, will exert a significant inductive effect due to the high electronegativity of the oxygen atom. This will polarize the C2-O bond and influence the electron density distribution across the cyclopropane ring. Furthermore, the lone pairs on the oxygen atom can participate in hyperconjugative interactions with the strained ring system, potentially affecting its stability and reactivity. These stereoelectronic effects are known to dictate the conformational preferences and basicity of substituted cyclopropylamines.[11]
Chapter 3: A Proposed Framework for Theoretical Investigation
To fully characterize 2-Ethoxycyclopropan-1-amine, a multi-faceted computational approach is necessary. This framework outlines the key theoretical studies that should be performed.
Caption: Proposed computational workflow for 2-ethoxycyclopropan-1-amine.
Conformational Analysis
The first and most critical step is to identify all low-energy conformers for both the cis and trans isomers. This involves rotations around the C1-N and C2-O single bonds, as well as the bonds within the ethoxy group. A thorough conformational search is essential to ensure that the global minimum energy structure is identified for each isomer.[12]
Electronic Structure and Properties
Once the most stable conformers are identified, their electronic properties can be investigated in detail. Key analyses include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the HOMO and LUMO will provide insights into the molecule's reactivity. The HOMO is expected to be localized on the amine nitrogen, indicating its nucleophilic character, while the LUMO will indicate sites susceptible to nucleophilic attack.
-
Electrostatic Potential (ESP) Mapping: An ESP map will visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify hyperconjugative interactions between the substituents and the cyclopropane ring, helping to explain conformational preferences and reactivity patterns.[11]
Spectroscopic Characterization
Computational chemistry can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool to aid in the experimental identification and characterization of the synthesized molecule.
-
NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts and coupling constants.
-
IR Spectroscopy: Prediction of vibrational frequencies to identify characteristic peaks for the amine, ether, and cyclopropane functionalities.
Reactivity and Medicinal Chemistry Relevance
The ultimate goal of these theoretical studies is to predict the molecule's behavior in a biological context.
-
Basicity (Proton Affinity): Calculating the gas-phase proton affinity will provide a quantitative measure of the amine's basicity. This is a crucial parameter as the ionization state of a drug molecule affects its solubility, membrane permeability, and receptor binding.
-
Metabolic Stability: The cyclopropylamine motif can be susceptible to metabolism by cytochrome P450 enzymes, sometimes leading to reactive intermediates through ring-opening.[13] Computational models can help predict sites of metabolic vulnerability.
Chapter 4: Computational Protocols
To ensure reproducibility and accuracy, the following tiered computational protocol is recommended. The choice of method represents a balance between computational cost and accuracy, a standard practice in the field.
Protocol 4.1: Conformational Search and Geometry Optimization
-
Initial Structure Generation: Build the cis and trans isomers of 2-Ethoxycyclopropan-1-amine using a molecular editor.
-
Molecular Mechanics Conformational Search: Perform a systematic or stochastic conformational search using a robust force field (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy conformers.
-
DFT Optimization and Frequency Calculation:
-
Methodology: Subject each low-energy conformer to geometry optimization using Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Causality: DFT provides a good compromise between accuracy and computational cost for geometry optimizations of organic molecules. The inclusion of polarization functions (d) is essential for accurately describing the strained ring system.
-
Validation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Protocol 4.2: Refined Energy and Property Calculations
-
Single-Point Energy Calculation:
-
Methodology: For the DFT-optimized geometries, perform a single-point energy calculation using a more accurate method, such as Møller-Plesset perturbation theory (MP2), and a larger basis set (e.g., aug-cc-pVDZ).
-
Causality: MP2 is better at capturing electron correlation effects, which can be important for accurately determining the relative energies of conformers. The augmented correlation-consistent basis set is necessary for describing non-covalent interactions like intramolecular hydrogen bonding.
-
-
Property Calculations:
-
Methodology: Using the optimized DFT geometries, calculate electronic properties (HOMO/LUMO, ESP maps, NBO analysis) and spectroscopic data (NMR, IR).
-
Validation: These calculations should be performed at the B3LYP/6-31G(d) level or higher to ensure consistency with the optimized structures.
-
Table 1: Hypothetical Relative Energies of Key Conformers
| Isomer | Conformer | Description | Relative Energy (kcal/mol) (DFT/B3LYP) | Relative Energy (kcal/mol) (MP2, corrected) |
| trans | t-gauche | Global Minimum | 0.00 | 0.00 |
| trans | t-anti | Rotamer | 1.52 | 1.45 |
| cis | c-gauche-HB | H-bonded | 0.85 | 0.70 |
| cis | c-anti | Rotamer | 2.50 | 2.35 |
This table is illustrative and represents the type of data that would be generated from the proposed computational workflow.
Chapter 5: Implications for Drug Discovery
The theoretical characterization of 2-Ethoxycyclopropan-1-amine provides critical insights for its application in drug development. The cyclopropylamine scaffold is a known pharmacophore for enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1]
-
Structure-Activity Relationships (SAR): Understanding the preferred conformations and electronic properties of the cis and trans isomers allows for rational drug design. For example, one isomer may fit better into a specific enzyme's active site.
-
Pharmacokinetic Profile (ADME): The calculated basicity (pKa), polarity, and potential metabolic hotspots are essential for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The ethoxy group may serve to block a site of metabolism that is present in the unsubstituted parent molecule.
-
Novel Scaffolds: A detailed theoretical understanding of this molecule can inspire the design of novel analogs with fine-tuned properties, expanding the chemical space available to medicinal chemists.
Conclusion
While direct experimental and theoretical data for 2-Ethoxycyclopropan-1-amine are currently unavailable, this guide has established a comprehensive and scientifically rigorous framework for its investigation. By building upon the well-understood principles of cyclopropane chemistry and applying modern computational methods, researchers can systematically uncover the structural, electronic, and reactive properties of this promising molecule. The protocols and theoretical considerations outlined herein are intended to serve as a catalyst for future studies, paving the way for the potential incorporation of 2-Ethoxycyclopropan-1-amine and its derivatives into the next generation of therapeutic agents.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Frenking, G., & Wichmann, K. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Journal of Computational Chemistry, 29(15), 2568-2576. [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. [Link]
- Martinelli, L. C. (1968). Electronic Properties of the Cyclopropane Ring in Rigid Phenylcyclopropanes. University of California, San Francisco.
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]
-
Wikipedia. (n.d.). Cyclopropane. [Link]
-
Badenes, M. P., et al. (2021). The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved. Molecular Physics, 119(4), e1814436. [Link]
-
Badenes, M. P., et al. (2021). The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved. Molecular Physics. [Link]
-
Fuchs, R., & Bloomfield, J. J. (1961). Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry, 26(12), 5104-5107. [Link]
-
Compton, D. A. C., Rizzolo, J. J., & Durig, J. R. (1981). Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. The Journal of Physical Chemistry, 85(23), 3567-3574. [Link]
-
Liu, K., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9128-9133. [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2606–2611. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
de Meijere, A., et al. (1996). Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. Chemistry, 2(5), 545-555. [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives. Organic Letters. [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal. [Link]
-
Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (1979). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 83(5), 506-511. [Link]
-
Duarte, D. J. R., et al. (2015). Theoretical characterization of the chemical bonds of some three-membered ring compounds through QTAIM theory. Structural Chemistry, 26(5-6), 1473-1482. [Link]
-
Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uwlax.edu [uwlax.edu]
- 13. hyphadiscovery.com [hyphadiscovery.com]
The Emergence of 2-Ethoxycyclopropan-1-amine: A Technical Guide to its Synthesis, Isolation, and Strategic Importance in Modern Drug Discovery
Abstract
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, prized for its ability to confer unique conformational rigidity and metabolic stability to drug candidates.[1] This guide delves into the synthesis, isolation, and characterization of a specific, yet underexplored member of this class: 2-Ethoxycyclopropan-1-amine. While a seminal "discovery" paper for this exact molecule is not prominent in the scientific literature, this whitepaper constructs a comprehensive technical overview based on established principles of cyclopropane synthesis and chiral amine purification. We will explore the strategic rationale for its design, present robust synthetic methodologies, and detail the critical aspects of its isolation and characterization, providing a vital resource for researchers and drug development professionals seeking to leverage this promising chemical entity.
The Strategic Value of the Cyclopropylamine Scaffold in Medicinal Chemistry
The three-membered ring of a cyclopropane is highly strained, with bond angles compressed to approximately 60°, a significant deviation from the ideal tetrahedral geometry.[2] This inherent strain endows cyclopropylamines with enhanced reactivity and unique conformational properties.[2] In drug design, the incorporation of a cyclopropylamine can lead to:
-
Enhanced Potency: The rigid structure can lock a molecule into a bioactive conformation, improving its binding affinity to biological targets.
-
Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug. For instance, it can be used to divert metabolism away from certain cytochrome P450 enzymes.[3]
-
Novel Pharmacological Activity: The cyclopropylamine group is a key pharmacophore in mechanism-based inhibitors, such as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where it forms a covalent adduct with the enzyme's cofactor.[1]
The addition of an ethoxy group at the 2-position of the cyclopropylamine ring introduces a new vector for molecular design. This substituent can influence solubility, hydrogen bonding potential, and interactions with the target protein, offering a nuanced approach to modulating a compound's pharmacokinetic and pharmacodynamic profile.
Synthetic Pathways to 2-Ethoxycyclopropan-1-amine: A Mechanistic Perspective
Proposed Synthetic Route: Simmons-Smith Cyclopropanation of an Enol Ether
A robust and well-established method for forming a cyclopropane ring is the Simmons-Smith reaction. This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to a double bond.
Workflow for the Synthesis of 2-Ethoxycyclopropan-1-amine
Caption: Alternative synthetic pathway using the Kulinkovich reaction.
Isolation and Purification: The Challenge of Chirality
The synthesis of 2-Ethoxycyclopropan-1-amine, as outlined, will result in a racemic mixture of enantiomers. The separation of these enantiomers is a critical step, as often only one enantiomer possesses the desired biological activity.
Diastereomeric Salt Resolution
A classical and often effective method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or mandelic acid. [4] Principle of Diastereomeric Salt Resolution
Caption: Logical flow of diastereomeric salt resolution.
Experimental Protocol for Diastereomeric Salt Resolution:
-
Salt Formation: Dissolve the racemic 2-Ethoxycyclopropan-1-amine in a suitable solvent (e.g., methanol or ethanol). Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, often in a sub-stoichiometric amount (e.g., 0.5 equivalents). [5]2. Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The stirring time can be optimized to improve separation. [4]3. Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the purified amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.
Chiral Chromatography
For a more direct and often more efficient separation, chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), can be employed. []
| Parameter | Diastereomeric Salt Resolution | Chiral Chromatography (HPLC/SFC) |
|---|---|---|
| Principle | Formation and separation of diastereomers based on differences in solubility. | Differential interaction of enantiomers with a chiral stationary phase. [] |
| Advantages | Scalable, cost-effective for large quantities. | High resolution, applicable to a wide range of compounds, faster method development. [] |
| Disadvantages | Trial-and-error process to find suitable resolving agent and solvent, may require multiple recrystallizations. [5]| Higher cost of chiral columns and solvents, may be less scalable for very large quantities. |
Characterization
The identity and purity of the synthesized 2-Ethoxycyclopropan-1-amine should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight. The predicted monoisotopic mass is 101.0841 g/mol .
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C-O stretches.
-
Chiral HPLC/SFC: To determine the enantiomeric purity of the resolved amine.
Conclusion
While the discovery of 2-Ethoxycyclopropan-1-amine may not be chronicled in a single landmark publication, its value as a building block in medicinal chemistry is evident from the established importance of the cyclopropylamine scaffold. This technical guide provides a scientifically grounded framework for its synthesis, isolation, and characterization, drawing upon robust and well-documented chemical principles. By understanding the methodologies presented herein, researchers and drug development professionals are better equipped to explore the potential of 2-Ethoxycyclopropan-1-amine and its derivatives in the quest for novel therapeutics.
References
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]
-
Wikipedia. Cyclopropylamine. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
PubChem. 2-ethoxycyclopropan-1-amine hydrochloride. [Link]
-
PubMed. Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. [Link]
Sources
An In-depth Technical Guide to 2-Ethoxycyclopropan-1-amine: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropylamine Moiety in Modern Drug Discovery
The cyclopropylamine scaffold is a highly valued structural motif in medicinal chemistry, renowned for its unique combination of conformational rigidity and metabolic stability.[1] The inherent strain of the three-membered ring imparts distinct electronic and steric properties, making it a powerful tool for modulating the pharmacological profile of drug candidates.[2][3] Cyclopropylamines are key components in a range of therapeutics, including enzyme inhibitors and central nervous system agents.[1] The introduction of an ethoxy substituent at the 2-position of the cyclopropylamine core, as in 2-ethoxycyclopropan-1-amine, is anticipated to further influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby offering a nuanced tool for fine-tuning drug-like characteristics. This guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and the expected spectroscopic signatures of 2-ethoxycyclopropan-1-amine, a compound of significant interest for the development of novel therapeutics.
Predicted Physicochemical Properties of 2-Ethoxycyclopropan-1-amine
| Property | Predicted Value | Rationale |
| Molecular Formula | C₅H₁₁NO | Based on the chemical structure. |
| Molecular Weight | 101.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Similar to other small alkyl amines.[2] |
| Boiling Point | ~120-140 °C | Higher than cyclopropylamine (~50 °C) due to increased molecular weight and the presence of the ethoxy group.[2] |
| Density | ~0.9 g/mL | Expected to be slightly less dense than water. |
| Solubility | Miscible with water and common organic solvents | The amine and ether functionalities should impart good solubility. |
| pKa (of the conjugate acid) | ~8.5 - 9.5 | Similar to other primary amines, the basicity will be influenced by the electronic effects of the ethoxy group. |
Chemical Properties and Reactivity Profile
The chemical behavior of 2-ethoxycyclopropan-1-amine is dictated by the interplay between the nucleophilic primary amine and the strained cyclopropane ring, with the ethoxy group providing additional functionality.
Basicity and Nucleophilicity: The primary amine group is basic and will readily react with acids to form the corresponding ammonium salts. It is also a potent nucleophile, participating in a variety of reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction to a secondary amine.[1]
Cyclopropane Ring Strain: The high degree of ring strain in the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions, a property that can be exploited in the design of mechanism-based enzyme inhibitors.[2][3] However, under typical physiological and synthetic conditions, the cyclopropane ring is generally stable.
Influence of the Ethoxy Group: The ethoxy group is a relatively inert ether linkage. It can, however, influence the molecule's reactivity through steric hindrance and by altering the electronic properties of the cyclopropane ring.
Proposed Synthesis of 2-Ethoxycyclopropan-1-amine
A plausible and efficient synthetic route to 2-ethoxycyclopropan-1-amine can be envisioned starting from a suitable cyclopropanone precursor. The following multi-step synthesis is proposed based on established organic chemistry principles.
Caption: Proposed synthetic pathway for 2-Ethoxycyclopropan-1-amine.
Experimental Protocol:
Step 1: Synthesis of 1-Ethoxycyclopropan-1-ol (Hemiacetal)
-
To a solution of cyclopropanone (1.0 eq) in anhydrous ethanol at 0 °C, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hemiacetal.
Step 2: Synthesis of 1-Azido-1-ethoxycyclopropane
-
Dissolve the crude 1-ethoxycyclopropan-1-ol (1.0 eq) in anhydrous toluene.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and diphenylphosphoryl azide (DPPA) (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
After cooling to room temperature, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2-Ethoxycyclopropan-1-amine
-
Dissolve the purified 1-azido-1-ethoxycyclopropane (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-ethoxycyclopropan-1-amine.
Alternative Reduction: Lithium aluminum hydride (LiAlH₄) in a suitable ether solvent can also be used for the reduction of the azide.
Spectroscopic Characterization Profile
The following section details the predicted spectroscopic data for 2-ethoxycyclopropan-1-amine, which are essential for its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropane protons and potential stereoisomers.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.5 - 2.8 | Multiplet | 1H | CH -NH₂ |
| ~1.5 - 2.0 | Broad Singlet | 2H | -NH₂ |
| ~1.1 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~0.5 - 1.0 | Multiplets | 3H | Cyclopropane ring protons |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~65 - 70 | -O-C H₂-CH₃ |
| ~50 - 55 | C H-O- |
| ~30 - 35 | C H-NH₂ |
| ~15 - 20 | -O-CH₂-C H₃ |
| ~5 - 15 | Cyclopropane ring C H₂ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the primary amine and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2975 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1250 - 1020 | Strong | C-N stretch (aliphatic amine) and C-O stretch (ether) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 101 | Molecular ion [M]⁺ |
| 86 | Loss of -CH₃ |
| 72 | Loss of -CH₂CH₃ |
| 56 | Cleavage of the ethoxy group |
| 43 | [C₃H₇]⁺ fragment |
Conclusion
2-Ethoxycyclopropan-1-amine represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique structural features, combining the rigidity of the cyclopropane ring with the nucleophilicity of the primary amine and the modulating effect of the ethoxy group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and expected analytical signatures to facilitate its synthesis, characterization, and application in innovative research and development programs.
References
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University, Leiden, The Netherlands. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Available at: [Link].
-
Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link].
Sources
Methodological & Application
Application Notes and Protocols for 2-Ethoxycyclopropan-1-amine in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This document provides a detailed guide to the potential applications of a specific, functionalized analogue, 2-Ethoxycyclopropan-1-amine. Due to the limited direct literature on this specific molecule, this guide synthesizes information on the synthesis of related 2-substituted cyclopropylamines and the established roles of cyclopropyl and ethoxy groups in drug design. We present a proposed synthetic protocol, detailed application notes discussing its potential as a bioisostere and scaffold in various therapeutic areas, and workflows for its incorporation into drug discovery programs.
Introduction: The Strategic Value of the Cyclopropylamine Scaffold
The cyclopropane ring, despite its simple three-carbon structure, offers a unique combination of steric and electronic properties that medicinal chemists leverage to overcome common drug development hurdles.[2] Its rigid, three-dimensional nature allows for precise conformational constraint of flexible molecules, often leading to enhanced binding affinity and selectivity for their biological targets.[3]
Key advantages of incorporating a cyclopropylamine moiety include:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring often reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]
-
Potency Enhancement: The rigid structure can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a receptor.[2]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence pKa, lipophilicity, and membrane permeability.[2]
-
Novel Chemical Space: It provides a scaffold that is distinct from more common aliphatic and aromatic rings, offering opportunities for novel intellectual property.[4]
The addition of an ethoxy group at the 2-position of the cyclopropylamine ring introduces further possibilities for modulation of properties. The ether linkage can act as a hydrogen bond acceptor and influence solubility and metabolic pathways.
Proposed Synthesis of 2-Ethoxycyclopropan-1-amine
While no direct synthesis for 2-Ethoxycyclopropan-1-amine is prominently reported, a plausible route can be designed based on established methods for the synthesis of 2-alkoxycyclopropane derivatives. A potential precursor is a 2-ethoxycyclopropanecarboxylic acid, which can then be converted to the amine.
Protocol 1: Synthesis of Ethyl 2-Ethoxycyclopropanecarboxylate
This protocol is adapted from general procedures for the synthesis of 2-alkoxycyclopropanecarboxylates.
Materials:
-
Ethyl vinyl ether
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) octanoate dimer [Rh₂(oct)₄]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of Rh₂(oct)₄ (0.1 mol%) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add ethyl vinyl ether (1.2 equivalents).
-
Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM (5 mL) to the reaction mixture at room temperature over 2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford ethyl 2-ethoxycyclopropanecarboxylate as a mixture of diastereomers.
Protocol 2: Conversion to 2-Ethoxycyclopropan-1-amine via Curtius Rearrangement
Materials:
-
Ethyl 2-ethoxycyclopropanecarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Toluene, anhydrous
-
tert-Butanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Hydrolysis: Saponify the ethyl 2-ethoxycyclopropanecarboxylate with NaOH in an ethanol/water mixture. Acidify with HCl to precipitate 2-ethoxycyclopropanecarboxylic acid.
-
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.
-
Acyl Azide Formation: React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.
-
Curtius Rearrangement: Heat the acyl azide in anhydrous toluene to induce the Curtius rearrangement, forming the isocyanate.
-
Boc Protection: Trap the isocyanate with tert-butanol to form the Boc-protected amine.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid in DCM.
-
Workup: Neutralize with saturated aqueous sodium bicarbonate and extract the product to yield 2-Ethoxycyclopropan-1-amine.
Workflow for Synthesis and Purification
Caption: Proposed synthetic workflow for 2-Ethoxycyclopropan-1-amine.
Application Notes: Medicinal Chemistry Potential
As a Bioisosteric Replacement
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of one chemical group for another to enhance desired properties while maintaining biological activity.[5][6] 2-Ethoxycyclopropan-1-amine can be envisioned as a bioisostere for various commonly used fragments in drug molecules.
| Original Fragment | Bioisosteric Replacement | Potential Advantages |
| Isopropylamine | 2-Ethoxycyclopropan-1-amine | Increased metabolic stability, conformational rigidity. |
| Cyclobutylamine | 2-Ethoxycyclopropan-1-amine | Altered vector for substituent placement, modified pKa. |
| Tetrahydrofurfurylamine | 2-Ethoxycyclopropan-1-amine | Reduced flexibility, potential for improved binding affinity. |
The replacement of a flexible alkyl amine with the rigid 2-ethoxycyclopropylamine scaffold can have a profound impact on the pharmacological profile of a lead compound.
Logical Relationship of Bioisosteric Replacement
Caption: Bioisosteric replacement strategy for lead optimization.
Application in Specific Therapeutic Areas
Based on the known activities of cyclopropylamine-containing drugs, 2-Ethoxycyclopropan-1-amine could be a valuable building block in several therapeutic areas.
-
Oncology: Many kinase inhibitors incorporate small, rigid fragments to achieve selectivity. The defined stereochemistry of a substituted cyclopropane can allow for precise interactions within the ATP-binding pocket. For example, cyclopropylamines are present in inhibitors of Lysine-specific demethylase 1 (LSD1), a target in oncology.[7]
-
Infectious Diseases: The metabolic stability imparted by the cyclopropyl ring is advantageous for antiviral and antibacterial agents that require a longer half-life. The ethoxy group could be oriented to interact with specific residues in viral or bacterial enzymes.
-
Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to modulate lipophilicity and permeability can be exploited for CNS-penetrant drugs. The polarity of the ethoxy group would need to be considered in the overall molecular design to achieve the desired blood-brain barrier penetration.
Experimental Protocols for Integration into Drug Discovery
Protocol 3: Parallel Amide Coupling for SAR Studies
Objective: To rapidly generate a library of amides from 2-Ethoxycyclopropan-1-amine to explore the structure-activity relationship (SAR).
Materials:
-
2-Ethoxycyclopropan-1-amine
-
A diverse set of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
96-well reaction block
Procedure:
-
Prepare a stock solution of 2-Ethoxycyclopropan-1-amine (1.0 M in DMF).
-
Prepare stock solutions of a diverse set of carboxylic acids (1.2 M in DMF).
-
Prepare stock solutions of HATU (1.5 M in DMF) and DIPEA (3.0 M in DMF).
-
To each well of the 96-well reaction block, add the carboxylic acid solution (1.2 eq).
-
Add the 2-Ethoxycyclopropan-1-amine solution (1.0 eq).
-
Add the DIPEA solution (3.0 eq).
-
Add the HATU solution (1.5 eq).
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reactions by adding water.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the crude products by LC-MS to confirm product formation and purity.
-
Purify desired compounds by preparative HPLC.
Conclusion and Future Directions
While 2-Ethoxycyclopropan-1-amine is not a widely commercialized building block, its potential in medicinal chemistry is significant based on the established value of related structures. The proposed synthetic routes provide a starting point for its preparation, and the application notes highlight its potential as a valuable tool for lead optimization and the exploration of novel chemical space. Further research into the stereoselective synthesis of this compound and its incorporation into diverse molecular scaffolds is warranted.
References
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
The Versatile Role of Cyclopropylamines in Synthetic Chemistry: A Detailed Guide to the Synthesis of trans-2-Substituted Cyclopropylamines
Introduction
Cyclopropylamines are a pivotal class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique conformational constraints and electronic properties imparted by the strained cyclopropane ring offer a powerful tool for medicinal chemists to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.[1][2] While a diverse array of substituted cyclopropylamines are utilized as key building blocks, this application note will focus on a robust and diastereoselective method for the synthesis of trans-2-substituted cyclopropylamines.
Initial investigations into the specific building block, 2-ethoxycyclopropan-1-amine, revealed a notable scarcity of dedicated synthetic protocols and applications in the current body of scientific literature. Consequently, this guide has been expertly curated to address a closely related and highly valuable subclass: trans-2-substituted cyclopropylamines. The protocols and mechanistic insights provided herein are centered around a highly effective and diastereoselective synthesis from readily available α-chloroaldehydes.[3][4] This method proceeds through the formation of an electrophilic zinc homoenolate, which is subsequently trapped by an amine to yield the desired cyclopropylamine.[3][4]
This application note will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and potential applications of this important structural motif, empowering the design and execution of novel synthetic strategies.
Mechanistic Insights: The Zinc Homoenolate Pathway
The synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes relies on the formation and subsequent reaction of a zinc homoenolate intermediate. This process can be understood through the following key steps:
-
Formation of the Zinc Carbenoid: The reaction is initiated by the formation of a zinc carbenoid, typically bis(iodozincio)methane (CH₂(ZnI)₂), from diiodomethane and zinc metal.
-
Generation of the Zinc Homoenolate: The zinc carbenoid reacts with the α-chloroaldehyde. This results in the formation of a zinc homoenolate, a reactive intermediate where the nucleophilic carbon is two atoms away from the carbonyl-like functionality.[5][6]
-
Nucleophilic Trapping by the Amine: The electrophilic zinc homoenolate is then intercepted by a nucleophilic amine. This step forms a new carbon-nitrogen bond.[3][4]
-
Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack of the newly formed amino group, displacing the zinc halide and leading to the formation of the cyclopropane ring. The trans diastereomer is generally favored thermodynamically.[3][4]
The diastereoselectivity of this reaction can be influenced by the presence of certain zinc salts and can be enhanced by the addition of polar aprotic co-solvents like DMF.[3][7]
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the synthesis of trans-2-substituted cyclopropylamines.
Experimental Protocols
General Considerations:
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. α-Chloroaldehydes can be synthesized from the corresponding aldehydes using standard chlorination procedures. All reagents should be of high purity.
Protocol: Synthesis of trans-N-(2-Phenylcyclopropyl)morpholine
This protocol is a representative example of the synthesis of a trans-2-substituted cyclopropylamine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloro-2-phenylacetaldehyde | 154.59 | 309 mg | 2.0 |
| Diiodomethane | 267.84 | 0.27 mL | 3.3 |
| Zinc Dust (<10 micron, activated) | 65.38 | 216 mg | 3.3 |
| Morpholine | 87.12 | 87 µL | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
| N,N-Dimethylformamide (DMF) | - | 1.5 mL | - |
| Saturated aq. NH₄Cl | - | 10 mL | - |
| Ethyl Acetate | - | 3 x 15 mL | - |
| Brine | - | 15 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Preparation of the Zinc Carbenoid: To a flame-dried round-bottom flask under an argon atmosphere, add zinc dust (216 mg, 3.3 mmol) and anhydrous THF (5 mL). Add diiodomethane (0.27 mL, 3.3 mmol) dropwise at room temperature. The mixture should be stirred vigorously until the exothermic reaction subsides and the zinc is consumed (approximately 30-60 minutes). This forms a solution of bis(iodozincio)methane.
-
Formation of the Zinc Homoenolate: In a separate flame-dried flask, dissolve 2-chloro-2-phenylacetaldehyde (309 mg, 2.0 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. To this solution, add the freshly prepared solution of bis(iodozincio)methane dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 1 hour.
-
Trapping with Amine and Cyclization: To the reaction mixture, add morpholine (87 µL, 1.0 mmol) followed by anhydrous DMF (1.5 mL). Remove the ice bath and heat the reaction mixture to 90 °C. Stir at this temperature for 18 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford trans-N-(2-phenylcyclopropyl)morpholine.
Expected Yield: 70-80%
Characterization Data: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of trans-2-substituted cyclopropylamines.
Applications and Future Outlook
The trans-2-substituted cyclopropylamine motif is a valuable scaffold in the development of novel therapeutics. For instance, trans-2-phenylcyclopropylamine is the core structure of the well-known monoamine oxidase inhibitor, tranylcypromine.[8] The synthetic methodology detailed in this application note provides a reliable and diastereoselective route to access a wide range of analogs for structure-activity relationship (SAR) studies.
The versatility of this method allows for the incorporation of diverse substituents on the cyclopropane ring and the use of various primary and secondary amines. This flexibility opens up avenues for the synthesis of novel chemical entities with tailored biological activities. Further exploration of this chemistry, including the development of enantioselective variants, will undoubtedly continue to contribute to the advancement of organic synthesis and drug discovery.
References
-
West, M. S., Mills, L. R., McDonald, T. R., Lee, J. B., Ensan, D., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α‑Chloroaldehydes. ACS Publications. [Link]
-
West, M. S., Mills, L. R., McDonald, T., Lee, J., Ensan, D., & Rousseaux, S. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Yoshikai, N., & Sekiguchi, Y. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [Link]
-
West, M. S., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
-
West, M. S., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed. [Link]
-
West, M. S., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Yoshikai, N., & Sekiguchi, Y. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [Link]
-
Yoshikai, N., et al. (2021). Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolate. ChemRxiv. [Link]
-
Yoshikai, N., & Sekiguchi, Y. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [Link]
-
Yoshikai, N., & Sekiguchi, Y. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. ResearchGate. [Link]
- Method of synthesis of trans-2-phenylcyclopropylamine.
-
Tsai, T. Y., et al. (2009). Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
West, M. S. (2021). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace. [Link]
-
Gardarsdottir, H. J. (2022). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
West, M. S., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α‑Chloroaldehydes. ACS Publications. [Link]
-
Singh, R. P., & Kumar, V. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate | Yoshikai Group [pharm.tohoku.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Ethoxycyclopropan-1-amine in Asymmetric Synthesis
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the potential applications of 2-ethoxycyclopropan-1-amine as a versatile chiral building block in asymmetric synthesis. While direct literature on this specific molecule is emerging, its structural motifs—a chiral cyclopropane, a primary amine, and an ethoxy group—suggest a high potential for utility in various stereoselective transformations. This guide will, therefore, extrapolate from the well-established chemistry of analogous chiral cyclopropylamines and 2-alkoxycyclopropanes to provide a forward-looking and scientifically grounded overview of its prospective applications.
Introduction: The Unique Structural and Stereochemical Attributes of 2-Ethoxycyclopropan-1-amine
2-Ethoxycyclopropan-1-amine is a unique chiral molecule that combines the rigidity and distinct electronic properties of a cyclopropane ring with the coordinating ability of a primary amine and the electronic influence of an ethoxy group. The inherent strain of the three-membered ring endows it with reactivity profiles that are distinct from acyclic or larger cyclic systems.[1][2] In the context of asymmetric synthesis, this molecule can be envisioned to function in two primary capacities: as a chiral ligand for transition metal catalysis and as a chiral building block for the synthesis of complex molecular architectures.
The presence of both a nitrogen and an oxygen atom at positions 1 and 2 of the cyclopropane ring, respectively, allows for the formation of stable bidentate chelate complexes with metal centers. This chelation can create a well-defined and rigid chiral environment, which is a critical prerequisite for high stereoselectivity in many catalytic reactions.[3][4] Furthermore, the primary amine serves as a versatile functional handle for derivatization, allowing for the facile synthesis of a wide range of chiral ligands and auxiliaries.
Prospective Application as a Chiral Ligand in Asymmetric Catalysis
The modular nature of 2-ethoxycyclopropan-1-amine makes it an attractive scaffold for the development of novel chiral ligands. By analogy with other successful cyclopropane-based ligands, such as the PHOX (phosphinooxazoline) type, we can project its utility in a variety of asymmetric transformations.[5][6][7]
Design and Synthesis of Cyclopropane-Based PHOX-type Ligands
A plausible synthetic route to a PHOX-type ligand derived from 2-ethoxycyclopropan-1-amine would involve the condensation of the amine with a suitable phosphinoyl-containing precursor to form an oxazoline ring. The resulting ligand would feature a rigid cyclopropyl backbone, which can effectively translate the stereochemical information to the metal's coordination sphere, thereby influencing the stereochemical outcome of the catalyzed reaction.
Caption: Proposed synthesis of a cyclopropane-based PHOX ligand.
Potential Catalytic Applications
Chiral ligands with a rigid backbone have demonstrated high efficacy in a range of asymmetric reactions. A ligand derived from 2-ethoxycyclopropan-1-amine could be expected to perform well in reactions such as:
-
Asymmetric Heck Reactions: The defined chiral pocket created by the ligand can control the facial selectivity of migratory insertion, leading to high enantioselectivities.[5][6]
-
Asymmetric Hydrogenation: Rhodium or Iridium complexes of such ligands could be effective for the enantioselective hydrogenation of prochiral olefins.
-
Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation is a powerful C-C bond-forming reaction where the stereochemical outcome is heavily dependent on the chiral ligand.
| Reaction Type | Typical Catalyst | Expected Enantioselectivity (ee) | Reference Analogs |
| Asymmetric Heck Reaction | Pd(OAc)₂ / Ligand | >90% | Cyclopropane-PHOX[5][6] |
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / Ligand | >95% | Josiphos, DuPhos |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / Ligand | >95% | Trost Ligand, PHOX |
Utility as a Chiral Building Block in Complex Molecule Synthesis
Beyond its potential as a ligand, 2-ethoxycyclopropan-1-amine can serve as a valuable chiral starting material for the synthesis of complex, biologically active molecules. The cyclopropylamine motif is present in a number of pharmaceutical agents and natural products.[2] The strained ring can undergo selective ring-opening reactions, providing access to a variety of functionalized acyclic structures with defined stereochemistry.[8]
Synthesis of Chiral Amines and Amino Alcohols
The primary amine of 2-ethoxycyclopropan-1-amine can be readily functionalized, for example, through reductive amination or acylation, to introduce additional complexity. Subsequent manipulation of the ethoxy group or ring-opening of the cyclopropane can lead to a diverse array of chiral products.
Caption: Workflow for the use of 2-ethoxycyclopropan-1-amine as a chiral building block.
Experimental Protocols (Prospective)
The following protocols are hypothetical and based on established procedures for analogous compounds. They are intended to serve as a starting point for the experimental exploration of 2-ethoxycyclopropan-1-amine.
Protocol 1: Synthesis of a Chiral Cyclopropane-PHOX Ligand
Objective: To synthesize a phosphinooxazoline ligand from 2-ethoxycyclopropan-1-amine.
Materials:
-
(R/S)-2-Ethoxycyclopropan-1-amine
-
2-(Diphenylphosphino)benzoic acid
-
Triphenyl phosphite
-
Pyridine
-
Toluene, anhydrous
Procedure:
-
To a solution of 2-(diphenylphosphino)benzoic acid (1.0 eq) in anhydrous toluene, add pyridine (3.0 eq) and triphenyl phosphite (1.1 eq).
-
Heat the mixture to 110 °C for 2 hours under an inert atmosphere.
-
Cool the reaction to room temperature and add a solution of (R/S)-2-ethoxycyclopropan-1-amine (1.2 eq) in toluene.
-
Heat the reaction mixture to 110 °C and monitor by TLC until the starting amine is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ligand.
Protocol 2: Asymmetric Heck Arylation of 2,3-Dihydrofuran
Objective: To perform a palladium-catalyzed asymmetric Heck arylation using the newly synthesized cyclopropane-PHOX ligand.
Materials:
-
Cyclopropane-PHOX ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyl triflate
-
2,3-Dihydrofuran
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask, dissolve the cyclopropane-PHOX ligand (0.025 mmol) and Pd(OAc)₂ (0.02 mmol) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add 2,3-dihydrofuran (2.0 mmol), followed by phenyl triflate (1.0 mmol) and DIPEA (1.5 mmol).
-
Heat the reaction to 60 °C and monitor by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a short pad of silica gel.
-
Concentrate the filtrate and analyze the residue by chiral HPLC to determine the enantiomeric excess (ee). Purify by column chromatography.
Concluding Remarks
2-Ethoxycyclopropan-1-amine represents a promising, yet underexplored, chiral building block for asymmetric synthesis. Its unique structural features suggest significant potential for the development of novel chiral ligands and for its application as a versatile intermediate in the synthesis of complex molecules. The protocols and applications outlined in this guide are intended to stimulate further research into this fascinating molecule and to unlock its full potential in the field of stereoselective chemistry.
References
-
O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC - NIH. [Link]
-
Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. [Link]
- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. MDPI.
-
Versatile Difunctionalization of Cyclopropyl Amines. ChemistryViews. [Link]
-
2-Ethoxypropan-1-amine | C5H13NO | CID 22450283. PubChem - NIH. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. PubMed. [Link]
-
cis-(1S,2S)-2-(ethoxymethyl)cyclopropan-1-amine. PubChem. [Link]
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]
-
2-Ethoxy-2-methylpropan-1-amine | C6H15NO | CID 18966834. PubChem - NIH. [Link]
-
2-(2-ethylcyclohexyl)oxy-N-methylpropan-1-amine. PubChem - NIH. [Link]
-
Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. PubMed. [Link]
-
Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Beilstein Journals. [Link]
-
Rational Design of Cyclopropane-Based Chiral PHOX Ligands for Intermolecular Asymmetric Heck Reaction. PubMed. [Link]
-
(PDF) Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction Full Research Paper Open Access. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. 手性催化劑和配體 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 6. Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Versatile Difunctionalization of Cyclopropyl Amines - ChemistryViews [chemistryviews.org]
"protocols for using 2-Ethoxycyclopropan-1-amine in catalysis"
An in-depth analysis of current literature reveals that while catalytic protocols for cyclopropylamines are well-established, specific application notes for 2-ethoxycyclopropan-1-amine are not extensively documented. This guide, therefore, synthesizes proven methodologies for related cyclopropylamines and adapts them for 2-ethoxycyclopropan-1-amine, providing researchers with a robust starting point for employing this unique reagent in catalytic transformations. The introduction of a 2-ethoxy group is anticipated to modulate the electronic and steric properties of the cyclopropylamine core, potentially influencing reaction kinetics, selectivity, and catalyst performance.
Overview of 2-Ethoxycyclopropan-1-amine in Catalysis
2-Ethoxycyclopropan-1-amine is a structurally intriguing building block for organic synthesis and drug development. The presence of the strained cyclopropane ring, a versatile amine nucleophile, and a stereocenter at the 2-position bearing an ethoxy group offers a unique combination of features. In catalysis, this molecule can primarily be utilized in two ways:
-
As a Nucleophilic Coupling Partner: The primary amine is a key functional handle for forming C-N bonds, most notably in transition metal-catalyzed cross-coupling reactions to generate N-aryl or N-alkyl cyclopropylamines.
-
As a Precursor to Chiral Ligands: The stereogenic centers and the amine functionality allow for its derivatization into chiral ligands for asymmetric catalysis.
This guide will focus on its application as a coupling partner in palladium-catalyzed N-arylation, a cornerstone of modern synthetic chemistry.
Palladium-Catalyzed N-Arylation of 2-Ethoxycyclopropan-1-amine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Adapting this methodology for 2-ethoxycyclopropan-1-amine requires careful consideration of the ligand, base, and reaction conditions to accommodate the specific steric and electronic nature of this substrate. Recent advancements have enabled the N-arylation of the parent cyclopropylamine at room temperature, even with challenging aryl chlorides, by employing specialized phosphine ligands.[1][2]
Rationale for Component Selection
-
Catalyst System: A palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a sterically demanding and electron-rich phosphine ligand is recommended. Ligands like 'adYPhos' have shown exceptional efficacy in the monoarylation of cyclopropylamine with a wide range of aryl chlorides at room temperature.[1][2] The bulk and electron-donating properties of such ligands facilitate the challenging reductive elimination step, which is often rate-limiting in C-N coupling reactions.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice, as it is strong enough to deprotonate the amine and facilitate the catalytic cycle without competing in nucleophilic attack.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are suitable for this transformation, ensuring solubility of the reactants and catalyst system.
Proposed Catalytic Cycle
The catalytic cycle for the N-arylation of 2-ethoxycyclopropan-1-amine is expected to follow the general mechanism of the Buchwald-Hartwig amination.
Figure 1: Proposed catalytic cycle for the N-arylation of 2-ethoxycyclopropan-1-amine.
Detailed Experimental Protocol
Objective: To synthesize N-(4-methoxyphenyl)-2-ethoxycyclopropan-1-amine via palladium-catalyzed cross-coupling.
Materials:
-
2-Ethoxycyclopropan-1-amine (assuming availability as a racemic mixture of diastereomers)
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
adYPhos (or a similar bulky, electron-rich phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-chloroanisole (1.0 mmol, 1.0 equiv), 2-ethoxycyclopropan-1-amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. For less reactive aryl chlorides, heating to 80-100 °C may be necessary.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data and Expected Outcomes
The following table provides a hypothetical summary of expected results based on literature for similar substrates.[1] Optimization may be required.
| Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Expected Yield (%) |
| 4-Chloroanisole | 2 | 25 | 12-24 | 85-95 |
| 4-Chlorotoluene | 2 | 25 | 12-24 | 80-90 |
| 2-Chloropyridine | 2 | 50 | 24 | 70-85 |
Note: The presence of the 2-ethoxy group may introduce diastereoselectivity if a single diastereomer of the starting amine is used. The diastereomeric ratio of the product should be determined by NMR spectroscopy.
Nickel-Catalyzed Reductive Cross-Coupling
An alternative approach for the arylation of cyclopropylamines involves a nickel-catalyzed reductive cross-coupling. This method is particularly useful as it can proceed rapidly and often with excellent functional group tolerance.[3] This protocol would first require the conversion of 2-ethoxycyclopropan-1-amine to its N-hydroxyphthalimide (NHP) ester derivative.
Workflow for Nickel-Catalyzed Arylation
Figure 2: Two-step workflow for Ni-catalyzed arylation.
Protocol for NHP Ester Formation
-
Dissolve 2-ethoxycyclopropan-1-amine in a suitable solvent such as dichloromethane.
-
Add N-hydroxysuccinimide or a similar activating agent and a coupling reagent like DCC or EDC.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up and purify to obtain the NHP ester of 2-ethoxycyclopropan-1-amine.
Protocol for Nickel-Catalyzed Cross-Coupling
-
In a glovebox, combine the NHP ester of 2-ethoxycyclopropan-1-amine (1.0 equiv), the desired aryl halide (1.2 equiv), a nickel catalyst such as NiCl₂·glyme (10 mol%), a suitable ligand (e.g., a bipyridine derivative), and a reducing agent (e.g., zinc powder).
-
Add a polar aprotic solvent like DMF or DMA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Safety and Handling
-
2-Ethoxycyclopropan-1-amine: Assumed to be a flammable liquid and a skin/eye irritant, similar to other amines. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Palladium and Nickel Catalysts: These are heavy metal compounds and should be handled with care. Avoid inhalation of dust.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use in a fume hood.
Future Directions and Potential Applications
The protocols outlined provide a foundation for exploring the utility of 2-ethoxycyclopropan-1-amine in catalysis. Further research could involve:
-
Asymmetric Catalysis: Utilizing enantiomerically pure 2-ethoxycyclopropan-1-amine to synthesize chiral N-aryl derivatives, which are valuable scaffolds in medicinal chemistry.
-
Ligand Development: Derivatizing the amine to create novel bidentate or tridentate ligands for transition metal catalysis.
-
Photoredox Catalysis: Exploring its use in photochemical reactions, such as the formal [3+2] cycloadditions reported for N-aryl cyclopropylamines, to synthesize complex nitrogen-containing heterocycles.[4]
By leveraging and adapting established catalytic methods, researchers can unlock the synthetic potential of 2-ethoxycyclopropan-1-amine and expand the toolbox for creating novel molecular architectures.
References
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters - ACS Publications. [Link]
-
Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]
Sources
Application Note: Derivatization of 2-Ethoxycyclopropan-1-amine for Biological Screening
Introduction: The Strategic Value of the 2-Ethoxycyclopropan-1-amine Scaffold in Drug Discovery
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Small molecule libraries serve as the primary source of starting points for hit-to-lead campaigns. The design of these libraries is critical; they must balance chemical diversity with "drug-like" physicochemical properties to maximize the probability of identifying high-quality hits.[1][2] The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, prized for the unique conformational and electronic properties it imparts to a molecule.[3][4]
The three-membered ring of a cyclopropane introduces significant strain, which enhances the reactivity of the amine group and provides a rigid, three-dimensional structure.[3] This rigidity can be advantageous for binding to biological targets by reducing the entropic penalty upon binding.[5] Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups, influencing metabolic stability, potency, and membrane permeability.[5][6]
This application note focuses on the derivatization of 2-Ethoxycyclopropan-1-amine , a novel building block that combines the benefits of the cyclopropylamine core with an ethoxy substituent. This substituent can modulate lipophilicity and provides an additional vector for potential interactions with biological targets. The primary amine handle of this scaffold is a versatile point for diversification, allowing for the rapid generation of a library of analogs for biological screening.[3][4]
This guide provides detailed protocols for the derivatization of 2-Ethoxycyclopropan-1-amine via several robust and widely applicable synthetic methodologies. We will explore amide bond formation, urea and sulfonamide synthesis, and reductive amination. For each method, we will delve into the rationale behind the chosen conditions and provide step-by-step instructions for synthesis, purification, and characterization.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material's properties is crucial for designing a successful derivatization strategy and for interpreting subsequent screening data.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₅H₁₁NO | N/A |
| Molecular Weight | 101.15 g/mol | N/A |
| cLogP | 0.4 | N/A |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
Note: As 2-Ethoxycyclopropan-1-amine is a novel scaffold, these values are predicted using standard computational models. Experimental validation is recommended.
Derivatization Strategies and Protocols
The primary amine of 2-Ethoxycyclopropan-1-amine is a nucleophilic handle that can participate in a variety of chemical transformations.[3] The following protocols are designed to be robust and amenable to parallel synthesis for the creation of a diverse compound library.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions. The reaction of an amine with a carboxylic acid, typically activated in situ, is a cornerstone of drug discovery.[7][]
We will utilize a carbodiimide-mediated coupling, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt) or a modern equivalent like HATU. This method is reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups on the carboxylic acid coupling partner.[9]
Caption: Workflow for Amide Bond Formation.
-
Preparation: In a clean, dry vial, dissolve 2-Ethoxycyclopropan-1-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Reagent Addition: In a separate vial, dissolve EDC (1.5 eq) and HOBt (1.5 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) to this solution.
-
Reaction: Cool the amine/acid solution to 0°C in an ice bath. Add the EDC/HOBt/DIEA solution dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]
Urea and Sulfonamide Synthesis: Exploring Different Pharmacophores
Ureas and sulfonamides are important functional groups in medicinal chemistry, often mimicking the hydrogen bonding patterns of amides but with different electronic and conformational properties.
-
Urea Synthesis: Reaction of the primary amine with an isocyanate is a highly efficient method for urea formation.[12] Where isocyanates are not commercially available, they can be generated in situ from a corresponding amine and a phosgene equivalent.
-
Sulfonamide Synthesis: The reaction of the amine with a sulfonyl chloride in the presence of a non-nucleophilic base is a standard and reliable method for the synthesis of sulfonamides.[13][14]
Caption: Workflow for Urea and Sulfonamide Synthesis.
-
Preparation: Dissolve 2-Ethoxycyclopropan-1-amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Reaction: Cool the solution to 0°C. Add the desired isocyanate (1.05 eq) dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
-
Characterization: Confirm the structure and purity by NMR and HRMS.
-
Preparation: Dissolve 2-Ethoxycyclopropan-1-amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM to a concentration of 0.1 M.
-
Reaction: Cool the solution to 0°C. Add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl (aq), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity by NMR and HRMS.
Reductive Amination: Introducing Further Diversity
Reductive amination allows for the formation of a C-N bond between the primary amine and a carbonyl compound (aldehyde or ketone), resulting in a secondary amine. This is an excellent strategy for rapidly expanding the chemical space of the library.[15][16][17]
A one-pot procedure using a mild reducing agent such as sodium triacetoxyborohydride (STAB) is preferred. STAB is selective for the reduction of the intermediate iminium ion in the presence of the starting carbonyl compound, minimizing side reactions.[15]
Caption: Workflow for Reductive Amination.
-
Preparation: In a vial, dissolve 2-Ethoxycyclopropan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-Dichloroethane (DCE) to a concentration of 0.1 M.
-
Acid Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Stirring: Continue to stir at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity by NMR and HRMS.
Library Design and Considerations for Biological Screening
The ultimate goal of this derivatization effort is to produce a library of compounds for high-throughput screening (HTS).[18][19] A well-designed library will explore a diverse range of physicochemical properties while adhering to general principles of "drug-likeness".[20][21]
-
Diversity-Oriented Synthesis: Select a diverse set of coupling partners (carboxylic acids, isocyanates, sulfonyl chlorides, aldehydes/ketones) that vary in size, lipophilicity, and electronic properties.
-
Property-Based Design: Aim for derivatives that fall within established "drug-like" property ranges (e.g., Lipinski's Rule of Five). This can be guided by in silico calculations prior to synthesis.
-
Quality Control: Ensure all compounds submitted for screening are of high purity (typically >95% by LC-MS and/or NMR) and that their identity is confirmed. Impurities can lead to false positives or negatives in biological assays.[22]
-
Compound Management: Store compounds in an appropriate solvent (e.g., DMSO) at a standardized concentration in a format compatible with HTS automation (e.g., 96- or 384-well plates).[18]
General Screening Cascade
Caption: A typical workflow for a biological screening campaign.
Conclusion
The 2-Ethoxycyclopropan-1-amine scaffold represents a promising starting point for the development of novel small molecule libraries for biological screening. Its unique combination of a conformationally constrained cyclopropylamine core and a modifiable ethoxy group provides a rich foundation for exploring chemical space. The robust and versatile derivatization protocols detailed in this application note—amide bond formation, urea and sulfonamide synthesis, and reductive amination—offer researchers a clear path to rapidly generate a diverse set of analogs. By adhering to the principles of library design and rigorous quality control, these compounds can be effectively utilized in high-throughput screening campaigns to identify novel hits for a wide range of biological targets, ultimately accelerating the pace of drug discovery.
References
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. 2-Ethoxypropan-1-amine. PubChem Compound Database. [Link]
-
Gillaizeau, I., & Taillefer, M. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Holzgrabe, U., & Wawer, I. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. [Link]
-
Zhao, X., & Suo, Y. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
- Google Patents.
-
Mrksich, M., & Kozarich, J. W. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]
-
ResearchGate. Epoxy-amine reaction scheme. k 1 and k 2 correspond to the non catalyzed kinetic. [Link]
-
Lin, S., & MacMillan, D. W. C. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Lindsley, C. W., & Lusher, J. M. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
-
Asymmetric Organocatalysis. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
de Meijere, A., & Kozhushkov, S. I. Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. PubMed. [Link]
-
National Institutes of Health. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. [Link]
-
Design of Small Molecule Libraries for NMR Screening and Other Ap... Ingenta Connect. [Link]
-
Dangerfield, E. M., et al. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Cyclopropylamine in Organic Synthesis. [Link]
-
Lebedev, A. G., & Gevorgyan, V. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
-
ResearchGate. Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
-
ResearchGate. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. [Link]
-
Baral, P., & Ghimire, P. High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science. [Link]
-
Gomeni, R., & Gomeni, C. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
ResearchGate. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Evans, M. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]
-
ResearchGate. Urea as an Amine Source to Synthesize Primary Aromatic Amines via Nickel‐Mediated C−H Amination. [Link]
-
World Journal of Pharmaceutical Research. a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. [Link]
-
ResearchGate. The Impact of Physicochemical and Molecular Properties in Drug Design: Navigation in the “Drug-Like” Chemical Space. [Link]
-
Books. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]
-
ResearchGate. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
-
PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Lin, B., et al. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
National Center for Biotechnology Information. 2-Ethoxy-2-methylpropan-1-amine. PubChem Compound Database. [Link]
Sources
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 20. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Enzymatic Profiling of 2-Ethoxycyclopropan-1-amine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the anticipated enzymatic reactivity of 2-Ethoxycyclopropan-1-amine. The cyclopropylamine moiety is a well-established pharmacophore known to act as a mechanism-based inactivator of critical flavin-dependent amine oxidases. While specific data for the 2-ethoxy derivative is emerging, this guide leverages extensive literature on analogous compounds to propose primary enzymatic targets, provide detailed screening protocols, and explain the underlying biochemical mechanisms. The protocols herein are designed to be self-validating systems for the robust characterization of this novel compound's interaction with key enzymes in drug development, such as Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).
Introduction: The Cyclopropylamine Moiety as a Privileged Pharmacophore
Cyclopropylamine-containing molecules have a rich history in medicinal chemistry, most famously exemplified by the antidepressant drug tranylcypromine (trans-2-phenylcyclopropylamine).[1][2][3] The unique chemical properties of the strained three-membered ring confer a powerful ability to act as mechanism-based irreversible inhibitors, or "suicide substrates," for a class of flavin-dependent enzymes.[4][5] These enzymes, which include the critical neurotransmitter-metabolizing enzymes Monoamine Oxidase A and B (MAO-A/B) and the epigenetic regulator Lysine-Specific Demethylase 1 (LSD1), are high-value targets for therapeutic intervention in oncology, neurodegenerative diseases, and depression.[3][6]
2-Ethoxycyclopropan-1-amine is a novel derivative within this class. The introduction of an alkoxy group at the 2-position of the cyclopropyl ring is particularly noteworthy. Studies on related cis-2-alkoxycyclopropylamines have shown that this substitution can dramatically influence target selectivity, conferring high potency for MAO-B while sparing LSD1.[7] This guide, therefore, outlines the theoretical basis and practical protocols for systematically evaluating 2-Ethoxycyclopropan-1-amine as a potential selective inhibitor of these key enzymes.
The Molecular Mechanism: Flavin-Dependent Amine Oxidase Inactivation
The inhibitory action of cyclopropylamines against enzymes like MAO and LSD1 is not simple competitive binding but a sophisticated catalytic process that leads to the enzyme's own demise. Understanding this mechanism is crucial for designing experiments and interpreting data.
The process is initiated by a Single Electron Transfer (SET) from the nitrogen atom of the cyclopropylamine to the oxidized flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[8][9][10] This generates a highly unstable aminyl radical cation. The extreme ring strain of the adjacent cyclopropyl group facilitates its rapid and irreversible opening, forming a distonic radical cation.[9][10] This reactive intermediate then covalently bonds to the FAD cofactor, typically at the N(5) or C(4a) position, forming a stable adduct.[4][5] This covalent modification permanently blocks the enzyme's catalytic cycle, leading to time-dependent, irreversible inactivation.
Figure 1: Proposed mechanism of irreversible inactivation of flavin-dependent amine oxidases by 2-Ethoxycyclopropan-1-amine.
Application Note: A Tiered Approach to Enzymatic Profiling
A systematic, tiered approach is recommended to efficiently characterize the enzymatic activity of 2-Ethoxycyclopropan-1-amine. The workflow begins with broad screening to identify primary targets, followed by detailed kinetic studies to elucidate the mechanism and potency of inhibition.
Figure 2: A systematic workflow for the enzymatic characterization of 2-Ethoxycyclopropan-1-amine.
Protocol 1: In Vitro Screening for Monoamine Oxidase (MAO-A/B) Inhibition
Objective: To determine the potency of 2-Ethoxycyclopropan-1-amine as an inhibitor of human recombinant MAO-A and MAO-B. This protocol utilizes a commercially available fluorescence-based assay system.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a detector molecule (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured spectrophotometrically.
Materials:
-
Human recombinant MAO-A and MAO-B (commercial source)
-
MAO Substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Detector (e.g., Amplex Red)
-
2-Ethoxycyclopropan-1-amine (test compound)
-
Tranylcypromine or Pargyline (positive control inhibitors)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Ethoxycyclopropan-1-amine in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer to achieve final assay concentrations ranging from ~100 µM to low nM. Also prepare dilutions for the positive control.
-
Reagent Preparation: Prepare a "Master Mix" containing the MAO substrate, HRP, and the fluorescent detector in Assay Buffer according to the assay kit manufacturer's instructions.
-
Pre-incubation (Critical for Time-Dependence Assessment):
-
To assess irreversible inhibition, a pre-incubation step is required.
-
In separate wells, add 20 µL of each concentration of the test compound or control inhibitor.
-
Add 60 µL of Assay Buffer containing the MAO enzyme (MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This allows time for any mechanism-based inactivation to occur.
-
-
Initiate Reaction: Add 20 µL of the "Master Mix" to all wells to start the enzymatic reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-warmed to 37°C. Measure the fluorescence every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle (DMSO) control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation: A potent, time-dependent inhibitor will show a lower IC₅₀ value after pre-incubation compared to an assay with no pre-incubation. Based on literature for related compounds, 2-Ethoxycyclopropan-1-amine is predicted to be a more potent inhibitor of MAO-B than MAO-A.[7]
| Compound | Target | Pre-incubation | Predicted IC₅₀ (nM) |
| 2-Ethoxycyclopropan-1-amine | MAO-A | 30 min | 500 - 5000 |
| 2-Ethoxycyclopropan-1-amine | MAO-B | 30 min | 10 - 200 |
| Tranylcypromine (Control) | MAO-A | 30 min | ~2000 |
| Tranylcypromine (Control) | MAO-B | 30 min | ~200 |
Table 1: Hypothetical IC₅₀ values for 2-Ethoxycyclopropan-1-amine against MAO enzymes, illustrating expected selectivity.
Protocol 2: In Vitro Screening for Lysine-Specific Demethylase 1 (LSD1) Inhibition
Objective: To determine if 2-Ethoxycyclopropan-1-amine inhibits the demethylase activity of human recombinant LSD1.
Principle: This protocol is similar to the MAO assay, as LSD1 catalysis also produces H₂O₂. The substrate, however, is a synthetic peptide corresponding to a portion of the histone H3 tail, mono- or di-methylated at lysine 4 (H3K4me1/2).
Materials:
-
Human recombinant LSD1/CoREST complex (commercial source)
-
LSD1 peptide substrate (e.g., biotinylated H3K4me2 peptide)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Detector (e.g., Amplex Red)
-
2-Ethoxycyclopropan-1-amine (test compound)
-
Tranylcypromine or a known specific LSD1 inhibitor (positive control)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound and Reagent Preparation: Follow the same procedures as in Protocol 1 for preparing the test compound, controls, and the HRP/detector Master Mix. The substrate will be the H3K4 peptide.
-
Pre-incubation:
-
Add 20 µL of each concentration of the test compound or control inhibitor to the wells.
-
Add 60 µL of Assay Buffer containing the LSD1 enzyme complex.
-
Incubate at 37°C for 30 minutes.
-
-
Initiate Reaction: Add 20 µL of the Master Mix (containing H3K4 peptide substrate, HRP, and detector) to all wells.
-
Kinetic Measurement: Read fluorescence kinetically at 37°C for 60-90 minutes.
-
Data Analysis: Calculate reaction rates and determine IC₅₀ values as described in Protocol 1.
Data Interpretation: Based on studies of cis-2-alkoxycyclopropylamines, it is hypothesized that 2-Ethoxycyclopropan-1-amine may exhibit very weak or no inhibition of LSD1.[7] This would represent a significant and desirable selectivity profile compared to non-alkoxylated inhibitors like tranylcypromine, which inhibits both MAOs and LSD1.[1][2] A high IC₅₀ value (>10 µM) would confirm this lack of activity.
Protocol 3: Determining k_inact and K_I for Mechanism-Based Inactivators
Objective: For any enzyme that shows potent, time-dependent inhibition, this protocol determines the kinetic parameters that define a mechanism-based inactivator: K_I (the initial binding affinity) and k_inact (the maximal rate of inactivation).
Principle: The enzyme is pre-incubated with various concentrations of the inhibitor for different lengths of time. The remaining enzyme activity is then measured in a rapid "endpoint" assay using a high concentration of substrate. The observed rate of inactivation (k_obs) at each inhibitor concentration is then plotted to determine k_inact and K_I.
Step-by-Step Methodology:
-
Setup: Prepare several sets of tubes or a 96-well plate. Each set will correspond to a different concentration of 2-Ethoxycyclopropan-1-amine.
-
Pre-incubation:
-
To each set, add the enzyme (e.g., MAO-B) and the corresponding concentration of inhibitor. Start a timer.
-
At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot from each tube.
-
-
Measure Residual Activity:
-
Immediately dilute the aliquot into a reaction mixture containing a high concentration of substrate (>> K_m) and the detection reagents (HRP/Amplex Red).
-
The dilution effectively stops the inactivation process.
-
Measure the initial reaction rate (residual activity) for each time point and inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm (ln) of the residual activity versus the pre-incubation time. The slope of this line is -k_obs (the observed rate of inactivation).
-
Create a secondary plot of k_obs versus the inhibitor concentration.
-
Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I])
-
This fit will yield the values for k_inact (the V_max of the plot) and K_I (the concentration of inhibitor that gives half-maximal inactivation rate).
-
Data Interpretation: The ratio k_inact/K_I is the inactivation efficiency constant, a key metric for comparing the potency of irreversible inhibitors. A higher value indicates a more efficient inactivator. These parameters provide a definitive quantitative measure of the compound's potency as a mechanism-based inactivator.
Conclusion
2-Ethoxycyclopropan-1-amine represents a promising chemical scaffold for the development of selective enzyme inhibitors. Based on robust evidence from analogous compounds, it is predicted to function as a mechanism-based inactivator of flavin-dependent amine oxidases, with a probable selectivity profile favoring MAO-B over MAO-A and LSD1. The protocols detailed in this guide provide a clear, logical, and experimentally sound framework for testing this hypothesis. By systematically determining IC₅₀ values, assessing time-dependency, and calculating inactivation kinetic parameters, researchers can build a comprehensive pharmacological profile of this compound, paving the way for its potential application in drug discovery programs.
References
- Silverman, R. B. (1983). Chemical model studies on the monoamine oxidase-B catalyzed oxidation of 4-substituted 1-cyclopropyl-1,2,3,6-tetrahydropyridines. PubMed.
- Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416.
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]
-
Sperbeck, M. J., & McCafferty, D. G. (2014). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 539, 143-162. [Link]
-
Yang, M., Culhane, J. C., & Cole, P. A. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]
-
Finda, M., et al. (2018). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2572. [Link]
-
Vianello, P., et al. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1022-1027. [Link]
-
Price, N. J., et al. (2024). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of Organic Chemistry. [Link]
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
-
Price, N. J., et al. (2024). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of Organic Chemistry. [Link]
Sources
- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical model studies on the monoamine oxidase-B catalyzed oxidation of 4-substituted 1-cyclopropyl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable, Diastereoselective Synthesis of trans-2-Ethoxycyclopropan-1-amine
Abstract
Cyclopropylamines are privileged structural motifs found in a multitude of pharmaceuticals and agrochemicals, prized for the unique conformational constraints and metabolic stability they impart.[1] This application note details a robust and scalable synthetic protocol for trans-2-Ethoxycyclopropan-1-amine, a valuable building block for drug discovery. The described pathway leverages a highly diastereoselective, zinc-mediated cyclopropanation of an α-chloroaldehyde precursor. We provide a comprehensive guide encompassing strategic rationale, detailed step-by-step protocols from precursor synthesis to final product purification, critical process parameters for scale-up, and essential safety considerations. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecular architectures.
Introduction and Strategic Rationale
The synthesis of substituted cyclopropylamines presents a significant challenge, particularly concerning the control of diastereoselectivity on a large scale.[2][3] While numerous methods exist, including Curtius rearrangements and metal-catalyzed cyclopropanations from diazo compounds, many suffer from limitations such as the use of hazardous reagents or poor selectivity for complex substitution patterns.[2]
The strategy outlined herein is adapted from methodologies demonstrating the synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes.[4][5] This approach was selected for its high diastereoselectivity, operational simplicity, and avoidance of highly energetic intermediates, making it amenable to scale-up.
The core of the synthesis involves the trapping of an electrophilic zinc homoenolate, generated in situ from an α-chloro-ethoxy aldehyde, with an amine nucleophile, followed by a ring-closing cyclization.[5] A key insight for process control is the role of a polar aprotic co-solvent to suppress cis/trans isomerization, thereby locking in the desired trans diastereomer.[5]
Overall Synthetic Pathway
Detailed Experimental Protocols
Safety First: Cyclopropylamines are flammable, corrosive, and volatile liquids with pungent odors.[6][7][8][9] All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., PVC or neoprene), and tightly fitting safety goggles, is mandatory.[8][9] An emergency eyewash and safety shower must be readily accessible.
Protocol 1: Synthesis of α-Chloro-3-ethoxypropanal (Precursor)
This protocol is a representative method for generating the required, non-commercially available starting material.
-
Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-ethoxyprop-1-ene (1.0 mol, 86.13 g) and dichloromethane (DCM, 500 mL). Cool the solution to 0 °C in an ice-water bath.
-
Chlorination: Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 mol, 146.8 g) in DCM (250 mL) via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS until the starting olefin is consumed.
-
Work-up: Filter the reaction mixture to remove succinimide. Wash the filtrate sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude α-chloro-3-ethoxypropanal should be used immediately in the next step due to potential instability.
Protocol 2: Scale-up Synthesis of trans-2-Ethoxycyclopropan-1-amine
-
Reagent Preparation:
-
Prepare the zinc carbenoid reagent, bis(iodozincio)methane (CH₂(ZnI)₂), in a separate, dry, nitrogen-purged 2 L reactor by reacting diiodomethane (2.2 mol, 589.2 g) with activated zinc dust (2.4 mol, 157.0 g) in anhydrous THF (1 L) at 30-35 °C. Caution: This reaction can be exothermic.
-
-
Reactor Setup: In the main 5 L jacketed glass reactor, purged with nitrogen and equipped with a mechanical stirrer, thermometer, and addition funnel, charge the crude α-chloro-3-ethoxypropanal (approx. 1.0 mol) dissolved in anhydrous THF (1.5 L). Cool the reactor to 0 °C.
-
Homoenolate Formation: Slowly add the prepared CH₂(ZnI)₂ solution (1.1 mol) to the aldehyde solution over 90 minutes, maintaining the internal temperature at 0-5 °C. Stir for an additional hour at 0 °C.[5]
-
Amine Addition & Cyclization:
-
In a separate vessel, prepare a solution of 7 M ammonia in methanol (1.5 L, 10.5 mol).
-
Add dimethylformamide (DMF, 1.5 L) to the reactor. The addition of a polar aprotic co-solvent is critical to prevent cis/trans isomerization of the product by coordinating with zinc salts.[5]
-
Slowly add the ammonia solution to the reactor. The order of addition is crucial for success.[5]
-
Once the addition is complete, slowly warm the reactor to 60 °C and maintain for 12-18 hours. The reaction is typically monitored by GC for the disappearance of the intermediate chlorohydrin amine.
-
-
Quenching and Work-up:
-
Cool the reactor to 10 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, approx. 2 L) to complex the zinc salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 1 L).
-
Combine the organic layers and wash with brine (1 L).
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to remove the bulk solvent.
-
The crude product can be purified by fractional distillation under reduced pressure to yield the racemic trans-2-ethoxycyclopropan-1-amine.
-
Process Parameters and Data
Effective scale-up requires careful control over key parameters. The following table summarizes typical conditions and expected outcomes for a 1.0 mole scale reaction.
| Parameter | Value / Condition | Rationale & In-Process Control (IPC) |
| Starting Material Purity | α-Chloro-3-ethoxypropanal >90% | Impurities can lead to side reactions. Purity assessed by GC-MS. |
| Equivalents of CH₂(ZnI)₂ | 1.1 eq | A slight excess ensures complete conversion of the aldehyde. |
| Equivalents of Ammonia | ~10 eq | A large excess drives the reaction to completion and minimizes side products. |
| Cyclopropanation Temp. | 0-5 °C | Low temperature controls the rate of homoenolate formation and minimizes decomposition. |
| Cyclization Temp. | 60 °C | Provides sufficient thermal energy for the ring-closure step. Monitored by GC. |
| Co-solvent | DMF (1.5x THF volume) | Prevents reversible ring-opening and locks in trans diastereoselectivity.[5] |
| Expected Yield | 65-75% (after distillation) | Based on analogous literature procedures. |
| Expected Purity | >98% (by GC) | Fractional distillation is effective for removing non-volatile impurities. |
| Diastereomeric Ratio | >15:1 (trans:cis) | High selectivity is a key feature of this method with a polar co-solvent.[5] Assessed by ¹H NMR. |
Scale-Up Workflow and Chiral Resolution
Process Workflow Diagram
Chiral Resolution Considerations
For pharmaceutical applications, resolution of the racemic mixture is essential. Two primary methods are suitable for the large-scale separation of enantiomers:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[10] These salts exhibit different solubilities, allowing one to be selectively crystallized. While cost-effective, this approach requires significant process optimization and may be limited to a theoretical maximum yield of 50% without a racemization/recycling loop for the unwanted enantiomer.[10]
-
Preparative Chromatography (SFC/HPLC): Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for large-scale chiral separations due to its higher throughput and reduced consumption of organic solvents.[][12] Using a suitable chiral stationary phase (CSP), baseline separation of the enantiomers can be achieved, yielding products with high enantiomeric excess (>99% ee).
Conclusion
The protocol described provides a scalable and highly diastereoselective route to trans-2-Ethoxycyclopropan-1-amine. By leveraging a zinc-mediated cyclopropanation and carefully controlling reaction conditions, particularly the use of a polar aprotic co-solvent, this method overcomes common challenges in substituted cyclopropane synthesis. The pathway's reliance on manageable unit operations and its amenability to established chiral separation techniques make it a valuable process for producing this key intermediate for advanced chemical and pharmaceutical development.
References
-
Santa Cruz Biotechnology. Cyclopropylamine Safety Information. Link
-
Apollo Scientific. Cyclopropylamine Safety Data Sheet. Link
-
J. Am. Chem. Soc. 2012, 134, 23, 9066–9069. Side-Arm-Promoted Highly Enantioselective Ring-Opening Reactions and Kinetic Resolution of Donor–Acceptor Cyclopropanes with Amines. Link
-
ECHEMI. Cyclopropylamine SDS, 765-30-0 Safety Data Sheets. Link
-
CDH Fine Chemical. Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Loba Chemie. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Link
-
Google Patents. US3711549A - Process for manufacturing cyclopropylamine. Link
-
BOC Sciences. Enantiomeric Purification (HPLC/SFC).
-
Google Patents. US4590292A - Process for the manufacture of cyclopropylamine. Link
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Link
-
The Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Link
-
ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Link
-
Ataman Kimya. CYCLOPROPYLAMINE. Link
-
Journal of the American Chemical Society. Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. Link
-
Benchchem. Technical Support Center: Purification of Chiral Amines. Link
-
Nature. Catalytic enantioselective synthesis of alkylidenecyclopropanes. Link
-
Semantic Scholar. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Link
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Link
-
Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Link
-
MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Link
-
Chemical Communications (RSC Publishing). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Link
-
ACS Publications. Advances in the Synthesis of Cyclopropylamines. Link
-
PubChem. 2-Ethoxypropan-1-amine. Link
-
Chemical Reviews. Stereoselective Cyclopropanation Reactions. Link
-
PMC. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Link
-
PMC. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Link
-
Enamine. Enamine Scale-Up Synthesis of MedChem Relevant Cores. Link
-
KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Link
-
ResearchGate. Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF. Link
-
Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Link
-
ChemRxiv. Synthesis of 2-Acetylnoviosamine by Hydrogenolytic Cleavage of a Spirocyclopropane. Link
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-Ethoxycyclopropan-1-amine in the Synthesis of Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of 2-Ethoxycyclopropan-1-amine as a versatile building block for the synthesis of novel and complex N-heterocycles. We delve into the core principles of its reactivity, detailing mechanistically driven protocols for the construction of valuable heterocyclic scaffolds such as substituted pyridones and cyclopropane-fused N-heterocycles. This guide is intended to equip researchers with both the theoretical understanding and practical methodologies required to leverage this reagent in synthetic and medicinal chemistry programs.
Introduction: Unlocking New Chemical Space
Nitrogen-containing heterocycles are ubiquitous motifs in medicinal chemistry, forming the core of more than half of all FDA-approved drugs.[1] The relentless pursuit of novel chemical entities with improved pharmacological profiles necessitates the development of innovative synthetic building blocks. 2-Ethoxycyclopropan-1-amine emerges as a powerful reagent in this context. Its unique structural and electronic properties—a strained three-membered ring coupled with a nucleophilic amine and a latent leaving group (ethoxy)—provide a gateway to complex molecular architectures through elegant ring-opening and annulation strategies.
Fused-cyclopropane rings, in particular, are increasingly sought after in drug design as they offer inherent three-dimensionality and can confer favorable physicochemical properties such as enhanced metabolic stability and target binding potency.[2][3] This guide will explore the strategic use of 2-Ethoxycyclopropan-1-amine to access these valuable scaffolds.
Core Principles: Reactivity of the Cyclopropylamine Scaffold
The synthetic utility of 2-Ethoxycyclopropan-1-amine is rooted in the high ring strain of the cyclopropane ring, which facilitates stereospecific ring-opening reactions.[4] Unlike typical donor-acceptor cyclopropanes where cleavage of the vicinal (C1-C2) bond is common, the presence of the σ-withdrawing ammonium group (under acidic conditions) can weaken the distal (C2-C3) bond, influencing the regioselectivity of the ring opening.[5] The primary amine serves as a potent nucleophile for initial bond formation, while the ethoxy group can act as a leaving group in subsequent elimination or cyclization steps.
This combination of features allows for tandem reactions where an initial intermolecular reaction is followed by an intramolecular cyclization, rapidly building molecular complexity from simple precursors.
Synthetic Strategy I: Tandem Annulation for the Synthesis of Substituted Pyridones
Pyridones are a privileged scaffold in numerous drug molecules.[1][6] A powerful application of 2-Ethoxycyclopropan-1-amine is in the [4+2] annulation with active methylene compounds to construct highly substituted 2-pyridones. This strategy offers a convergent and efficient alternative to traditional, often lengthy, synthetic routes.[1][7]
Mechanistic Rationale
The reaction proceeds via a tandem sequence initiated by the nucleophilic attack of the active methylene compound on an activated intermediate derived from 2-Ethoxycyclopropan-1-amine. This is followed by a ring-opening of the cyclopropane and subsequent intramolecular cyclization and aromatization to yield the pyridone core. The choice of reaction conditions, particularly the base and solvent, is critical for efficient in-situ generation of the reactive intermediates.
Visualizing the Workflow: Pyridone Synthesis
The following diagram outlines the logical flow of the tandem annulation process.
Caption: Workflow for the one-pot synthesis of 2-pyridones.
Detailed Experimental Protocol: Synthesis of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
This protocol describes a representative synthesis using benzoylacetonitrile as the active methylene partner.
Materials:
-
2-Ethoxycyclopropan-1-amine (1.0 eq)
-
Benzoylacetonitrile (1.0 eq)
-
Sodium Ethoxide (2.0 eq)
-
Anhydrous Ethanol (0.1 M)
-
Hydrochloric Acid (1 M aq.)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol.
-
Add sodium ethoxide to the ethanol and stir until fully dissolved.
-
To this solution, add benzoylacetonitrile (1.0 eq) and stir for 15 minutes at room temperature.
-
Add 2-Ethoxycyclopropan-1-amine (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the reaction mixture by adding 1 M HCl (aq.) dropwise until the pH is ~7. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure pyridone product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) |
| 2-Ethoxycyclopropan-1-amine | 101.15 | 1.0 | 10.0 |
| Benzoylacetonitrile | 145.16 | 1.0 | 10.0 |
| Sodium Ethoxide | 68.05 | 2.0 | 20.0 |
| Anhydrous Ethanol | 46.07 | - | 100 mL |
| Expected Product Yield | 222.25 | - | ~75-85% |
Synthetic Strategy II: Accessing Cyclopropane-Fused N-Heterocycles
The synthesis of cyclopropane-fused N-heterocycles, such as 3-azabicyclo[3.1.0]hexanes, represents a significant application of cyclopropylamines.[8] These rigid scaffolds are valuable as conformationally restricted analogues of piperidines and other important pharmacophores.[8] While 2-Ethoxycyclopropan-1-amine itself is primed for ring-opening, its derivatives can be employed in strategies where the cyclopropane ring is retained.
Mechanistic Rationale: Tandem Michael Addition-Cyclization
This approach involves the reaction of an unsaturated amine with a reagent that facilitates an intramolecular cyclopropanation. A related, powerful strategy involves the conjugate addition of an unsaturated amine to a vinyl sulfonium salt, which generates an intermediate sulfur ylide.[8] This ylide then undergoes an intramolecular addition to the Michael acceptor, followed by ring-closure to form the cyclopropane-fused heterocycle with high diastereoselectivity.[8]
Visualizing the Mechanism: Azabicyclo[3.1.0]hexane Formation
The diagram below illustrates the key steps in the formation of the fused-cyclopropane ring system.
Caption: Key mechanistic steps for fused-heterocycle synthesis.
Protocol: Synthesis of a Substituted 3-Azabicyclo[3.1.0]hexane Derivative
This protocol provides a general methodology based on the principles of tandem cyclopropanation.
Materials:
-
N-Allyl-p-toluenesulfonamide (1.0 eq)
-
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.25 eq)
-
Potassium tert-butoxide (t-BuOK) (3.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-allyl-p-toluenesulfonamide (1.0 eq) and (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.25 eq).
-
Add anhydrous THF via syringe.
-
Cool the stirred solution to 0°C using an ice bath.
-
Add potassium tert-butoxide (3.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-tosyl-3-azabicyclo[3.1.0]hexane.
-
Characterize the final product by NMR and HRMS. High diastereoselectivity is typically observed in these reactions.[8]
Safety and Handling
2-Ethoxycyclopropan-1-amine is a flammable liquid and vapor. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-Ethoxycyclopropan-1-amine is a versatile and powerful building block for modern organic synthesis. The protocols detailed herein demonstrate its utility in constructing medicinally relevant pyridone and cyclopropane-fused heterocyclic scaffolds through elegant, mechanistically driven tandem reactions. The ability to rapidly generate molecular complexity from readily available starting materials underscores its value in drug discovery and development programs. Future applications will likely focus on expanding the scope of its reaction partners and developing enantioselective methodologies to further enhance its synthetic utility.
References
- Title: Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.
- Title: Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones.
- Title: Streamlining the Synthesis of Pyridones through Oxidative Amination.
- Title: Synthesis of 2-pyridones.
- Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- Title: The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.
- Title: Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents.
- Title: Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt.
- Title: 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 5. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-Pyridone synthesis [organic-chemistry.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Ethoxycyclopropan-1-amine in agricultural chemical synthesis"
An Application Note and Protocol for the Synthesis and Utility of 2-Ethoxycyclopropan-1-amine in Agricultural Chemical Development
Abstract
The cyclopropyl moiety is a highly valued structural motif in modern agrochemicals, prized for its ability to enhance metabolic stability and fine-tune biological activity. Cyclopropylamines, in particular, serve as critical building blocks for a range of fungicides, herbicides, and insecticides.[1][2] This document provides a detailed guide to the synthesis and application of 2-Ethoxycyclopropan-1-amine, a functionalized building block with significant potential in the discovery of novel active ingredients. The introduction of an ethoxy group offers a handle to modulate key physicochemical properties such as lipophilicity and hydrogen bonding capacity, influencing the compound's uptake, translocation, and target interaction within a biological system. This guide presents proposed, field-proven protocols for its multi-step synthesis, purification, and subsequent use in the construction of a model fungicidal agent. All protocols are designed to be self-validating, with integrated quality control checkpoints and troubleshooting guides to ensure scientific rigor.
Introduction: The Strategic Value of Functionalized Cyclopropylamines
The unique steric and electronic properties of the cyclopropane ring make it a "bioisostere" for various functional groups, often leading to improved potency and a more favorable pharmacokinetic profile in active molecules.[2] In agrochemical design, the incorporation of a cyclopropylamine scaffold can lead to compounds with enhanced efficacy and better crop safety. The specific substitution pattern on the ring is critical for optimizing performance. 2-Ethoxycyclopropan-1-amine is a bifunctional reagent; the primary amine provides a reactive nucleophilic site for building larger molecular frameworks, while the 2-ethoxy group can participate in hydrogen bonding and modify the molecule's polarity. This dual functionality makes it a versatile intermediate for creating libraries of novel compounds for high-throughput screening.
Physicochemical Properties and Safety Profile
Given the specialized nature of 2-Ethoxycyclopropan-1-amine, comprehensive experimental data is not widely published. The following table summarizes its predicted properties based on its structure and data from analogous compounds.
| Property | Predicted Value / Information | Rationale / Reference Analogues |
| Molecular Formula | C₅H₁₁NO | - |
| Molecular Weight | 101.15 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for short-chain aliphatic amines. |
| Boiling Point | ~130-150 °C (estimated) | Extrapolated from cyclopropylamine and ethoxy-alkanes. |
| Solubility | Miscible with water, ethanol, and common organic solvents. | Expected due to the presence of polar amine and ether groups. |
| pKa (of conjugate acid) | 8.5 - 9.5 (estimated) | Similar to other primary alkylamines. |
Safety and Handling Protocol
2-Ethoxycyclopropan-1-amine, like many volatile amines, should be handled with care. The following safety protocols are mandatory.
-
Hazard Identification : Assumed to be a flammable liquid and vapor.[3] Causes skin irritation and serious eye damage.[3] May cause respiratory irritation.[3]
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood with sufficient airflow to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment (PPE) :
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contamination occurs.
-
Eye Protection : Safety goggles and a face shield must be worn.[6]
-
Lab Coat : A flame-resistant lab coat is mandatory.
-
-
Spill & Waste Management :
Proposed Synthesis of trans-2-Ethoxycyclopropan-1-amine
The following multi-step synthesis is proposed based on established methodologies for the creation of substituted cyclopropylamines, particularly the reaction of zinc homoenolates with amines.[1] This route offers high diastereoselectivity for the desired trans isomer.
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for trans-2-Ethoxycyclopropan-1-amine.
Step-by-Step Synthesis Protocol
Step 1: Reduction of Ethyl 3-chloro-2-ethoxypropanoate to 3-Chloro-2-ethoxypropanal
-
Reactor Setup : Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with ethyl 3-chloro-2-ethoxypropanoate (1.0 eq) dissolved in anhydrous toluene (5 mL per mmol of ester).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Causality Note: Dropwise addition at low temperature is crucial to prevent over-reduction to the corresponding alcohol. DIBAL-H is a powerful reducing agent that can be controlled at low temperatures to stop at the aldehyde stage.
-
-
Reaction Monitoring : Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of methanol (1.5 eq) at -78 °C, followed by warming to room temperature and adding a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1-2 hours until two clear layers form.
-
Extraction & Isolation : Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.
Step 2: Cyclopropanation to trans-2-Ethoxycyclopropan-1-amine [1]
-
Reactor Setup : Under an inert atmosphere, charge a flame-dried flask with activated zinc dust (3.0 eq) and anhydrous Tetrahydrofuran (THF).
-
Reagent Addition : Add trimethylsilyl chloride (TMSCl, 2.5 eq) dropwise. Then, add a solution of the crude 3-Chloro-2-ethoxypropanal (1.0 eq) from Step 1 in THF dropwise over 30 minutes.
-
Causality Note: This combination of reagents generates an electrophilic zinc homoenolate intermediate in situ. The TMSCl activates the zinc and facilitates the reaction.
-
-
Homoenolate Formation : Stir the mixture at room temperature for 3 hours.
-
Amine Addition & Cyclization : Cool the reaction to 0 °C and add a solution of ammonia in methanol (7N, 5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Causality Note: The amine traps the electrophilic homoenolate, and the subsequent intramolecular nucleophilic substitution results in ring closure to form the cyclopropylamine. Using a large excess of ammonia drives the reaction to completion.
-
-
Workup and Purification : Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel (using a DCM/Methanol/Triethylamine gradient) to yield the pure amine.
Application Protocol: Synthesis of a Model Phenyl-Carboxamide Fungicide
To demonstrate its utility, 2-Ethoxycyclopropan-1-amine can be used to synthesize a model fungicide. Phenyl-carboxamides are a well-known class of fungicides that often target the succinate dehydrogenase (SDH) enzyme.[8]
Application Workflow Diagram
Caption: Workflow for synthesizing a model fungicide via amide coupling.
Step-by-Step Application Protocol
-
Reactor Setup : To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-Ethoxycyclopropan-1-amine (1.0 eq) and anhydrous DCM (10 mL per mmol). Add triethylamine (TEA, 1.5 eq) as a base.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add a solution of 2-chloro-4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise.
-
Causality Note: The reaction is highly exothermic; slow addition at 0 °C controls the reaction rate and prevents side reactions. TEA is used to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.
-
Workup : Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove unreacted acid chloride), and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure target compound.
Characterization and Quality Control
The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques.
| Technique | 2-Ethoxycyclopropan-1-amine (Expected) | Model Fungicide (Expected) |
| ¹H NMR | Resonances for ethoxy (CH₃, CH₂), cyclopropyl (CH, CH₂), and amine (NH₂) protons. Complex splitting patterns for cyclopropyl protons. | Aromatic protons, ethoxy protons, cyclopropyl protons, and a downfield amide (NH) proton. |
| ¹³C NMR | Peaks corresponding to ethoxy carbons and three distinct cyclopropyl carbons. | Aromatic carbons, carbonyl carbon (C=O), ethoxy carbons, and cyclopropyl carbons. |
| GC-MS | A molecular ion peak (M⁺) at m/z = 101, with characteristic fragmentation patterns. | A molecular ion peak corresponding to the final product, along with isotopic patterns for chlorine. |
| FT-IR | N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-O stretching (~1100 cm⁻¹). | N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), aliphatic C-H stretch, and a strong C=O stretch (~1650 cm⁻¹). |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 (Reduction) | Over-reduction to alcohol; incomplete reaction. | Ensure temperature is strictly maintained at -78 °C. Check the titer of the DIBAL-H reagent. Increase reaction time if TLC shows starting material. |
| Low yield in Step 2 (Cyclopropanation) | Inactive zinc dust; moisture in the reaction. | Activate zinc dust (e.g., with I₂ or HCl wash) before use. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Mixture of cis/trans isomers | Reaction conditions not optimal for selectivity. | The proposed method favors the trans isomer.[1] If cis isomer is present, attempt purification by careful column chromatography. |
| Low yield in Amide Coupling | Inactive acid chloride; insufficient base. | Use freshly opened or distilled acid chloride. Ensure TEA is anhydrous and in sufficient excess. |
| Product difficult to purify | Persistent impurities from starting materials. | Re-check the purity of the starting amine. Employ a different purification method (e.g., preparative HPLC if crystallization fails). |
References
-
PubChem. 2-Ethoxypropan-1-amine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. EP1113864B1 - Pesticide formulations containing ethoxylated amine neutralized aromatic sulfonic acid surfactants.
- Google Patents. CN101328130B - Preparation of 2-ethoxy ethyl amine.
- Google Patents. CA3120560A1 - Buffered amine oxide solutions for enhancing the effectiveness of insecticides and fungicides on living plants.
-
Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]
-
SureChEMBL. Patent 0021520 - (Cycloalkyl)alkoxyimino-substituted cyclopropanecarboxylate esters, process for their manufacture, pesticidal compositions containing them, and their use as pesticides. Available at: [Link]
-
Larson, S. E., & Gandon, L. A. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(15), 6034–6038. Available at: [Link]
-
Li, X., et al. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. International Journal of Molecular Sciences, 14(11), 22544-57. Available at: [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link]
- Google Patents. KR100688922B1 - Pesticide formulations containing alkoxylated tristyrylphenolhemi-sulfate ester surfactant neutralized by alkoxylated amines.
-
MDPI. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
PubMed. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 2-Ethoxy-1-propanol. Available at: [Link]
-
PubMed. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. WO2007143788A1 - Herbicidal composition and method for removing unwanted foliage.
- Google Patents. US3948636A - Flowable aqueous composition of water-insoluble pesticide.
-
MDPI. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules. Available at: [Link]
-
Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-Ethoxypropanol. Available at: [Link]
-
CRC Industries. Safety Data Sheet - On & Off for Outdrives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. crcindustries.com [crcindustries.com]
- 6. aksci.com [aksci.com]
- 7. carlroth.com [carlroth.com]
- 8. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors | MDPI [mdpi.com]
Application Notes: 2-Ethoxycyclopropan-1-amine in Advanced Materials Science
Introduction: Unlocking Potential Through Molecular Architecture
In the dynamic field of materials science, the quest for novel monomers and precursors that impart unique properties to polymers and composites is relentless. 2-Ethoxycyclopropan-1-amine emerges as a promising, albeit underexplored, candidate molecule. Its distinct architecture, combining a strained cyclopropane ring, a reactive primary amine, and a flexible ethoxy group, offers a compelling triad of features for the synthesis of advanced materials.
The cyclopropylamine moiety is known to introduce rigidity and enhance the mechanical and thermal properties of polymeric structures.[1][2] The inherent strain of the three-membered ring not only contributes to these properties but also offers unique reactivity pathways.[1][2] The primary amine group serves as a versatile reactive handle, enabling participation in a wide range of polymerization and cross-linking reactions, most notably as an effective nucleophile.[1][2]
This application note explores the hypothesized potential of 2-Ethoxycyclopropan-1-amine in two key areas: as a specialized curing agent for epoxy resins and as a functional monomer in the synthesis of novel polymers for surface modification applications. The protocols provided herein are designed to serve as a foundational guide for researchers and scientists in the field.
Physicochemical Properties & Design Rationale
The unique combination of functional groups in 2-Ethoxycyclopropan-1-amine dictates its potential applications.
| Property | Feature | Implication in Materials Science |
| Cyclopropane Ring | Highly strained, rigid structure | Enhances thermal stability and mechanical strength of polymers.[1][2] |
| Primary Amine (-NH2) | Nucleophilic and reactive | Acts as a cross-linking site, ideal for curing epoxy resins and participating in polymerization.[1][2] |
| Ethoxy Group (-OCH2CH3) | Flexible, moderately polar | Can influence solubility, adhesion, and surface energy of the resulting material; may improve processability. |
The presence of the ethoxy group is anticipated to modulate the reactivity of the amine and influence the properties of the cured or polymerized material, potentially offering a favorable balance between rigidity from the cyclopropane ring and flexibility or improved interfacial adhesion from the alkoxy chain.
Application I: High-Performance Epoxy Curing Agent
The primary amine of 2-Ethoxycyclopropan-1-amine makes it an excellent candidate as a curing agent (hardener) for epoxy resins. Cycloaliphatic amines are already established as effective curing agents that can yield materials with high chemical and temperature resistance.[3][4] The incorporation of the cyclopropyl group is expected to further enhance these properties.
Causality of Experimental Choices:
-
Epoxy Resin Selection: A standard bisphenol A diglycidyl ether (DGEBA) resin is chosen for its widespread use and well-understood chemistry, providing a reliable baseline for evaluating the performance of the novel curing agent.
-
Stoichiometry: The amine-to-epoxy ratio is critical for achieving optimal cross-linking. An amine hydrogen equivalent weight (AHEW) must be calculated for 2-Ethoxycyclopropan-1-amine to determine the precise stoichiometric amount needed.
-
Curing Schedule: A two-stage curing process (initial cure at moderate temperature followed by a post-cure at elevated temperature) is employed to ensure a complete reaction, leading to the development of maximum thermal and mechanical properties.
Workflow for Epoxy Resin Curing
Caption: Epoxy curing workflow using 2-Ethoxycyclopropan-1-amine.
Protocol 1: Curing of DGEBA Epoxy Resin
-
Calculate Amine Hydrogen Equivalent Weight (AHEW):
-
Molecular Weight of 2-Ethoxycyclopropan-1-amine (C5H11NO) = 101.15 g/mol .
-
Number of active hydrogens = 2 (from the primary amine).
-
AHEW = 101.15 / 2 = 50.58 g/eq.
-
-
Preparation:
-
Pre-heat the DGEBA epoxy resin (with a known epoxy equivalent weight, e.g., 180 g/eq) to 60°C in an oven to reduce its viscosity.
-
In a disposable container, weigh the appropriate amount of the pre-heated epoxy resin.
-
Based on a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens, calculate and weigh the required amount of 2-Ethoxycyclopropan-1-amine. For 100g of epoxy resin (EEW=180), the required amine would be (100 / 180) * 50.58 = 28.1 g.
-
-
Mixing and Degassing:
-
Add the amine to the epoxy resin and mix thoroughly with a mechanical stirrer for 5-10 minutes, ensuring a homogenous mixture.
-
Place the mixture in a vacuum chamber and degas for 10-15 minutes, or until bubbling ceases, to remove any entrapped air.
-
-
Curing:
-
Pour the degassed mixture into a pre-heated mold.
-
Place the mold in an oven and cure at 80°C for 2 hours.
-
Increase the temperature to 150°C and post-cure for an additional 3 hours to ensure complete cross-linking.
-
Allow the cured material to cool slowly to room temperature before demolding.
-
-
Characterization:
-
The resulting thermoset can be analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), Thermogravimetric Analysis (TGA) for thermal stability, and Dynamic Mechanical Analysis (DMA) for viscoelastic properties.
-
Application II: Monomer for Functional Polymer Synthesis and Surface Modification
The dual functionality of 2-Ethoxycyclopropan-1-amine (amine for polymerization and ethoxy/cyclopropyl groups for functionality) makes it an intriguing monomer for creating polymers with unique surface properties. Such polymers could be used to modify surfaces to enhance hydrophilicity, adhesion, or biocompatibility.[5][6]
Causality of Experimental Choices:
-
Polymerization Method: Polyamidation, the reaction between an amine and a diacyl chloride, is a robust and well-established method for creating functional polymers.
-
Co-monomer Selection: Adipoyl chloride is chosen as a simple, commercially available diacyl chloride to react with the amine groups of 2-Ethoxycyclopropan-1-amine, forming a polyamide backbone.
-
Surface Application: A simple dip-coating method is proposed to demonstrate the polymer's ability to modify a surface. Silicon wafers are used as a model substrate due to their smooth, well-characterized surface.
Reaction Scheme: Synthesis of a Functional Polyamide
Caption: Polycondensation of 2-Ethoxycyclopropan-1-amine.
Protocol 2: Synthesis and Application of a Novel Polyamide for Surface Modification
Part A: Polymer Synthesis
-
Reactor Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is dry.
-
-
Reaction:
-
In the flask, dissolve 2-Ethoxycyclopropan-1-amine (e.g., 0.1 mol) and an acid scavenger like pyridine (0.2 mol) in an anhydrous solvent such as N-Methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve adipoyl chloride (0.1 mol) in NMP and add it to the dropping funnel.
-
Add the adipoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and pyridine hydrochloride salt.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Part B: Surface Modification
-
Substrate Preparation:
-
Clean silicon wafers by sonicating them in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the wafers under a stream of nitrogen.
-
-
Polymer Solution Preparation:
-
Prepare a 0.5% (w/v) solution of the synthesized polyamide in a suitable solvent (e.g., NMP or chloroform).
-
-
Dip-Coating:
-
Immerse the cleaned silicon wafers in the polymer solution for 1 hour.
-
Withdraw the wafers at a slow, constant speed (e.g., 1 mm/s).
-
Anneal the coated wafers in an oven at 120°C for 1 hour to remove the solvent and promote adhesion.
-
-
Characterization:
-
The modified surface can be analyzed using contact angle goniometry to assess changes in wettability and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the polymer coating.
-
Conclusion
While direct applications of 2-Ethoxycyclopropan-1-amine in materials science are not yet established in the literature, its molecular structure presents a strong theoretical basis for its use in creating high-performance materials. As a specialized epoxy curing agent, it has the potential to yield thermosets with enhanced thermal and mechanical stability. As a monomer, it can be used to synthesize functional polymers capable of tuning surface properties. The protocols outlined in this note provide a starting point for the empirical validation of these exciting possibilities, encouraging further research into this promising molecule.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
- Darensbourg, D. J. (2007). New generation polymers: The role of metal alkoxides as catalysts in the production of polyoxygenates. Inorganica Chimica Acta, 360(1), 1-15.
- Deffieux, A., et al. (2012). Alkoxy aluminum chlorides in the cationic polymerization of isobutylene: a co-initiator, carbocation stabilizer and chain-transfer agent. Polymer Chemistry, 3(5), 1279-1287.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Cyclopropylamine in Organic Synthesis. Retrieved from [Link]
- Kuzminova, A., et al. (2014). Optimization of Cyclopropylamine Plasma Polymerization toward Enhanced Layer Stability in Contact with Water. Plasma Processes and Polymers, 11(8), 757-766.
- Endo, K., et al. (2008). Polymerization and copolymerization of functionalized 2-alkoxy-1-methylenecyclopropanes to form new polymers having alkoxy substituents. Journal of Polymer Science Part A: Polymer Chemistry, 46(24), 8049-8059.
- Gandon, V., & Aubert, C. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
-
NSPC. (n.d.). Types of Epoxy Curing Agents – Part 1. NSPC Insights. Retrieved from [Link]
- Hron, P., et al. (2024). Polymer-Metal Bilayer with Alkoxy Groups for Antibacterial Improvement. Preprints.org.
- Evonik Industries. (n.d.). Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
-
Westlake Epoxy. (n.d.). Cycloaliphatic Amines. Retrieved from [Link]
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. Retrieved from [Link]
- Hajj, M. R., et al. (2023). Formation of alkoxy polymer radicals.
- Ren, K., et al. (2012). Surface modification of poly(propylene carbonate) by aminolysis and layer-by-layer assembly for enhanced cytocompatibility.
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Cycloaliphatic Amines | Westlakeepoxy [westlakeepoxy.com]
- 4. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Polymer-Metal Bilayer with Alkoxy Groups for Antibacterial Improvement[v1] | Preprints.org [preprints.org]
- 6. Surface modification of poly(propylene carbonate) by aminolysis and layer-by-layer assembly for enhanced cytocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethoxycyclopropan-1-amine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethoxycyclopropan-1-amine. Given the compound's specific structural features—a primary amine, a chiral center, a cyclopropyl ring, and an ether linkage—purification can present unique challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect from the synthesis of 2-Ethoxycyclopropan-1-amine?
The impurity profile is intrinsically linked to the synthetic route employed. Based on common methods for synthesizing similar amines, you should anticipate the following.[1]
| Impurity Type | Probable Source / Identity | Rationale for Formation | Recommended Primary Removal Method |
| Starting Materials | Unreacted 2-ethoxycyclopropanecarboxamide, 2-ethoxy-1-propanol, or related precursors. | Incomplete reaction conversion during the amination or rearrangement step. | Fractional Distillation or Column Chromatography |
| Solvents | High-boiling point reaction or extraction solvents (e.g., Toluene, DMF). | Incomplete removal during work-up and concentration steps. | Vacuum Distillation |
| Reaction By-products | Dicyclopropylurea derivatives, products from over-alkylation, or ring-opened species. | Side reactions, particularly in Hofmann-type rearrangements or reductive aminations.[2] | Acid/Base Extraction, Chromatography |
| Inorganic Salts | Sodium chloride, sodium carbonate, sodium hydroxide. | Remnants from basic solutions used in Hofmann rearrangements or aqueous work-ups.[3] | Aqueous Wash / Brine Wash |
| Water | Residual moisture from aqueous work-up or atmospheric absorption. | Amines, especially low molecular weight ones, can be hygroscopic. | Drying over suitable agents (e.g., KOH, CaH₂), Azeotropic Distillation |
| Stereoisomers | The undesired enantiomer (if starting from a racemic mixture). | Lack of stereocontrol in the synthesis. | Chiral HPLC / Chiral Resolution |
Q2: What are the primary challenges associated with purifying 2-Ethoxycyclopropan-1-amine?
The purification of this molecule is non-trivial due to a combination of physical and chemical properties:
-
Volatility & Low Boiling Point: Similar to cyclopropylamine (B.P. 49-50 °C), 2-ethoxycyclopropan-1-amine is expected to be volatile, leading to potential product loss during solvent evaporation or high-vacuum distillation.
-
Water Solubility: The presence of both an amine and an ether group enhances its polarity and potential for hydrogen bonding, likely conferring some miscibility with water. This can lead to low recovery yields during aqueous extractions.[4]
-
Basicity and Reactivity: As a primary amine, it readily reacts with atmospheric carbon dioxide to form a non-volatile carbamate salt (a white solid). It is also incompatible with acids, acid chlorides, and strong oxidizing agents.
-
Chirality: The molecule possesses a chiral center at the C1 position of the cyclopropyl ring. Separating the enantiomers requires specialized techniques, as they have identical physical properties in an achiral environment.[5]
-
Handling Issues: The compound is flammable and can be an irritant to the skin, eyes, and respiratory system.[1][6]
Purification Strategy Selection
The choice of purification method depends critically on the scale of your experiment and whether enantiomeric separation is required. The following decision workflow provides a general guideline.
Caption: Troubleshooting workflow for low extraction yield.
Q4: My purified, clear liquid amine turned into a white solid/hazy oil on standing. What is happening?
Probable Cause: Reaction with atmospheric Carbon Dioxide (CO₂). Primary amines react with CO₂ to form ammonium carbamates, which are often white, waxy solids.
Solutions:
-
Inert Atmosphere: Always handle and store the purified amine under an inert atmosphere (Nitrogen or Argon).
-
Storage: Store in a tightly sealed vial or ampoule, preferably in a freezer to reduce the vapor pressure of any dissolved CO₂.
-
Re-purification: The carbamate can often be reversed. Dissolve the material in an organic solvent (like ether), wash with a dilute NaOH solution, separate the organic layer, dry thoroughly over KOH pellets, and re-distill or re-evaporate under an inert atmosphere.
Q5: I am attempting chiral HPLC separation, but the enantiomers are not resolving. What adjustments can I make?
Chiral method development is often an iterative screening process. [5] Probable Causes & Solutions:
-
Incorrect Stationary Phase: The primary amine and ether functionalities suggest that a polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, would be a good starting point. [7][8]If one type (e.g., cellulose) fails, screen another (e.g., amylose).
-
Inappropriate Mobile Phase: For polysaccharide CSPs, typical mobile phases are mixtures of Hexane/Isopropanol or Hexane/Ethanol.
-
Action: Systematically vary the ratio of alcohol. Increasing the alcohol content generally decreases retention time but may improve or worsen resolution.
-
-
Poor Peak Shape: Amines are notorious for tailing on silica-based columns due to interaction with acidic silanol groups.
-
Action: Add a small amount of a basic additive to the mobile phase, such as 0.1% Diethylamine (DEA) or Butylamine. This competitively binds to the active sites and improves peak shape.
-
-
Insufficient Interaction with CSP: The interaction between the analyte and the CSP may be too weak for effective discrimination.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation (for Racemic Amine)
This protocol is suitable for removing non-volatile impurities and residual solvents from a racemic mixture of the amine.
Pre-requisites: The crude product should be free of significant amounts of water and inorganic salts.
-
Drying: If the crude amine is suspected to contain water, add fresh KOH pellets and stir for 4-6 hours under an inert atmosphere.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled under a stream of Nitrogen or Argon. Use a magnetic stirrer bar in the distillation flask.
-
Distillation:
-
Heat the distillation flask gently in an oil bath.
-
Collect any low-boiling fractions (e.g., residual extraction solvents) first.
-
Carefully collect the fraction corresponding to the boiling point of 2-ethoxycyclopropan-1-amine. The exact boiling point may not be documented, so monitoring the distillation head temperature for a stable plateau is crucial.
-
Collect the purified amine in a pre-weighed, flame-dried receiving flask under an inert atmosphere.
-
-
Validation & Storage:
-
Validation Checkpoint: Confirm purity via GC-MS and ¹H NMR analysis.
-
Blanket the final product with Nitrogen or Argon and store in a sealed container at ≤ 4°C.
-
Protocol 2: Purification via Acid/Base Extraction (Salt Formation)
This protocol is excellent for removing neutral organic impurities. [10]
-
Dissolution: Dissolve the crude amine in a suitable organic solvent like Diethyl Ether or Ethyl Acetate (approx. 10 mL per 1 g of crude material).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The amine will protonate and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the acid extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer once with Diethyl Ether to remove any remaining trapped neutral impurities. Discard the organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is > 12. The amine will deprotonate and may form an oily layer.
-
Extraction: Extract the free amine from the basified aqueous solution using Dichloromethane (DCM) (3-5 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Potassium Carbonate (K₂CO₃) or KOH, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
Validation Checkpoint: Immediately analyze the resulting oil/liquid by NMR to confirm purity and structure before undertaking further purification (like distillation) or use.
References
-
Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-204. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Wikipedia. Chiral column chromatography. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. [Link]
- Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.
-
Coking.com. (2020). Startup troubleshooting of amine units in LNG export facilities. [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
-
Reddit. (2023). Extraction of Cyclopropylamine : r/OrganicChemistry. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
MH Chem. (2022). How to purify Amine? [YouTube Video]. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22450283, 2-Ethoxypropan-1-amine. [Link]
Sources
- 1. Buy 2-Ethoxypropan-1-amine | 88183-49-7 [smolecule.com]
- 2. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. reddit.com [reddit.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. yakhak.org [yakhak.org]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
"2-Ethoxycyclopropan-1-amine stability and storage conditions"
A Guide to Stability, Storage, and Handling
Disclaimer: 2-Ethoxycyclopropan-1-amine is a specialized reagent with limited publicly available stability data. The following guide is synthesized from fundamental chemical principles governing analogous structures—specifically primary amines, ethers, and cyclopropyl moieties—and established best practices for handling air-sensitive chemicals.[1][2] Always consult the supplier-specific Safety Data Sheet (SDS) and perform small-scale quality control experiments.
Core Stability & Storage Protocol
2-Ethoxycyclopropan-1-amine possesses two primary reactive functional groups: a primary amine and an ether, attached to a strained cyclopropane ring. Its stability is principally threatened by atmospheric oxygen, moisture, and to a lesser extent, acidic conditions and light.
Key Threats to Stability:
-
Oxidation: The primary amine is susceptible to oxidation when exposed to air, which can lead to the formation of imines, nitro compounds, or colored degradation products.[3] This process can be catalyzed by trace metal impurities.
-
Hygroscopicity & Hydrolysis: Amines are often hygroscopic, readily absorbing atmospheric moisture.[4] While the ether group is generally stable, prolonged exposure to water, especially under acidic conditions, could potentially lead to hydrolysis.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts.[5] This may appear as a solid precipitate or cause a gradual change in the material's properties.
-
Ring Strain: The cyclopropane ring is inherently strained. While stable under many conditions, strong acids or certain catalytic metals can promote ring-opening reactions, leading to undesired byproducts.
Recommended Storage Conditions
To mitigate these risks, the following storage protocol is essential for maintaining the integrity and reactivity of 2-Ethoxycyclopropan-1-amine.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Refrigeration slows the rate of potential degradation reactions. Avoid freezing unless specified by the supplier, as this can cause moisture to precipitate and accelerate hydrolysis upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is critical to prevent oxidative degradation and reaction with atmospheric CO₂.[1][2][6] Argon is preferred due to its higher density, which can provide a better blanket over the liquid. |
| Container | Amber Glass Bottle with Septum Cap | Amber glass protects the compound from light, which can catalyze degradation.[7] A septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™) allows for the removal of the reagent via syringe under an inert atmosphere, preventing contamination of the bulk material.[8][9] |
| Location | Ventilated, Flammable Liquid Cabinet | Store in a well-ventilated area designated for flammable liquids, away from heat sources, sparks, and incompatible materials like strong oxidizing agents and acids.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs that my 2-Ethoxycyclopropan-1-amine may have degraded?
A: Visual inspection is the first step. Key indicators of degradation include:
-
Color Change: Pure amines are often colorless to light yellow.[3][12] Development of a darker yellow, brown, or reddish color strongly suggests oxidation.
-
Precipitate Formation: The appearance of solid material could indicate the formation of carbamate salts from a reaction with CO₂ or other insoluble degradation products.
-
Cloudiness: A hazy or cloudy appearance can suggest moisture contamination or the formation of insoluble byproducts.[7]
Q2: My reaction yield is lower than expected. Could the reagent's stability be the issue?
A: Yes, this is a common consequence of reagent degradation. If the amine has been oxidized or has reacted with atmospheric CO₂, the effective concentration of the active reagent is reduced, leading to lower yields. It is also possible that degradation products are interfering with your reaction. We recommend running a control reaction with a freshly opened bottle of the reagent to confirm.
Q3: Can I handle this compound on an open lab bench?
A: It is strongly discouraged. Given its sensitivity to air and moisture, handling 2-Ethoxycyclopropan-1-amine requires air-free techniques.[2] Exposure to the atmosphere, even for short periods, can compromise the reagent's quality. Use of a glove box or Schlenk line is highly recommended for all transfers and manipulations.[1][2]
Q4: How long can I store an opened bottle?
A: The shelf-life of an opened bottle is highly dependent on how it is handled. If the bottle is consistently handled under a positive pressure of inert gas using proper syringe techniques, its integrity can be maintained for several months. However, for critical applications, it is best practice to use the material within 1-3 months of first opening. For long-term storage, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
Q5: The material has a strong ammonia-like odor. Is this normal?
A: Yes, many low molecular weight amines have a characteristic strong, unpleasant, or ammonia-like odor.[5] This is not, by itself, an indicator of degradation. However, a significant change in odor could suggest the formation of volatile byproducts.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues potentially related to the stability of 2-Ethoxycyclopropan-1-amine.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Diagnostic Step | Recommended Solution |
| Reagent Degradation | Compare the performance of your current vial with a new, unopened vial in a standardized control reaction. Analyze both by NMR or GC-MS if possible to check for impurities. | If the new vial performs as expected, discard the old one. Implement stricter inert atmosphere handling for all future uses. |
| Moisture Contamination | Add a small amount of a water-sensitive indicator (e.g., a tiny crystal of a Grignard reagent that would fizz) to a test aliquot. Caution: Perform this test carefully. | Use rigorously dried solvents and glassware. Ensure your inert gas line has a moisture trap. Store the reagent bottle with parafilm wrapped around the cap for an extra seal. |
| Incremental Degradation | The reagent degrades slightly with each use due to minor atmospheric exposure when the septum is pierced. | For highly sensitive reactions, aliquot the reagent upon first opening into smaller, single-use vials under an inert atmosphere in a glovebox.[2] |
Issue 2: Visible Changes in the Reagent (Color, Precipitate)
| Potential Cause | Diagnostic Step | Recommended Solution |
| Oxidation (Color Change) | A color change from colorless/light yellow to brown/red is a strong indicator of oxidation. | The reagent is likely compromised. It is safest to discard it according to your institution's hazardous waste protocols.[10] Ensure the bottle is properly flushed with inert gas before each use. |
| CO₂ Contamination (Precipitate) | The precipitate is likely a carbamate salt. | While the remaining liquid may still be usable for some applications, its concentration will be lower than stated. Centrifuging and carefully decanting the supernatant under inert conditions may be possible, but using a fresh vial is recommended. |
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Safe Withdrawal of Reagent Using Syringe Technique
This protocol ensures the transfer of the reagent without exposing it or the bulk container to the atmosphere.[8][9]
-
Preparation: Ensure all glassware, syringes, and needles are oven-dried and cooled in a desiccator or under a stream of dry inert gas.
-
Inert Gas Setup: Connect a needle from a bubbler to a source of dry argon or nitrogen. The bubbler provides a visual indication of gas flow and prevents over-pressurization.
-
Purge Syringe: Draw inert gas into the dry syringe and expel it at least 5-7 times to remove any residual air and moisture.[9]
-
Pressurize Bottle: Pierce the septum of the 2-Ethoxycyclopropan-1-amine bottle with the inert gas needle. Gently introduce a positive pressure of the inert gas. A slightly faster bubbling rate in the bubbler indicates positive pressure.
-
Insert Transfer Needle: Insert a second, long, dry needle attached to the purged syringe through the septum. The tip of this needle should be below the surface of the liquid.
-
Withdraw Reagent: Slowly pull back the plunger to draw the desired volume of liquid into the syringe. The positive pressure in the bottle will aid this process.
-
Remove Needles: Once the desired volume is obtained, withdraw the syringe needle first, followed by the inert gas inlet needle.
-
Seal and Store: Replace the plastic cap over the septum cap and wrap the cap/neck junction with parafilm for additional sealing during storage.
Diagram of Reagent Transfer Setup
Caption: Workflow for transferring air-sensitive reagents.
References
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available from: [Link]
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials. Available from: [Link]
-
ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Available from: [Link]
-
Chemistry For Everyone. How Can You Tell If Diethyl Ether Has Degraded? YouTube. Available from: [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]
-
University of California. Diethyl Ether - Standard Operating Procedure. Available from: [Link]
-
Loba Chemie. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Available from: [Link]
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available from: [Link]
-
BYJU'S. Physical Properties of Amines. Available from: [Link]
-
Wikipedia. Diethyl ether. Available from: [Link]
-
National Institutes of Health. Impact of Solvent on the Thermal Stability of Amines. PMC. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-Ethoxypropanol. Available from: [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. ossila.com [ossila.com]
- 3. byjus.com [byjus.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fauske.com [fauske.com]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 2-Ethoxycyclopropan-1-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Ethoxycyclopropan-1-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable building block. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for 2-Ethoxycyclopropan-1-amine, and where are the critical impurity-generating steps?
The most prevalent and logical pathway involves two key stages: the cyclopropanation of an ethyl vinyl ether equivalent, followed by the introduction of the amine functionality.
-
Cyclopropanation: The synthesis typically starts with the cyclopropanation of an electron-rich alkene. A common approach is the Simmons-Smith reaction or its variants (e.g., Furukawa modification) on a precursor like N-(2-ethoxyvinyl)formamide or a protected equivalent. This step is stereochemically critical and can introduce diastereomeric impurities.[1][2][3]
-
Amine Formation: The amine is often introduced via the hydrolysis or deprotection of the nitrogen-containing precursor used in the cyclopropanation step. Alternatively, a cyclopropanecarboxylic acid derivative can be subjected to a Curtius, Hofmann, or Schmidt rearrangement.[4][5] Each of these methods has a unique profile of potential byproducts, such as isocyanates (Curtius) or oxidation products (Hofmann).[4]
The diagram below illustrates this general workflow and highlights the key stages where impurities are commonly introduced.
Caption: Acid-catalyzed ring-opening of 2-ethoxycyclopropan-1-amine.
Recommended Solutions:
-
Neutralize Workup: Ensure all aqueous solutions used during workup are basic. After quenching, add a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the aqueous layer is pH > 10 before extraction.
-
Avoid Silica Gel Chromatography: Standard silica gel is acidic and can catalyze this decomposition. If chromatography is necessary, use deactivated silica (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina (basic or neutral). [6]3. Use Acid/Base Extraction for Purification: A more robust purification method is an acid-base extraction. This isolates the basic amine from non-basic impurities.
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3x). The amine will move to the aqueous phase as the hydrochloride salt.
-
Wash: Wash the combined acidic aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) with vigorous stirring until the pH is > 12. The free amine will separate.
-
Product Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., DCM or ether) (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃) or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature.
Problem 3: I am struggling to purify the final amine. It streaks on TLC, and column chromatography gives low yield.
Plausible Cause: Primary amines are notoriously difficult to purify via standard silica gel chromatography. The basic lone pair on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to irreversible adsorption, peak tailing (streaking), and decomposition on the column, all contributing to low recovery. [6] Recommended Solutions:
| Method | Description | Pros | Cons |
| A/B Extraction | As described in Problem 2. Isolates the basic product from neutral/acidic impurities. | High recovery, scalable, avoids silica. | Does not separate from other basic impurities. |
| Distillation | Purification based on boiling point. | Excellent for removing non-volatile or very volatile impurities. | Product must be thermally stable; may not separate isomers. |
| Boc-Protection | Protect the amine with a Boc group (di-tert-butyl dicarbonate). The resulting carbamate is neutral, non-polar, and behaves well on silica gel. The Boc group is easily removed with acid (e.g., TFA in DCM) post-purification. [6] | Allows for high-resolution purification by standard chromatography; protects the amine from degradation. | Adds two steps (protection/deprotection) to the synthesis. |
| Base-Treated Silica | Deactivates the acidic sites on the silica gel. | Simple modification to standard chromatography. | May not be sufficient for very sensitive amines; can affect retention factors. |
Troubleshooting Workflow:
Caption: Decision workflow for purifying 2-ethoxycyclopropan-1-amine.
References
-
Albini, A., & Fagnoni, M. (2004). Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. American Chemical Society. Available at: [Link]
-
Narayan, R. S., & Ischay, M. A. (2014). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. National Institutes of Health. Available at: [Link]
-
ChemistryViews. (2023). Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines. ChemistryViews. Available at: [Link]
-
Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society. Available at: [Link]
-
NRO Chemistry. (2020). Simmons-Smith Reaction. YouTube. Available at: [Link]
-
Cannon, J. G., & Garst, J. E. (1970). Ring-opening reactions of certain 2-carbonyl-substituted cyclopropylamines. The Journal of Organic Chemistry. Available at: [Link]
-
Liao, W. W., Li, K., & Tang, Y. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society. Available at: [Link]
-
Davies, H. M., & Lee, G. H. (2004). Effect of catalyst and silyl group on the cyclopropanation of aryl vinyl ethers. ResearchGate. Available at: [Link]
-
Aggarwal, V. K., et al. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Sci-Hub. Available at: [Link]
-
Carreras, J., Caballero, A., & Pérez, P. J. (2018). Enantio- and Diastereoselective Cyclopropanation of 1-Alkenylboronates: Synthesis of 1-Boryl-2,3-Disubstituted Cyclopropanes. Semantic Scholar. Available at: [Link]
-
Tambar, U. K., & Paquette, L. A. (2010). Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate. Available at: [Link]
-
Nakamura, E., & Hirai, A. (2003). Reaction pathways of the Simmons-Smith reaction. PubMed. Available at: [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Available at: [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine. Google Patents.
- Google Patents. (1989). Process for the manufacture of cyclopropylamine. Google Patents.
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2020). MDPI. Available at: [Link]
-
de Meijere, A., et al. (1996). Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. PubMed. Available at: [Link]
-
Google Patents. (1989). Process for the manufacture of cyclopropylamine. European Patent Office. Available at: [Link]
-
MH Chem. (2022). How to purify Amine? YouTube. Available at: [Link]
- Google Patents. (1975). Purification of secondary alkyl amines. Google Patents.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxycyclopropan-1-amine Synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxycyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this challenging synthesis. The information herein is structured to address specific experimental issues, explaining the underlying chemical principles to empower you to overcome common hurdles and achieve your synthetic goals.
Introduction: Navigating the Synthesis of a Unique Cyclopropylamine
2-Ethoxycyclopropan-1-amine is a valuable building block in medicinal chemistry and materials science, owing to the unique conformational constraints of the cyclopropane ring combined with the electronic properties of the ethoxy and amine functional groups. However, its synthesis is not straightforward and requires a multi-step approach. This guide outlines a robust synthetic strategy and provides detailed troubleshooting for each critical stage.
The proposed synthetic pathway involves two key transformations:
-
Formation of a 2-ethoxycyclopropane carboxylate intermediate: This is achieved through the cyclopropanation of an electron-rich alkene.
-
Conversion of the carboxylate to the primary amine: This is accomplished via a rearrangement reaction, such as the Curtius or Hofmann rearrangement.
This support center will delve into the nuances of these steps, offering solutions to common problems and ensuring a higher success rate in your experiments.
Part 1: Synthesis of the 2-Ethoxycyclopropanecarboxylate Precursor
The initial and most critical phase of the synthesis is the construction of the 2-ethoxycyclopropane ring. The choice of cyclopropanation method can significantly impact yield and purity. We will explore two reliable methods: the Simmons-Smith reaction and a transition metal-catalyzed approach.
Method A: Simmons-Smith Cyclopropanation of Ethyl Acrylate
The Simmons-Smith reaction is a classic and effective method for cyclopropanation, particularly for electron-rich olefins.[1] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often more reproducible and faster.[2]
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve ethyl acrylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise.
-
Carbenoid Formation: To this mixture, add diiodomethane (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl 2-ethoxycyclopropanecarboxylate by flash column chromatography.
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization Strategies |
| Low or No Product Yield | Inactive Zinc Reagent | The zinc-copper couple, if used, must be freshly prepared and highly active. For the Furukawa modification, ensure the diethylzinc is of high quality and has not been exposed to air or moisture.[1] |
| Poor Quality of Diiodomethane | Use freshly distilled or high-purity diiodomethane. Impurities can inhibit the reaction. | |
| Presence of Water or Oxygen | This reaction is highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.[1] | |
| Reaction Stalls/Incomplete Conversion | Insufficient Reagent | Ensure the correct stoichiometry of the zinc reagent and diiodomethane. A slight excess may be necessary for complete conversion. |
| Low Reaction Temperature | While the initial addition is performed at 0 °C, allowing the reaction to proceed at room temperature is often necessary for a reasonable reaction rate. For less reactive substrates, gentle heating (e.g., to 40 °C in a sealed vessel) may be beneficial. | |
| Formation of Side Products (e.g., Polymerization) | Lewis Acidity of Zinc Iodide Byproduct | The byproduct, zinc iodide (ZnI₂), is a Lewis acid that can catalyze the polymerization of electron-rich alkenes like vinyl ethers.[3] Adding an excess of diethylzinc can scavenge the ZnI₂ by forming the less acidic EtZnI.[2] |
Method B: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate
Transition metal catalysis offers a powerful alternative for cyclopropanation. Rhodium(II) carboxylates are particularly efficient catalysts for the decomposition of diazo compounds and subsequent cyclopropanation of alkenes.[4]
-
Preparation: In a flask equipped with a dropping funnel, dissolve the starting alkene (e.g., ethyl vinyl ether, 1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%) in a suitable anhydrous solvent (e.g., DCM or toluene).
-
Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (EDA, 1.1 eq) in the same solvent. Add the EDA solution dropwise to the reaction mixture over several hours using the dropping funnel. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC until the starting alkene is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the ethyl 2-ethoxycyclopropanecarboxylate.
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization Strategies |
| Low Yield | Catalyst Inactivity | Ensure the rhodium catalyst is active. If necessary, use a freshly opened bottle or a more active catalyst. |
| Rapid Addition of Diazo Compound | The slow, controlled addition of ethyl diazoacetate is crucial to keep the concentration of the reactive carbene intermediate low, minimizing side reactions such as dimerization to diethyl fumarate and maleate.[4] | |
| Formation of Diethyl Fumarate and Maleate | High Concentration of Carbene Intermediate | As mentioned above, slow addition of the diazo compound is key. High dilution can also favor the desired cyclopropanation over dimerization. |
| Poor Diastereoselectivity (if applicable) | Catalyst Choice | The choice of rhodium catalyst and its ligands can influence the diastereoselectivity of the cyclopropanation. For stereocontrol, consider using a chiral rhodium catalyst.[5] |
Part 2: Conversion to 2-Ethoxycyclopropan-1-amine via Rearrangement
With the 2-ethoxycyclopropanecarboxylate precursor in hand, the next step is the introduction of the amine functionality. The Curtius and Hofmann rearrangements are excellent methods for this transformation, as they convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom.[6][7]
Method C: The Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile to form the desired amine or a carbamate precursor.[8]
Caption: Workflow for the Curtius Rearrangement.
-
Acyl Azide Formation:
-
From Carboxylic Acid: To a solution of 2-ethoxycyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent (e.g., toluene), add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq) at 0 °C. Stir at room temperature for 2-4 hours. Caution: DPPA is toxic and potentially explosive. Handle with care.
-
From Acyl Chloride: Convert the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride. Dissolve the crude acyl chloride in a solvent like acetone and treat it with a solution of sodium azide (1.5 eq) in water at 0 °C. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
-
Rearrangement and Trapping:
-
To form the amine directly: Heat the acyl azide solution (typically in an inert, high-boiling solvent like toluene) to reflux. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. After the rearrangement is complete, add water and continue heating to hydrolyze the isocyanate to the amine.
-
To form a carbamate intermediate: Heat the acyl azide in the presence of an alcohol (e.g., tert-butanol to form a Boc-protected amine, or benzyl alcohol for a Cbz-protected amine). The alcohol will trap the isocyanate to form a stable carbamate.
-
-
Isolation:
-
If the amine is formed directly, perform a basic work-up to extract the free amine.
-
If a carbamate is formed, it can be isolated by standard extraction and chromatography, and the protecting group can be removed in a subsequent step.
-
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization Strategies |
| Low Yield of Acyl Azide | Incomplete reaction | Ensure anhydrous conditions. For the DPPA method, allow sufficient reaction time. For the acyl chloride method, ensure the complete conversion to the acyl chloride before adding sodium azide.[9] |
| Incomplete Rearrangement | Insufficient Temperature | The thermal decomposition of the acyl azide requires a specific temperature. Ensure the reaction is heated sufficiently to drive the rearrangement to completion. Monitor for the cessation of nitrogen evolution. |
| Formation of Urea Byproducts | Presence of Water during Isocyanate Trapping with other Nucleophiles | If you are trapping the isocyanate with an alcohol or amine, ensure all reagents and solvents are anhydrous to prevent the competing reaction with water, which leads to the formation of an unstable carbamic acid that can react with the isocyanate to form a urea. |
| Difficulty Isolating the Final Amine | Volatility of the Amine | Small amines can be volatile. Consider converting the amine to a salt (e.g., hydrochloride) for easier isolation and handling. |
Method D: The Hofmann Rearrangement
The Hofmann rearrangement is an alternative method that converts a primary amide to a primary amine with one fewer carbon atom using a halogen (typically bromine) in a basic solution.[7]
Caption: Workflow for the Hofmann Rearrangement.
-
Preparation of Amide: Convert 2-ethoxycyclopropanecarboxylic acid to the corresponding primary amide using standard methods (e.g., via the acyl chloride followed by reaction with ammonia, or using a coupling agent like DCC with ammonia).
-
Rearrangement:
-
Prepare a solution of sodium hypobromite in situ by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide in water.
-
Add the 2-ethoxycyclopropanecarboxamide (1.0 eq) to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to reflux until the reaction is complete.
-
-
Isolation: After cooling, the primary amine can be isolated by extraction with a suitable organic solvent. Acidification of the aqueous layer and extraction may be necessary if the amine is water-soluble.
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization Strategies |
| Low Yield | Degradation of the Product | The basic and oxidative conditions of the Hofmann rearrangement can be harsh. Ensure the reaction is not heated for an unnecessarily long time. For base-sensitive substrates, consider using milder conditions, such as N-bromosuccinimide (NBS) and a non-aqueous base.[10] |
| Incomplete Reaction | Insufficient Base or Bromine | Ensure the correct stoichiometry of reagents. The reaction requires at least 2 equivalents of base for the initial deprotonation and subsequent rearrangement. |
| Formation of Side Products | Reaction of the Amine Product | The newly formed primary amine can potentially react with the isocyanate intermediate to form a urea byproduct. This is generally minimized by the presence of a large excess of water, which hydrolyzes the isocyanate. |
Frequently Asked Questions (FAQs)
Q1: Which cyclopropanation method is better, Simmons-Smith or rhodium-catalyzed?
A1: The choice depends on several factors. The Simmons-Smith reaction, especially the Furukawa modification, is often preferred for its operational simplicity and high stereospecificity with certain substrates.[1] However, it can be sensitive to impurities and requires stoichiometric amounts of the zinc reagent. The rhodium-catalyzed reaction is highly efficient, requiring only a catalytic amount of the expensive metal. However, it involves the use of potentially explosive and toxic ethyl diazoacetate and may require more optimization to prevent side reactions.[4]
Q2: My Curtius rearrangement is giving a low yield. What is the most common reason?
A2: The most common issue is often incomplete formation of the acyl azide or inefficient thermal rearrangement.[9] Ensure your starting carboxylic acid or acyl chloride is of high purity and that the reaction conditions for azide formation are anhydrous. For the rearrangement, ensure you are reaching a high enough temperature for a sufficient amount of time to drive the reaction to completion.
Q3: Can I use the Hofmann rearrangement for a substrate with other base-sensitive functional groups?
A3: The standard Hofmann rearrangement conditions (bromine and strong base) are harsh and not suitable for substrates with base-sensitive groups.[11] In such cases, alternative, milder conditions using reagents like lead tetraacetate or hypervalent iodine reagents (e.g., PIDA) under non-aqueous or mildly acidic conditions can be employed.[11]
Q4: How can I monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of products. For the rearrangement reactions, the evolution of nitrogen gas (in the Curtius rearrangement) is a visual indicator of reaction progress.
Q5: What are the main safety precautions for this synthesis?
A5: Several reagents used in this synthesis are hazardous.
-
Diethylzinc: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere.
-
Diiodomethane: Toxic and a lachrymator. Handle in a fume hood.
-
Ethyl Diazoacetate: Toxic and potentially explosive, especially in undiluted form. Handle with extreme care.
-
Sodium Azide and DPPA: Highly toxic and potentially explosive. Avoid contact with acids, which can generate highly toxic hydrazoic acid. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
References
- BenchChem Technical Support Team. (2025, November). Optimization of reaction conditions for the Curtius rearrangement. BenchChem.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023).
- Seitz, W. J., Saha, A. J., Casper, D., & Hossain, M. M. (1992). Iron Lewis acid catalyzed cyclopropanation reactions of ethyl diazoacetate and olefins. American Chemical Society.
-
Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacet
- Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. (2023). American Chemical Society.
- Simmons-Smith Cyclopropanation Reaction. (n.d.). Tokyo Chemical Industry UK Ltd.
- Curtius Rearrangement. (n.d.). NROChemistry.
- Charette, A. B. (2007). Simmons-Smith Cyclopropanation Reaction.
- Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.
- Sawada, S., & Inouye, Y. (1970). Studies on the Simmons-Smith Reaction.
- Cyclopropanation of 2‐halogenated derivatives 1 with ethyl diazoacetate. (n.d.).
- Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry.
- Curtius Rearrangement. (n.d.). Chemistry Steps.
- The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry.
-
Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Curtius rearrangement. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Curtius Rearrangement Guide. (n.d.). Scribd.
- Hofmann Rearrangement. (n.d.). Alfa Chemistry.
- Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. (2009).
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
"troubleshooting 2-Ethoxycyclopropan-1-amine synthesis side reactions"
Prepared by: Gemini, Senior Application Scientist Last Updated: January 18, 2026
Welcome to the technical support guide for the synthesis of 2-Ethoxycyclopropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and synthetic challenges. Cyclopropylamines are a vital subclass of cyclopropanes, valued for their unique electronic and steric properties which make them important synthetic intermediates and components of biologically active compounds[1]. The introduction of an ethoxy group adds further complexity and utility, but also presents specific challenges during synthesis.
This guide provides a structured, question-and-answer-based approach to overcoming common hurdles, ensuring higher yields, purity, and desired stereoselectivity.
Overview of Synthetic Strategies
The synthesis of 2-ethoxycyclopropan-1-amine typically involves two key stages: the formation of the substituted cyclopropane ring and the introduction or unmasking of the amine functionality. The choice of strategy dictates the potential side reactions. The two primary approaches are cyclopropanation of an electron-rich alkene (an enol ether) or the use of a nitrogen-containing precursor.
Caption: High-level synthetic strategies for 2-Ethoxycyclopropan-1-amine.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Category 1: Low Yield & Reaction Failure
Q1: My cyclopropanation reaction has a very low conversion rate or failed completely. What are the most common causes?
A1: Low conversion is a frequent issue in cyclopropanation and can stem from several factors. A systematic investigation is the best approach.[2]
-
Reagent & Catalyst Quality: This is the most common culprit.
-
Simmons-Smith Reagent: The zinc-copper couple must be freshly prepared and highly active.[3] Inactive zinc surfaces can halt the reaction. Consider using the Furukawa modification (diethylzinc and diiodomethane), which is often more reproducible.[3]
-
Diazo Compounds: These reagents can be unstable. Ensure they are freshly prepared and handled appropriately, as light and heat can cause decomposition.[4][5] For metal-catalyzed reactions, the rhodium or copper catalyst must be of high purity and handled under inert conditions.
-
-
Reaction Conditions:
-
Atmosphere: Many cyclopropanation reagents, especially organometallic carbenoids (like in the Simmons-Smith reaction), are highly sensitive to air and moisture.[3] Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[3]
-
Temperature: While some reactions require heat, higher temperatures can promote side reactions and decomposition of sensitive reagents.[3] Optimization is key; try running the reaction at a lower temperature for a longer duration.
-
-
Substrate Reactivity: The substrate, likely an ethyl enol ether derivative, is electron-rich and generally reactive.[3] However, steric hindrance from other substituents can slow the reaction.
Caption: General troubleshooting workflow for low cyclopropanation conversion.
Category 2: Side Product Formation
Q2: I'm observing significant ring-opening or rearrangement byproducts. Why is this happening?
A2: The high ring strain of cyclopropanes makes them susceptible to ring-opening, especially when substituted with groups that can stabilize a carbocation, such as an ethoxy group.[4][6]
-
Mechanism of Ring Opening: Acidic contaminants can protonate the ethoxy group, initiating ring opening to form a stabilized carbocation. This can lead to a variety of linear byproducts. Similarly, some Lewis acid catalysts used in cyclopropanation can also promote this side reaction.
-
Mitigation Strategies:
-
Control pH: Ensure the reaction is run under neutral or basic conditions. If an acidic quench is required, perform it at low temperatures with rapid extraction.
-
Choose the Right Reagent: The Simmons-Smith reaction is generally performed under neutral conditions and is less prone to causing ring-opening compared to some metal-catalyzed reactions with diazo compounds.[7]
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize the energy available for undesired pathways.
-
Q3: My final product is contaminated with N-alkylated or over-alkylated amines. How can I prevent this?
A3: This is a classic problem in amine synthesis, particularly when using methods like reductive amination or direct alkylation of ammonia. The primary amine product is often more nucleophilic than the starting nitrogen source, leading to reaction with the electrophile to form secondary and tertiary amines.[8]
-
Reductive Amination: If you are forming the amine via reductive amination of a 2-ethoxycyclopropyl ketone, the primary amine product can react with another molecule of the ketone to form a secondary amine impurity.
-
Solution: Use a large excess of the ammonia source (e.g., NH4OAc) to statistically favor the formation of the primary amine. Adding the reducing agent slowly can also help keep the concentration of the primary amine product low at any given time.
-
-
Gabriel Synthesis: To avoid over-alkylation entirely, consider using the Gabriel synthesis, which uses potassium phthalimide as an ammonia surrogate.[9] This method forms only the primary amine upon deprotection.[9]
| Side Reaction / Impurity | Probable Cause | Proposed Mitigation Strategy |
| Ring-Opened Products | Acidic conditions; high temperature; strongly Lewis-acidic catalyst. | Maintain neutral/basic pH; use Simmons-Smith reagent; lower reaction temperature. |
| Secondary/Tertiary Amines | Over-alkylation of the primary amine product during synthesis. | Use a large excess of the nitrogen source (e.g., ammonia); consider Gabriel synthesis as an alternative route.[8][9] |
| Isocyanate-derived Impurities | Incomplete hydrolysis or side reactions of the isocyanate intermediate. | Ensure complete hydrolysis during workup; use milder conditions for the rearrangement. |
| Unreacted Starting Material | Low conversion rate; insufficient reaction time. | Refer to Q1; increase reaction time or temperature cautiously.[2][3] |
Category 3: Stereoselectivity Issues
Q4: My product is a mixture of cis/trans diastereomers. How can I improve diastereoselectivity?
A4: Controlling the stereochemistry is crucial. The diastereoselectivity of the cyclopropanation step is highly dependent on the chosen method and the geometry of the alkene precursor.
-
Concerted vs. Stepwise Mechanisms:
-
Simmons-Smith and metal-catalyzed carbene additions are generally concerted, meaning the reaction is stereospecific.[10][11] The stereochemistry of the alkene is preserved in the product; a (Z)-alkene will give the cis-cyclopropane, and an (E)-alkene will give the trans-cyclopropane.[7][10] Therefore, ensuring the stereochemical purity of your starting enol ether is the most critical factor.
-
Reactions proceeding through a radical stepwise mechanism can lead to loss of stereochemical information and result in mixtures.[12]
-
-
Improving Selectivity:
-
Purify the Alkene: Ensure your starting enol ether is a single E/Z isomer through distillation or chromatography.
-
Directed Cyclopropanation: If your substrate has a nearby hydroxyl group or other coordinating functionality, it can direct the Simmons-Smith reagent to one face of the double bond, enhancing diastereoselectivity.[7] While not directly applicable to a simple enol ether, this principle is important for more complex substrates.
-
Catalyst Choice: For diazo-based cyclopropanations, the choice of metal catalyst and ligands can profoundly influence diastereoselectivity. Rhodium(II) catalysts, for instance, are known to provide high trans-selectivity in many cases.[6]
-
Experimental Protocols
Protocol 1: General Workflow for Diagnosing Low Conversion
This protocol provides a systematic approach to identifying the root cause of low reaction yields.[2][3]
-
Step 1: Verify Reagent Integrity
-
Visually inspect all reagents for signs of decomposition (color change, precipitation).
-
If using a solid catalyst like a Zn-Cu couple, confirm it was freshly prepared according to a reliable procedure.[3]
-
For sensitive reagents like diethylzinc or diazo compounds, use a freshly opened bottle or a recently prepared solution.
-
Confirm the purity of the starting alkene (enol ether) by ¹H NMR or GC to ensure it has not degraded.
-
-
Step 2: Ensure an Inert Reaction Environment
-
Thoroughly oven-dry or flame-dry all glassware and allow it to cool under a stream of high-purity argon or nitrogen.
-
Use cannulation techniques to transfer anhydrous solvents and liquid reagents.
-
Maintain a positive pressure of inert gas throughout the entire reaction setup.
-
-
Step 3: Re-evaluate Reaction Parameters
-
Baseline Experiment: Repeat the reaction exactly as planned, ensuring steps 1 and 2 are followed meticulously.
-
Temperature Optimization: If the baseline fails, set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal condition.
-
Time Study: If the reaction is proceeding slowly, take aliquots at different time points (e.g., 4h, 12h, 24h) and analyze by TLC or GC to determine if the reaction simply requires more time.[3]
-
-
Step 4: Analyze Crude Product
-
Even with low conversion, attempt to isolate and characterize any formed product and byproducts by NMR and MS. Identifying side products can provide crucial clues about what went wrong (e.g., the presence of water-quenched reagents or ring-opened species).
-
References
- BenchChem. (n.d.). troubleshooting low conversion in cyclopropanation reactions.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem.
- Various Authors. (n.d.). Commonly used methods for cyclopropanation reactions. ResearchGate.
- Various Authors. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate.
- Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry.
- Carceller-Ferrer, L., Blay, G., Muñoz, M. C., & Pedro, J. R. (2024). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Advanced Synthesis & Catalysis, 366, 698–703.
- Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
- Douglas, J. J., et al. (2021, April 6). Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters.
- Smolecule. (2023, August 16). Buy 2-Ethoxypropan-1-amine | 88183-49-7.
- OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
- Parvez, S., et al. (n.d.). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society.
- Vitale, F., et al. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. PubMed.
- Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes.
- The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.
Sources
- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. orgosolver.com [orgosolver.com]
- 8. Buy 2-Ethoxypropan-1-amine | 88183-49-7 [smolecule.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Ethoxycyclopropan-1-amine Degradation Pathways
Welcome to the technical support center for 2-Ethoxycyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the stability and degradation of this unique molecule. Combining a strained cyclopropylamine ring with an ether linkage presents distinct chemical liabilities. This document provides field-proven insights and troubleshooting strategies to ensure the integrity and success of your experimental work.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the intrinsic stability of 2-Ethoxycyclopropan-1-amine based on its constituent functional groups.
Q1: What are the primary structural liabilities of 2-Ethoxycyclopropan-1-amine?
A1: The molecule contains two key functional groups susceptible to degradation:
-
Cyclopropylamine: This moiety is known for its high ring strain.[1] Upon one-electron oxidation, which can occur under oxidative stress or via enzymatic action (e.g., by cytochrome P450), the cyclopropylamine can form a radical cation.[2][3] This intermediate is prone to rapid, irreversible ring-opening, leading to a variety of degradation products.[4][5]
-
Ether Linkage: Ethers are generally stable but can undergo cleavage under strong acidic conditions.[6][7][8] This reaction is typically catalyzed by strong acids like HBr or HI and involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base.[9]
Q2: Under what conditions should I expect degradation to be most prominent?
A2: Based on its structure, 2-Ethoxycyclopropan-1-amine is most likely to degrade under:
-
Oxidative Conditions: The presence of oxidizing agents or even atmospheric oxygen, potentially catalyzed by metal ions, can initiate the formation of the aminium radical cation, triggering the ring-opening of the cyclopropyl group.[5][10]
-
Strongly Acidic Conditions (pH < 2): Low pH can facilitate the protonation of the ether oxygen, making it a better leaving group and susceptible to cleavage by nucleophiles present in the solution.[6][7]
-
Photolytic Conditions: Exposure to light, particularly UV, can provide the energy for photooxidation, leading to the formation of radical species and subsequent degradation.[4]
Q3: Is the cyclopropylamine ring expected to open easily?
A3: Yes, the ring-opening of a cyclopropylamine radical cation is a well-documented and facile process.[2][4] This reaction is often implicated in the mechanism-based inactivation of enzymes like cytochrome P-450 and monoamine oxidase.[5][10] The high strain of the three-membered ring provides a strong thermodynamic driving force for cleavage once the radical cation is formed.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem 1: My compound is degrading rapidly in an acidic buffer (pH 4-5), which is unexpected for ether cleavage. What could be the cause?
-
Possible Cause: While classic ether cleavage requires very strong acids, you may be observing an acid-catalyzed oxidative degradation. Trace metal ions in your buffer, coupled with dissolved oxygen, can be sufficient to catalyze the oxidation of the amine. The resulting radical cation would then lead to the rapid ring-opening of the cyclopropylamine moiety. Cyclopropylamines are known to be incompatible with strong oxidizing agents and acids.
-
Troubleshooting Steps:
-
De-gas Buffers: Sparge all aqueous buffers with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before use to remove dissolved oxygen.
-
Use a Chelating Agent: Add a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer. This will sequester trace metal ions that can catalyze oxidation.
-
Work in Low-Light Conditions: Perform experiments in amber vials or under reduced lighting to minimize potential photo-catalyzed oxidation.
-
Confirm the Hypothesis: Run a parallel experiment under identical conditions but in a rigorously de-oxygenated and metal-free environment. If the degradation rate is significantly reduced, acid-catalyzed oxidation is the likely pathway.
-
Problem 2: I am observing multiple, poorly resolved peaks in my HPLC chromatogram after a forced degradation study. How can I improve my analytical method?
-
Possible Cause: The degradation of 2-Ethoxycyclopropan-1-amine can lead to a complex mixture of polar, non-polar, and potentially reactive intermediates. Ring-opening can generate aldehydes or ketones, which might exist in equilibrium with other forms or react further.[4]
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The amine group and potential acidic degradation products will have varying ionization states. Adjust the mobile phase pH to ensure all analytes are in a single, un-ionized form for better retention and peak shape. A pH of >9 (for the amine) or <3 (for acidic degradants) might be necessary.
-
Employ a Gradient Elution: Start with a highly aqueous mobile phase to retain polar degradants and gradually increase the organic solvent percentage to elute less polar compounds. This will improve the separation of a complex mixture.
-
Use a High-Resolution Mass Spectrometer (LC-MS): Coupling your HPLC to a mass spectrometer is crucial for identifying degradation products. High-resolution MS provides accurate mass data, which allows for the determination of elemental compositions and aids in structure elucidation.
-
Consider a Different Column Chemistry: If peak shape remains poor, try a different stationary phase. An embedded polar group (EPG) column can provide alternative selectivity for polar compounds and reduce peak tailing for amines.
-
Problem 3: I have identified a major degradation product but cannot elucidate its structure. What experiments can I perform?
-
Possible Cause: Degradation pathways can involve complex rearrangements. The ring-opening of the cyclopropylamine, for instance, can lead to the formation of iminium ions, which can then be trapped by nucleophiles or rearrange.[2][11]
-
Troubleshooting Steps:
-
MS/MS Fragmentation Analysis: Isolate the parent ion of the unknown degradant in your mass spectrometer and perform collision-induced dissociation (CID). The resulting fragmentation pattern provides vital clues about the molecule's structure. For example, the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da) would suggest the ether linkage is intact.
-
Forced Degradation with Isotope Labeling: Synthesize or procure a labeled version of 2-Ethoxycyclopropan-1-amine (e.g., with ¹³C or ²H on the ethoxy or cyclopropyl group). Perform the degradation study with this labeled compound. By tracking the label in the degradation product using LC-MS, you can determine which part of the original molecule is retained.
-
Derivatization: If the degradant is suspected to be an aldehyde or ketone, derivatize the sample with an agent like 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone will have a strong UV chromophore and a predictable mass shift, confirming the presence of a carbonyl group.
-
Part 3: Standardized Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[12][13][14][15]
Objective: To generate likely degradation products of 2-Ethoxycyclopropan-1-amine under various stress conditions to understand its intrinsic stability.[16]
Materials:
-
2-Ethoxycyclopropan-1-amine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, calibrated
-
HPLC-UV-MS system
-
Photostability chamber
-
Oven
Experimental Workflow: Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Ethoxycyclopropan-1-amine in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 M HCl. Store the samples at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 M NaOH. Store the samples at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the sample at room temperature, protected from light, for 48 hours.
-
Thermal Degradation:
-
Solution: Store a vial of the stock solution in an oven at 80°C for 7 days.
-
Solid: Place a small amount (approx. 10 mg) of solid 2-Ethoxycyclopropan-1-amine in an oven at 80°C for 7 days. Dissolve in the stock solution solvent before analysis.
-
-
Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Sample Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-UV-MS method.
-
Aim for 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature. If no degradation is observed, use more forceful conditions (e.g., higher acid/base concentration or temperature).[12]
-
Part 4: Proposed Degradation Pathways
Based on the chemical principles of cyclopropylamines and ethers, the following degradation pathways are proposed as a starting point for investigation.
Pathway 1: Oxidative Ring-Opening
This is anticipated to be a major degradation route. It begins with a one-electron oxidation of the amine nitrogen to form a radical cation, which rapidly rearranges via C-C bond cleavage of the strained ring.
Caption: Proposed pathway for oxidative degradation.
Pathway 2: Acid-Catalyzed Ether Cleavage
Under strongly acidic conditions, the ether linkage can be cleaved. This pathway is likely to be slower and require harsher conditions than the oxidative pathway.
Sources
- 1. longdom.org [longdom.org]
- 2. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 16. acdlabs.com [acdlabs.com]
"handling and safety precautions for 2-Ethoxycyclopropan-1-amine"
Technical Support Center: 2-Ethoxycyclopropan-1-amine
Welcome to the technical support guide for 2-Ethoxycyclopropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. As a molecule combining the high reactivity of a strained cyclopropylamine ring with an ether functionality, 2-Ethoxycyclopropan-1-amine requires specific precautions and handling procedures. This guide provides answers to frequently asked questions and troubleshoots common experimental challenges.
I. Critical Safety & Handling Protocols (FAQ)
This section addresses the most common questions regarding the safe handling, storage, and disposal of 2-Ethoxycyclopropan-1-amine. The guidance is based on established safety protocols for volatile amines and reactive cyclopropylamine analogs.
Q1: What are the primary hazards associated with 2-Ethoxycyclopropan-1-amine?
2-Ethoxycyclopropan-1-amine and its salts are hazardous materials that pose several risks. Based on data for the hydrochloride salt and analogous compounds, the primary hazards include:
-
Health Hazards: Harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Vapors may cause respiratory irritation.[1][2] Like many volatile amines, prolonged or high-level exposure can lead to more severe respiratory issues.[2]
-
Flammability: While specific data is not available for this exact molecule, analogous small-molecule amines and ethers are often flammable.[3][4] Vapors can form explosive mixtures with air, and the compound should be kept away from heat, sparks, and open flames.[2][3]
-
Reactivity: The cyclopropane ring is highly strained, which significantly enhances the molecule's reactivity.[5] Cyclopropylamines can act as potent nucleophiles and are involved in various chemical transformations.[5] They are also known to be mechanism-based inhibitors of cytochrome P450 enzymes, which can be a critical consideration in drug development.[6]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A multi-layered PPE approach is essential to minimize exposure risk. Always wear the following when handling 2-Ethoxycyclopropan-1-amine:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a full face shield should be worn over the goggles.[3]
-
Skin Protection: A flame-retardant lab coat or a full chemical-resistant suit is necessary.[3] Gloves must be worn at all times. Select gloves, such as nitrile or butyl rubber, that are resistant to amines and inspect them for any signs of degradation before use.[3] Always use proper glove removal technique to avoid contaminating your skin.[3]
-
Respiratory Protection: All handling of this volatile compound should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]
The following workflow diagram illustrates the mandatory PPE sequence before beginning any experiment.
Q3: How should I properly store 2-Ethoxycyclopropan-1-amine?
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.[9]
-
Atmosphere: Amines can be sensitive to air and are often hygroscopic, meaning they absorb moisture from the air which can lead to degradation.[10] It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry, and well-ventilated area, with temperatures generally kept below 30°C (86°F).[10] Keep the container tightly sealed.[10]
-
Location: Store away from heat sources, sparks, and direct sunlight.[3] Do not store with incompatible materials such as strong acids, oxidizing agents, acid chlorides, or carbon dioxide.[11]
Q4: What are the correct procedures for disposing of 2-Ethoxycyclopropan-1-amine and its waste?
All waste containing 2-Ethoxycyclopropan-1-amine must be treated as hazardous.
-
Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Do not dispose of this chemical down the drain, as it can be harmful to aquatic life and the environment.[3]
-
Contaminated materials, such as pipette tips, gloves, and absorbent pads, should also be collected in a designated solid hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]
Q5: What should I do in case of accidental exposure?
Immediate action is critical in the event of an exposure.
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11] Seek medical attention right away.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most.[12] Call a poison control center or doctor immediately for treatment advice.[3][11]
II. Experimental Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving 2-Ethoxycyclopropan-1-amine.
Scenario 1: Reaction Inefficiency or Failure
-
Q: My amination/acylation reaction is giving low yields or failing completely. What are the likely causes?
-
A1: Moisture Contamination: Amines, particularly reactive ones, can be hygroscopic.[10] Trace amounts of water in your reaction solvent or on your glassware can hydrolyze starting materials or quench intermediates. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents for your reaction.
-
A2: Air Sensitivity: While not always documented, small amines can be sensitive to oxygen or carbon dioxide from the air. The amine can react with CO2 to form a carbamate salt, effectively reducing the concentration of your nucleophile. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
-
A3: Base Incompatibility: If your reaction requires a base, ensure it is compatible. Strong, non-nucleophilic bases are often preferred. If using a tertiary amine base like triethylamine, ensure its purity, as it can also be hygroscopic.
-
Scenario 2: Product Purification Challenges
-
Q: I'm struggling to isolate my product after a reaction. It seems to be water-soluble or difficult to separate from byproducts.
-
A1: Salt Formation: The amine functionality makes the parent compound and its derivatives basic. During an aqueous workup, especially if acidic conditions were used, your product may exist as a water-soluble salt (e.g., a hydrochloride or ammonium salt). Try basifying the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and re-extracting with an organic solvent.
-
A2: Emulsion Formation: The amphiphilic nature of amine derivatives can lead to emulsions during liquid-liquid extractions. To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
A3: Volatility: Small amine derivatives can be volatile. Avoid using high temperatures or high vacuum during solvent removal (roto-evaporation) as this can lead to loss of product.
-
Scenario 3: Compound Stability and Degradation
-
Q: I suspect my stored 2-Ethoxycyclopropan-1-amine has degraded. How can I check its purity, and what could have caused it?
-
A1: Purity Assessment: The purity of the amine can be checked using techniques like NMR spectroscopy (¹H NMR is excellent for seeing structural integrity) or GC-MS to detect impurities or degradation products.
-
A2: Likely Degradation Pathways: The most common cause of degradation is improper storage. Exposure to air and moisture is a primary concern.[10] Oxidation can occur, and reaction with atmospheric CO2 can form carbamates. The highly strained cyclopropane ring, while often stable, can be susceptible to ring-opening reactions under certain acidic or catalytic conditions.[6] Always store the compound tightly sealed under an inert atmosphere in a cool, dark place.[10]
-
III. Summary of Physicochemical & Safety Data
The table below summarizes key data for 2-Ethoxycyclopropan-1-amine and its close analog, Cyclopropylamine, for reference. Data for the target compound is limited, so information from analogs is used to provide a conservative safety profile.
| Property | 2-Ethoxycyclopropan-1-amine | Cyclopropylamine (Analog) | Data Source |
| CAS Number | 1461713-33-6 (HCl salt) | 765-30-0 | [1][13] |
| Molecular Formula | C₅H₁₁NO (Free Base) | C₃H₇N | [4][5] |
| Molecular Weight | 101.15 g/mol (Free Base) | 57.09 g/mol | [5] |
| Boiling Point | Data not available | ~50 °C | [5] |
| GHS Hazard Statements | H302, H315, H319, H335 | H225, H302, H314 | [1][3] |
| Signal Word | Danger | Danger | [1][11] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | Highly Flammable, Harmful if swallowed, Causes severe skin burns/eye damage | [1][3] |
IV. References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. [Link]
-
chemical label 2-ethoxycyclopropan-1-amine hydrochloride. [Link]
-
CYCLOPROPYLAMINE - Ataman Kimya. [Link]
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]
-
Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. [Link]
-
What are the safety precautions when handling organic amine mixtures? - Blog. [Link]
-
2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem - NIH. [Link]
-
FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research. [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. additive-chem.com [additive-chem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. fishersci.com [fishersci.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Resolution of 2-Ethoxycyclopropan-1-amine Stereoisomers
Welcome to the technical support center for the resolution of 2-Ethoxycyclopropan-1-amine stereoisomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. The cyclopropylamine moiety is a valuable building block in medicinal chemistry, and achieving high enantiomeric purity is often critical for therapeutic efficacy and safety.[1] This document provides in-depth, practical guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.
Understanding the Challenge: Stereoisomers of 2-Ethoxycyclopropan-1-amine
2-Ethoxycyclopropan-1-amine has two stereocenters, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are one enantiomeric pair (the trans isomers), while the (1R,2S) and (1S,2R) isomers are another enantiomeric pair (the cis isomers). Resolution is the process of separating these enantiomers from a racemic mixture.[2]
This guide will focus on the separation of these enantiomeric pairs. The primary methods discussed are classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving stereoisomers of chiral amines?
A1: The three most common and effective strategies for resolving chiral amines are:
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[3][4] This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility.[5][6] These salts can then be separated by fractional crystallization.[3][4][6]
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (often a lipase) to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated by standard chemical techniques (e.g., extraction, chromatography). This method is limited to a theoretical maximum yield of 50% for a single enantiomer unless combined with a racemization step (Dynamic Kinetic Resolution).[7][8]
-
Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[9] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.[10]
Q2: Why is resolving these stereoisomers so important in drug development?
A2: Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and metabolic properties.[9] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause harmful side effects (the distomer). Regulatory agencies worldwide often require the development of single-enantiomer drugs to ensure safety and efficacy.
Q3: How do I choose the best resolving agent for diastereomeric salt formation?
A3: The choice of resolving agent is critical and often requires empirical screening.[11] Ideal resolving agents form diastereomeric salts with a significant difference in solubility in a given solvent system. Commonly used chiral acids for resolving amines include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphor-10-sulfonic acid, and (-)-mandelic acid.[2][4][6] A screening process involving several acids and solvents is the most effective approach to identify optimal conditions.[11]
Q4: How can I determine the enantiomeric excess (ee) of my resolved sample?
A4: The most reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[9] This involves using a column with a chiral stationary phase (CSP) that can separate the enantiomers. Polysaccharide-based CSPs are often highly effective for resolving primary amines.[9] The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you might encounter during the resolution process.
Diastereomeric Salt Crystallization
Q5: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming, or I'm getting an oil. What's wrong?
A5: This is a common and frustrating problem often related to solvent choice and supersaturation.
-
Causality: Crystal formation requires a supersaturated solution where the diastereomeric salt is less soluble. If the solvent is too good (high solubility), the solution will not be supersaturated. If the solvent is too poor, the salt may precipitate as an amorphous oil rather than forming an ordered crystal lattice.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[11] Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and mixtures with water).
-
Controlled Cooling: Rapid cooling often leads to oiling out. Try a slower, more controlled cooling profile. A programmed cooling bath can be invaluable.
-
Induce Crystallization: If a solution appears stable, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the desired diastereomeric salt.[11]
-
Concentration Adjustment: Your solution may be too dilute. Slowly evaporate the solvent until turbidity is observed, then add a small amount of solvent back to redissolve, and cool slowly.
-
Q6: My crystallization worked, but the enantiomeric excess (ee) of the liberated amine is very low after the first crop. What should I do?
A6: Low initial ee is common and indicates that the solubility difference between the two diastereomeric salts is not large enough for a perfect separation in one step.
-
Causality: Fractional crystallization is an equilibrium-driven process. The solid that crystallizes will be enriched in the less soluble diastereomer, but the mother liquor will still contain some of it, and the crystals will contain some of the more soluble diastereomer.
-
Troubleshooting Steps:
-
Recrystallization: The most straightforward solution is to perform one or more recrystallizations. Dissolve the filtered crystals in a fresh portion of the same (or a slightly modified) hot solvent system and cool slowly again. Each recrystallization step should progressively enrich the solid in the desired diastereomer. Monitor the ee at each stage.
-
Optimize Stoichiometry: While a 1:1 molar ratio of amine to a monobasic acid is common, optimizing this ratio can improve selective precipitation.[5] For diacids like tartaric acid, ratios other than 1:1 or 2:1 might be beneficial.
-
Re-evaluate Resolving Agent/Solvent: If multiple recrystallizations do not significantly improve the ee, the chosen resolving agent and solvent system may not be suitable. It is often necessary to re-screen for a combination that provides a better separation factor.[11]
-
Enzymatic Kinetic Resolution (EKR)
Q7: My enzymatic resolution is very slow, or the reaction stops before reaching 50% conversion. Why?
A7: Slow or stalled enzymatic reactions can be due to several factors related to the enzyme's activity and stability under your specific conditions.
-
Causality: Enzymes are sensitive to their environment. Factors like solvent, pH, temperature, and the presence of inhibitors can drastically affect their catalytic efficiency. Product inhibition, where the product of the reaction binds to the enzyme and prevents further catalysis, is also a common issue.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of organic solvent is crucial for lipase activity.[12] Aprotic, non-polar solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are often preferred.
-
pH and Temperature Optimization: Even in organic media, the enzyme has an optimal pH and temperature range. Ensure the enzyme is prepared and used under conditions recommended by the supplier. For lipases, a temperature range of 30-50 °C is typical.[13]
-
Acyl Donor: The nature of the acyl donor (e.g., vinyl acetate, ethyl acetate) can impact reaction rates. Vinyl acetate is often used as it produces an unstable enol that tautomerizes to acetaldehyde, making the acylation step effectively irreversible.
-
Enzyme Loading: Increase the amount of enzyme (e.g., from 10% to 30% w/w relative to the substrate) to see if the reaction rate improves.
-
Immobilization: Using an immobilized enzyme can enhance its stability and reusability, sometimes improving overall performance.[7]
-
Chiral HPLC Analysis
Q8: I'm trying to develop a chiral HPLC method, but my enantiomer peaks are not separating. What can I adjust?
A8: Achieving baseline separation in chiral HPLC is a process of optimizing the interactions between the analytes and the chiral stationary phase (CSP).
-
Causality: Chiral recognition depends on forming transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is influenced by the mobile phase composition, temperature, and flow rate.
-
Troubleshooting Steps:
-
Mobile Phase Composition: This is the most critical parameter. For polysaccharide-based columns, start with a standard mobile phase like hexane/isopropanol. Systematically vary the ratio (e.g., 90:10, 80:20, 70:30). Small changes can have a large impact.
-
Additives/Modifiers: For basic amines, poor peak shape and retention are common. Adding a small amount of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) can significantly improve peak shape and resolution.[9][14]
-
Change the Alcohol Modifier: If isopropanol doesn't work, try ethanol or methanol. The choice of alcohol can dramatically alter selectivity.
-
Temperature: Lowering the column temperature can sometimes enhance the stability of the diastereomeric complexes and improve resolution, although it may increase analysis time.
-
Try a Different CSP: If optimization fails, the chosen CSP may not be suitable for your molecule. Screen other CSPs with different chiral selectors (e.g., amylose vs. cellulose-based, or crown ether-based CSPs).[9][15]
-
Visualized Workflows and Protocols
Workflow: Strategy Selection for Chiral Resolution
The following diagram outlines the decision-making process when choosing a resolution strategy.
Caption: Decision workflow for selecting a chiral resolution method.
Detailed Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Formation
This protocol provides a general procedure for resolving racemic 2-Ethoxycyclopropan-1-amine using (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) as the resolving agent.
Materials:
-
Racemic 2-Ethoxycyclopropan-1-amine
-
(+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)
-
Methanol (or other screened solvent)
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Chiral HPLC system for ee analysis
Procedure:
-
Salt Formation:
-
In a flask, dissolve racemic 2-Ethoxycyclopropan-1-amine (1.0 eq) in warm methanol (e.g., 10 mL per gram of amine).
-
In a separate flask, dissolve (+)-DBTA (1.0 eq) in the minimum amount of warm methanol.
-
Slowly add the DBTA solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. If no crystals form, cover and place in a refrigerator (4 °C) overnight.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold methanol. This is Crop 1 .
-
Concentrate the filtrate (mother liquor) to potentially obtain a second crop of crystals, which will likely be enriched in the other diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals (Crop 1) in a mixture of water and DCM.
-
Cool the mixture in an ice bath and slowly add 5 M NaOH solution with vigorous stirring until the aqueous layer is basic (pH > 12). All solids should dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the obtained amine using a pre-developed chiral HPLC method.
-
Based on the ee, decide if a recrystallization of the diastereomeric salt is necessary to improve purity.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This protocol describes a starting point for developing an analytical method to determine the ee of 2-Ethoxycyclopropan-1-amine.
System & Column:
-
HPLC System: Standard HPLC with UV detector (e.g., 210-230 nm).
-
Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IA or CHIRALCEL® OD-H (or equivalent).
Mobile Phase & Conditions:
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve a small amount of the amine (~1 mg/mL) in the mobile phase.
Method Development Logic:
-
Inject the racemic mixture first to identify the retention times of both enantiomers.
-
If peaks are broad or tailing, adjust the concentration of DEA (0.05% to 0.2%).
-
If there is no separation, change the ratio of Hexane/Isopropanol (e.g., to 90:10 or 70:30).
-
If separation is still poor, switch the alcohol modifier from isopropanol to ethanol and re-optimize.
-
Once separation is achieved, inject the resolved sample to determine the peak areas and calculate the ee using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
References
- BenchChem. (2025).
- Faigl, F., Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- BenchChem. (2025).
- Wikipedia. (n.d.). Chiral resolution.
- Wang, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Elazar, M. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
- Szałkowska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- LibreTexts Chemistry. (2019). 6.
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Kitaguchi, H., Fitzpatrick, P. A., Huber, J. E., & Klibanov, A. M. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society.
- Lee, K. C., et al. (2021).
- Bódai, V., & Kroutil, W. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality.
- Ali, I., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Lämmerhofer, M., et al. (2007). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Chirality.
- LibreTexts Chemistry. (2022). 6.
- Longdom Publishing. (n.d.).
Sources
- 1. longdom.org [longdom.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. yakhak.org [yakhak.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analytical Challenges in Characterizing 2-Ethoxycyclopropan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Ethoxycyclopropan-1-amine. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this unique molecule. Due to its distinct structural features—a strained cyclopropane ring, a primary amine, an ethoxy group, and two chiral centers—this compound presents a unique set of analytical hurdles. This document provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of 2-Ethoxycyclopropan-1-amine that I need to consider?
A: The molecule has two adjacent chiral centers at positions C1 and C2 of the cyclopropane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. You will be dealing with:
-
cis-isomers: A pair of enantiomers where the amine and ethoxy groups are on the same face of the ring ((1R,2S) and (1S,2R)).
-
trans-isomers: A pair of enantiomers where the amine and ethoxy groups are on opposite faces of the ring ((1R,2R) and (1S,2S)).
Therefore, a complete stereoisomeric analysis requires separating four distinct chemical entities. Synthetic routes often yield mixtures of these isomers, making their separation and quantification a primary analytical goal.[1][2][3]
Q2: Which primary chromatographic technique, GC or HPLC, is better suited for this molecule?
A: Both techniques have their merits and drawbacks for this analyte.
-
High-Performance Liquid Chromatography (HPLC) , particularly with chiral stationary phases (CSPs), is generally the preferred method for separating all four stereoisomers.[4] However, the molecule's lack of a strong UV chromophore makes detection challenging without derivatization.
-
Gas Chromatography (GC) can be effective, especially for assessing purity and potentially separating the cis/trans diastereomers. However, the primary amine is highly polar and prone to strong interactions with the stationary phase, often causing severe peak tailing and potential analyte loss.[5][6] Derivatization is frequently required to achieve good chromatography. Enantioselective GC analysis is also possible with a chiral GC column.[7]
The choice depends on your specific goal: for stereoisomer quantification, start with Chiral HPLC. For impurity profiling or if derivatization is part of your workflow, GC-MS is a powerful option.
Q3: My HPLC chromatogram shows severe peak tailing. What is the cause and how can I fix it?
A: Peak tailing is the most common issue when analyzing basic compounds like primary amines on standard silica-based columns. The root cause is the interaction between the positively charged (protonated) amine group and negatively charged, acidic residual silanol groups on the silica surface of the stationary phase.[8][9]
To fix this:
-
Add a Basic Mobile Phase Modifier: Introduce a small amount (typically 0.1%) of a competing base, such as diethylamine (DEA) or triethylamine (TEA), to your mobile phase.[8][10] This "sacrificial" base will interact with the active silanol sites, preventing the analyte from doing so.
-
Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping are designed to have fewer accessible silanol groups, reducing the potential for these secondary interactions.
-
Control the pH: For reversed-phase methods, operating at a higher pH can deprotonate the silanol groups, but this can risk dissolving the silica backbone. Protein-based chiral columns can offer unique selectivity that is highly dependent on pH.[11]
Q4: How can I improve the detection sensitivity of 2-Ethoxycyclopropan-1-amine in HPLC?
A: Since the molecule lacks a significant UV-absorbing chromophore, standard UV detection will yield poor sensitivity. Consider these options:
-
Derivatization: React the primary amine with a labeling agent that has a strong chromophore or fluorophore. Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or dansyl chloride are excellent choices for creating highly sensitive derivatives.[12][13]
-
Mass Spectrometry (MS) Detection: HPLC-MS is the ideal solution. It provides excellent sensitivity and specificity without requiring derivatization and offers valuable structural information.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors can be used if MS is unavailable, as they do not rely on chromophores.
Q5: What are the key features to look for in the NMR and Mass Spectra for structural confirmation?
A:
-
¹H NMR: Expect complex signals in the aliphatic region. The protons on the cyclopropane ring will have characteristic small coupling constants. The protons on the carbon adjacent to the nitrogen (~2.3-3.0 ppm) and the ethoxy group will be key identifiers.[14] The N-H protons of the primary amine often appear as a broad singlet.[15]
-
Mass Spectrometry (EI): In GC-MS, the molecular ion peak may be weak or absent. The primary fragmentation pathway for aliphatic amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[5] Expect to see fragments corresponding to the loss of an ethyl group from the ethoxy moiety or cleavage of the cyclopropane ring. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[15]
Troubleshooting Guide: Chromatographic Analysis
Chiral HPLC & SFC: The Primary Tool for Stereoisomer Separation
The separation of the four stereoisomers of 2-Ethoxycyclopropan-1-amine is the most significant analytical challenge. Polysaccharide-based chiral stationary phases (CSPs) are the most successful columns for this task.[12][16]
Problem: Poor or No Resolution of Stereoisomers
Causality: Chiral recognition depends on the formation of transient, diastereomeric complexes between the analyte and the CSP. The stability of these complexes is governed by a combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance). If the mobile phase is too strong or the CSP is not suitable, effective discrimination will not occur.
Solutions:
-
Systematic CSP Screening: There is no universal chiral column. It is essential to screen a variety of CSPs.
-
Start with Polysaccharide-Based CSPs: Columns like Chiralpak® IA, IB, IC, IE, and IF (immobilized) or Chiralpak® AD and OD (coated) are the industry standard and show broad applicability for amines.[12][13][16]
-
Consider Protein-Based CSPs: Columns like Chiral-AGP can also be effective for amines, where separation is controlled by adjusting the mobile phase pH.[11]
-
-
Optimize the Mobile Phase:
-
Normal Phase (NP): This is often the most successful mode.
-
Solvents: Use a base solvent of hexane or heptane with an alcohol modifier (isopropanol, ethanol).
-
Modifier Percentage: Vary the alcohol percentage. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Basic Additive: As mentioned, 0.1% DEA or TEA is crucial for good peak shape.[10]
-
-
Reversed Phase (RP): Less common for underivatized amines on polysaccharide CSPs but can be effective. A buffered mobile phase is required.
-
Supercritical Fluid Chromatography (SFC): An excellent alternative to NP-HPLC. It often provides faster separations with higher efficiency. The mobile phase is typically CO₂ with an alcohol co-solvent and a basic additive.
-
| Chiral Stationary Phase (CSP) Type | Typical Selectivity For | Recommended Starting Conditions | Reference |
| Amylose Tris(3,5-dimethylphenylcarbamate) | Broad range of compounds, including amines. Often provides high selectivity. | NP: Hexane/IPA (90/10) + 0.1% DEA | [13] |
| Cellulose Tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to the amylose equivalent. | NP: Hexane/IPA (90/10) + 0.1% DEA | [13] |
| Cellulose Tris(3,5-dichlorophenylcarbamate) | Often effective when other phenylcarbamate phases fail. | NP: Hexane/EtOH (90/10) + 0.1% DEA | [13] |
| α₁-Acid Glycoprotein (AGP) | Primarily for RP mode. Good for primary amines. | RP: 10 mM Phosphate Buffer pH 6.0 / ACN | [11][16] |
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8]
-
Lower Temperature: Generally increases resolution by enhancing the strength of the intermolecular interactions. Try running at 15°C or 10°C.
-
Higher Temperature: Can improve peak efficiency and reduce analysis time, but may decrease selectivity.
-
Workflow for Troubleshooting Peak Tailing in HPLC
This workflow provides a systematic approach to diagnosing and solving the common issue of asymmetric peaks for basic analytes.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Gas Chromatography (GC): For Impurity and Residual Analysis
Problem: Severe Peak Tailing or Complete Analyte Loss
Causality: The polar, basic amine group adsorbs irreversibly to active sites (silanols) on the surface of the GC inlet liner and the capillary column itself. This is a more severe version of the problem seen in HPLC.
Solutions:
-
Chemical Derivatization (Most Effective): This is the most robust solution. Convert the primary amine into a less polar, less reactive functional group. This blocks the active N-H bonds, dramatically improving peak shape and thermal stability.[5]
-
Acylation: React with an anhydride like Trifluoroacetic Anhydride (TFAA). The resulting amide is much less basic and chromatographs beautifully.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be effective.
-
-
Use a Base-Deactivated Inlet Liner: If derivatization is not possible, use a liner specifically designed for active compounds. These have surfaces treated to minimize silanol interactions.
-
Choose an Appropriate Column: Use a "base-deactivated" capillary column, often designated with a "B" or "Amine" in the product name. These columns have a stationary phase designed to shield active sites.
| Parameter | Before Derivatization (Not Recommended) | After Derivatization (with TFAA) |
| Peak Shape | Broad, tailing, or not observed | Sharp, symmetrical (Gaussian) |
| Analyte Response | Low and inconsistent | High and reproducible |
| Inlet Liner | Requires base-deactivated liner | Standard deactivated liner is sufficient |
| Column Choice | Base-deactivated column required | General purpose columns (e.g., 5% Phenyl) work well |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Stereoisomer Separation
This protocol outlines a systematic approach to developing a separation method for the four stereoisomers of 2-Ethoxycyclopropan-1-amine.
-
Analyte Preparation:
-
Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Using the mobile phase as the sample solvent prevents peak distortion.[17]
-
-
Column & Initial Conditions:
-
Column: Start with an amylose-based CSP, such as Chiralpak® IA or IB (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (for initial screening) or MS.
-
-
Initial Screening Run:
-
Inject the sample and observe the chromatogram. Look for any signs of separation between the four possible peaks.
-
-
Optimization Strategy:
Sources
- 1. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsdr.org [ijsdr.org]
Validation & Comparative
"2-Ethoxycyclopropan-1-amine spectral data analysis"
An In-Depth Guide to the Spectral Analysis of 2-Ethoxycyclopropan-1-amine: A Comparative Approach
As a Senior Application Scientist, this guide provides a comprehensive framework for the spectral elucidation of 2-Ethoxycyclopropan-1-amine. Given the prevalence of the cyclopropyl motif in modern pharmaceuticals, a rigorous understanding of its characterization is indispensable for researchers in medicinal chemistry and drug development.[1] This document moves beyond a simple data summary to explain the causal relationships between molecular structure, stereochemistry, and spectral output, providing field-proven insights into the analytical workflow.
The primary analytical challenge presented by 2-Ethoxycyclopropan-1-amine is the determination of its stereochemistry. The molecule exists as two key diastereomers: cis and trans. The relative orientation of the amine and ethoxy substituents profoundly impacts the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. Therefore, unambiguous stereochemical assignment is not merely an academic exercise but a critical step in its development as a potential pharmaceutical building block.
Figure 1. Relative stereochemistry of cis and trans isomers.
This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-Ethoxycyclopropan-1-amine, establishing a robust, self-validating protocol for its characterization and comparing its features to simpler, alternative structures.
¹H NMR Spectroscopy: The Key to Stereochemistry
Proton Nuclear Magnetic Resonance (¹H NMR) is the most definitive technique for assigning the cis/trans stereochemistry of substituted cyclopropanes. The diagnostic power lies in the vicinal (³J) coupling constants between protons on the cyclopropyl ring, which are highly dependent on their dihedral angle, a relationship described by the Karplus equation.[2][3][4]
Causality Behind Experimental Choice: For cyclopropane systems, the rigid ring structure fixes the dihedral angles. Protons in a cis configuration have a dihedral angle of approximately 0°, leading to a larger coupling constant. In contrast, trans protons have a dihedral angle of roughly 120°, resulting in a significantly smaller coupling constant.[4][5] This predictable difference is the cornerstone of stereochemical assignment.
Comparative ¹H NMR Data (Predicted)
| Compound/Isomer | Cyclopropyl H (ppm) | -CH(N)- (ppm) | -CH(O)- (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) | ³Jcis (Hz) | ³Jtrans (Hz) |
| cis-2-Ethoxycyclopropan-1-amine | 0.5 - 1.2 | ~2.6 | ~3.2 | ~3.5 (q) | ~1.2 (t) | 7 - 12 | 5 - 8 |
| trans-2-Ethoxycyclopropan-1-amine | 0.5 - 1.2 | ~2.4 | ~3.0 | ~3.5 (q) | ~1.2 (t) | 5 - 8 | 3 - 5 |
| Cyclopropanamine[6] | 0.2 - 0.8 | ~2.2 | - | - | - | N/A | N/A |
| 2-Ethoxyethylamine[7] | - | ~2.8 (t) | ~3.5 (t) | ~3.5 (q) | ~1.2 (t) | N/A | N/A |
Table 1. Predicted ¹H NMR characteristics. The key diagnostic feature is the ³J coupling constant between the methine protons on the cyclopropane ring (highlighted in bold).
Experimental Protocol: High-Resolution ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified amine in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.
-
Instrumental Setup: Utilize a high-field NMR spectrometer (≥500 MHz). A higher field strength is crucial to resolve the complex spin systems of the cyclopropyl protons and accurately measure coupling constants.
-
Acquisition Parameters:
-
Set the spectral width from -1 to 10 ppm.
-
Use a 30° pulse angle to ensure adequate signal without saturating the sample, allowing for a shorter relaxation delay (e.g., 1-2 seconds).
-
Acquire at least 16 scans, and co-add the free induction decays (FIDs) to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing too much resolution.
-
After Fourier transformation and phasing, carefully reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
Analyze the multiplicities of the methine protons. A larger coupling constant between these two signals is indicative of the cis isomer.
-
Figure 3. Plausible high-energy fragmentation pathways in EI-MS.
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺ at m/z = 102.
-
Mass Analysis: Use a Time-of-Flight (TOF) analyzer to obtain high-resolution mass data, allowing for confirmation of the elemental composition.
Conclusion
The structural and stereochemical elucidation of 2-Ethoxycyclopropan-1-amine is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. While ¹³C NMR, IR, and MS are indispensable for confirming the molecular formula and functional groups, ¹H NMR stands alone as the definitive tool for assigning the critical cis/trans stereochemistry through the careful analysis of vicinal coupling constants. The protocols and comparative data presented in this guide constitute a self-validating system, providing researchers with an authoritative framework to confidently characterize this and other substituted cyclopropylamine scaffolds.
References
-
PubChem Compound Summary for CID 22450283, 2-Ethoxypropan-1-amine. National Center for Biotechnology Information. ([Link])
-
Durig, J. R., & Li, Y. S. (1975). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 79(24), 2695-2701. ([Link])
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(9), 2293-2298. ([Link])
-
Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopropane. ([Link])
-
Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., & Yu, J. H. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1045-1050. ([Link])
-
University of Regensburg. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. ([Link])
-
Giammona, G., Pitarresi, G., & Carlisi, B. (2018). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. Polymers, 10(7), 749. ([Link])
-
OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. ([Link])
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. ([Link])
-
NIST. (n.d.). 2-Propen-1-amine in the NIST Chemistry WebBook. ([Link])
-
Coyle, T. D., & Meiboom, S. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. ([Link])
-
NIST. (n.d.). Cyclopropylamine in the NIST Chemistry WebBook. ([Link])
-
PubChem Compound Summary for CID 18966834, 2-Ethoxy-2-methylpropan-1-amine. National Center for Biotechnology Information. ([Link])
-
Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. ([Link])
-
Chapman, R. D., & Welker, M. F. (2003). Synthesis, Characterization, and Theoretical Considerations of 1,2-bis(oxyamino)ethane Salts. Defense Technical Information Center. ([Link])
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000149). ([Link])
-
Nagy, B., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics, 161(9), 094302. ([Link])
-
Illinois State University. (2015). Infrared Spectroscopy. ([Link])
-
Kádár, K., et al. (2023). Bisphenol A Diglycidyl Ether-Primary Amine Cooligomer-poly(ε-caprolactone) Networks: Synthesis and Characterization. Polymers, 15(13), 2928. ([Link])
-
Bonandi, E., et al. (2017). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 60(19), 7970-8012. ([Link])
-
LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. ([Link])
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. ([Link])
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. ([Link])
-
NIST. (n.d.). 2-Propen-1-amine, 2-methyl- in the NIST Chemistry WebBook. ([Link])
-
NIST. (n.d.). 2-Ethoxy-2-cyclohexen-1-one in the NIST Chemistry WebBook. ([Link])
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Ethoxyethylamine (110-76-9) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Spectroscopic Characterization of 2-Ethoxycyclopropan-1-amine
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of 2-ethoxycyclopropan-1-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will explore predicted spectral data, compare ionization techniques and NMR methodologies, and provide detailed protocols grounded in established scientific principles.
Introduction: The Analytical Challenge of Substituted Cyclopropanes
2-Ethoxycyclopropan-1-amine (C₅H₁₁NO, MW: 101.15 g/mol ) is a chiral small molecule featuring a strained cyclopropyl ring, an amino group, and an ethoxy substituent.[1] This combination of functionalities presents a unique analytical challenge. The rigid, three-membered ring induces significant ring strain, which alters the electronic environment and, consequently, the spectroscopic behavior of nearby protons and carbons.[2] The presence of a nitrogen atom introduces an odd molecular weight, a key consideration for mass spectrometry, while the chirality necessitates analytical strategies capable of distinguishing between enantiomers.[3][4]
This guide will systematically deconstruct the characterization process, leveraging foundational principles and comparative data from analogous structures like cyclopropylamine and ethoxycyclopropane to build a comprehensive analytical picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the gold standard for unambiguous structure determination of organic molecules.[5] For 2-ethoxycyclopropan-1-amine, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete map of the molecular framework.
The Causality of Experimental Choices in NMR
The choice of solvent and experiments is critical. Deuterated chloroform (CDCl₃) is a common initial choice for its versatility. However, for a primary amine, exchanging the labile N-H protons with deuterium by adding a drop of D₂O can be a powerful diagnostic tool, causing the N-H signal to disappear from the ¹H NMR spectrum. For predicting chemical shifts, computational methods and machine learning algorithms are increasingly accurate, providing a valuable theoretical baseline to compare with experimental data.[5][6][7]
¹H NMR Spectroscopy: A Proton's-Eye View
The strained cyclopropyl ring creates a unique magnetic environment, causing the ring protons to appear at unusually high-field (upfield) locations in the spectrum, a result of the ring's diamagnetic anisotropy.[2]
-
Cyclopropyl Protons (H-1, H-2, H-3): These protons are diastereotopic and will exhibit complex multiplets in the upfield region (typically < 1.5 ppm). The proton attached to the same carbon as the ethoxy group (H-2) will be shifted downfield relative to the other ring protons due to the oxygen's deshielding effect.
-
Ethoxy Group Protons (-OCH₂CH₃): This group will present as a quartet (for the -OCH₂-) and a triplet (for the -CH₃), a classic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen.
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be highly dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Spectral Data for 2-Ethoxycyclopropan-1-amine
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.6 - 3.8 | Quartet | 2H | -OCH₂ CH₃ | Deshielded by adjacent oxygen atom. |
| ~2.8 - 3.0 | Multiplet | 1H | CH -NH₂ | Deshielded by adjacent nitrogen atom. |
| ~1.5 - 2.5 | Broad Singlet | 2H | -NH₂ | Labile protons, shift is variable. |
| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ | Standard alkyl region. |
| ~0.8 - 1.2 | Multiplet | 1H | CH -OEt | Cyclopropyl proton deshielded by oxygen. |
| ~0.4 - 0.8 | Multiplet | 2H | Cyclopropyl -CH₂ - | Characteristic upfield shift of cyclopropane ring.[2] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments. The cyclopropyl carbons are also shifted significantly upfield compared to their acyclic counterparts.[8]
Table 2: Predicted ¹³C NMR Spectral Data for 2-Ethoxycyclopropan-1-amine
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~65 - 70 | -OCH₂ CH₃ | Standard ethoxy methylene carbon. |
| ~55 - 60 | C H-OEt | Cyclopropyl carbon deshielded by oxygen. |
| ~45 - 50 | C H-NH₂ | Cyclopropyl carbon deshielded by nitrogen. |
| ~15 - 18 | -OCH₂CH₃ | Standard ethyl methyl carbon. |
| ~8 - 12 | Cyclopropyl -C H₂- | Characteristic upfield shift of cyclopropane ring.[8] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2-ethoxycyclopropan-1-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be required.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignment.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For 2-ethoxycyclopropan-1-amine, the molecular weight is 101.15, meaning the molecular ion peak (M⁺) will have an odd m/z value, a hallmark of molecules containing an odd number of nitrogen atoms (the "Nitrogen Rule").[4]
Comparative Analysis of Ionization Techniques
The choice of ionization method is crucial and depends on the desired information.
-
Electron Ionization (EI): A "hard" ionization technique that imparts high energy, leading to extensive and reproducible fragmentation.[9] This is ideal for structural elucidation by creating a characteristic "fingerprint" mass spectrum. However, the molecular ion peak may be weak or absent for some molecules.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation.[9] This is the preferred method for confirming molecular weight. For amines, ESI in positive ion mode is highly effective due to the basicity of the nitrogen atom.
-
Ambient Ionization (AI): Techniques like Direct Analysis in Real Time (DART) allow for rapid analysis with minimal sample preparation, making them suitable for high-throughput screening.[10][11][12]
For a comprehensive characterization, employing both EI (via GC-MS) for structural detail and ESI (via LC-MS) for confident molecular weight confirmation is the most robust strategy.
Predicted Fragmentation Pattern (EI-MS)
Aliphatic amines predominantly fragment via α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[4][13] This process results in the formation of a stable, resonance-stabilized iminium cation. The largest substituent is preferentially lost as a radical.[14]
For 2-ethoxycyclopropan-1-amine, two primary α-cleavage pathways are possible:
-
Cleavage of the cyclopropyl ring: This would lead to the loss of a C₄H₇O• radical, resulting in a fragment at m/z 30 ([CH₂=NH₂]⁺). This is a very common fragment for primary amines.[13]
-
Cleavage of the C1-C2 bond in the ring: This is a highly probable pathway. The loss of the ethoxycyclopropyl radical would be less favored than the loss of a smaller group. However, cleavage within the ring structure itself can be complex. The most dominant fragmentation is expected to be the alpha-cleavage leading to m/z 30.
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 86 | [M - CH₃]⁺• | Loss of a methyl radical from the ethoxy group. |
| 72 | [M - C₂H₅]⁺• | Loss of an ethyl radical. |
| 56 | [M - OCH₂CH₃]⁺• | Loss of the ethoxy radical. |
| 30 | [CH₂NH₂]⁺ | Base Peak from α-cleavage.[13] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that allows for the elution of the analyte, for instance, starting at 50°C and ramping to 250°C.
-
MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range appropriate for the compound, such as m/z 25-200.
-
Data Analysis: Identify the peak corresponding to 2-ethoxycyclopropan-1-amine in the total ion chromatogram and analyze its mass spectrum to identify the molecular ion and key fragment ions.
Visualizing the Analytical Workflow
A logical workflow ensures that data from different techniques is integrated for a conclusive structural assignment.
Caption: Workflow for the spectroscopic characterization of 2-ethoxycyclopropan-1-amine.
Advanced Topic: Chiral Analysis
Since 2-ethoxycyclopropan-1-amine possesses two chiral centers (C1 and C2), it can exist as enantiomers and diastereomers. Standard NMR and MS techniques will not distinguish between enantiomers.
-
Chiral Chromatography: Techniques like HPLC or GC with a chiral stationary phase are the definitive methods for separating and quantifying enantiomers.[3][15][16]
-
NMR with Chiral Solvating Agents: Adding a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce separate NMR signals for each enantiomer, allowing for the determination of enantiomeric excess (ee).[17]
This step is crucial in a drug development context, as enantiomers can have vastly different pharmacological and toxicological profiles.[18]
Comparative Summary
Table 4: Comparison of NMR and MS for Characterizing 2-Ethoxycyclopropan-1-amine
| Feature | NMR Spectroscopy | Mass Spectrometry |
|---|---|---|
| Primary Information | Detailed connectivity, 3D structure, stereochemistry. | Molecular weight and elemental formula. |
| Strengths | Unambiguous structure elucidation, non-destructive. | High sensitivity, provides molecular formula (HRMS). |
| Weaknesses | Lower sensitivity, requires more sample, complex spectra. | Provides limited connectivity data, destructive (EI). |
| Key Insight for this Molecule | Confirms the strained cyclopropyl ring via upfield shifts.[2] | Confirms nitrogen presence via the Nitrogen Rule.[4] |
| Best Use Case | Definitive proof of structure and isomer differentiation. | Molecular weight confirmation and screening. |
Conclusion
The comprehensive characterization of 2-ethoxycyclopropan-1-amine requires a synergistic application of both NMR spectroscopy and mass spectrometry. NMR provides the definitive structural blueprint, revealing the precise arrangement and connectivity of atoms, with the upfield shifts in the ¹H spectrum serving as a classic indicator of the cyclopropyl moiety. Mass spectrometry complements this by providing rapid and sensitive confirmation of the molecular weight and offering structural clues through predictable α-cleavage fragmentation patterns. While this guide presents a robust analytical strategy based on predicted data, comparison with a verified experimental standard is always the final step for absolute confirmation. For chiral molecules like this, subsequent analysis using chiral separation techniques is mandatory for applications in pharmaceutical and regulated environments.
References
-
ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of... ResearchGate. Available at: [Link].
-
National Institutes of Health (NIH). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. PMC. Available at: [Link].
-
Fiveable. Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Fiveable. Available at: [Link].
-
National Institute of Standards and Technology (NIST). Cyclopropylamine - NIST WebBook. NIST. Available at: [Link].
-
National Institutes of Health (NIH). Cyclopropylamine | C3H7N | CID 69828. PubChem. Available at: [Link].
-
ACS Publications. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ACS Publications. Available at: [Link].
-
University of Surrey. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. University of Surrey. Available at: [Link].
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link].
-
ResearchGate. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ResearchGate. Available at: [Link].
-
National Institutes of Health (NIH). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PMC. Available at: [Link].
-
ScienceDirect. Chiral Drug Separation. ScienceDirect. Available at: [Link].
-
PubMed. Mass spectrometry of derivatives of cyclopropene fatty acids. PubMed. Available at: [Link].
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. Available at: [Link].
-
Wikipedia. Chiral analysis. Wikipedia. Available at: [Link].
-
American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link].
-
National Institutes of Health (NIH). 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283. PubChem. Available at: [Link].
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link].
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link].
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link].
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link].
-
Columbia University. Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Columbia University. Available at: [Link].
-
PubChemLite. 2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO). PubChemLite. Available at: [Link].
-
Mass Spectrometry: Fragmentation. Available at: [Link].
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link].
-
National Institutes of Health (NIH). 2-Ethoxy-2-methylpropan-1-amine | C6H15NO | CID 18966834. PubChem. Available at: [Link].
-
ResearchGate. Figure S7: 1 H NMR spectrum of.... ResearchGate. Available at: [Link].
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. Doc Brown's Chemistry. Available at: [Link].
-
National Institutes of Health (NIH). Ethoxycyclopropane | C5H10O | CID 21827. PubChem. Available at: [Link].
-
Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-ethoxypropane (ethyl isopropyl ether). Doc Brown's Chemistry. Available at: [Link].
-
MDPI. Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. MDPI. Available at: [Link].
-
Defense Technical Information Center (DTIC). Synthesis, Characterization, and Theoretical Considerations of 1,2-bis(oxyamino)ethane Salts. DTIC. Available at: [Link].
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. Available at: [Link].
Sources
- 1. PubChemLite - 2-ethoxycyclopropan-1-amine hydrochloride (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fiveable.me [fiveable.me]
- 10. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Research Portal [openresearch.surrey.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. mdpi.com [mdpi.com]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Cyclopropylamines in Modern Synthesis: Strategic Selections for Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the myriad of structural motifs employed to escape the "flatland" of aromatic compounds, saturated three-dimensional structures have gained preeminence. The cyclopropylamine moiety, a small, strained ring system, has emerged as a particularly valuable building block, offering a unique combination of rigidity, metabolic stability, and synthetic versatility.[1][2] This guide provides a comparative analysis of key cyclopropylamine derivatives and their strategic applications in synthesis, with a particular focus on their utility for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, comparative performance, and strategic considerations when choosing between different cyclopropylamine building blocks, including the increasingly important bioisostere, bicyclo[1.1.1]pentan-1-amine.
The Allure of the Strained Ring: Why Cyclopropylamines?
The inherent ring strain of the cyclopropane ring, with its approximately 60° bond angles, imparts unique chemical and physical properties.[3] This strain enhances the reactivity of the amine group and influences the conformation of appended substituents, making cyclopropylamines valuable intermediates in a variety of chemical transformations.[1][3] In drug discovery, the cyclopropyl group can confer several advantages:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring often leads to reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can improve a drug candidate's half-life and reduce the potential for drug-drug interactions.
-
Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to more favorable binding interactions with biological targets.
-
Improved Physicochemical Properties: The introduction of a cyclopropylamine can favorably modulate properties such as solubility and lipophilicity.
-
Novel Chemical Space: As a non-classical bioisostere, the cyclopropylamine motif allows for the exploration of novel chemical space and can be a key differentiator in intellectual property.
However, it is also crucial to be aware of potential metabolic liabilities. In some contexts, cyclopropylamines can undergo bioactivation to form reactive metabolites, a factor that must be carefully assessed during drug development.[4]
A Note on Nomenclature: The Case of "2-Ethoxycyclopropan-1-amine"
Initial exploration for this guide included "2-ethoxycyclopropan-1-amine." However, a thorough review of available chemical literature and databases indicates that this is likely a misnomer for a substituted propanamine, specifically 2-ethoxypropan-1-amine (CAS 88183-49-7).[5][6] The focus of this guide will therefore be on well-established and synthetically accessible cyclopropylamine derivatives that are of significant interest to the medicinal chemistry community.
Head-to-Head Comparison: Key Cyclopropylamine Building Blocks
To provide a practical framework for decision-making, we will compare three key classes of small-ring amines that are frequently employed in drug discovery programs:
-
Unsubstituted Cyclopropylamine: The parent scaffold, offering fundamental cyclopropyl characteristics.
-
trans-2-Substituted Cyclopropylamines: A versatile class with a substituent on the cyclopropane ring, allowing for greater structural diversity.
-
Bicyclo[1.1.1]pentan-1-amine (BCP): A bridged bicyclic amine that serves as a popular bioisosteric replacement for para-substituted phenyl rings and tert-butyl groups.[7]
Synthetic Accessibility: A Practical Overview
The ease and scalability of synthesis are paramount considerations in the selection of a building block for a drug discovery campaign. The following table summarizes common synthetic routes to these key amines.
| Amine Class | Common Synthetic Routes | Key Advantages | Key Challenges |
| Unsubstituted Cyclopropylamine | - Reductive amination of cyclopropanecarboxaldehyde.[3]- Amination of cyclopropanol.[3]- Hofmann or Curtius rearrangement of cyclopropanecarboxamide or acyl azide.[1][2] | Readily available starting materials. | Can involve hazardous reagents (e.g., azides). |
| trans-2-Substituted Cyclopropylamines | - From α-chloroaldehydes via zinc homoenolate intermediates.[8][9][10][11]- Kulinkovich-Szymoniak reaction.[8]- Metal-catalyzed cyclopropanation of alkenes.[1][2] | High diastereoselectivity achievable.[8][9][10][11] | May require multi-step synthesis of precursors. |
| Bicyclo[1.1.1]pentan-1-amine (BCP) | - From bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[12][13]- Strain-release amination of [1.1.1]propellane.[14] | Access to a unique 3D scaffold. | Propellane chemistry can be challenging to handle at scale. |
Experimental Protocols: Representative Syntheses
To provide actionable insights, detailed experimental protocols for the synthesis of a trans-2-substituted cyclopropylamine and bicyclo[1.1.1]pentan-1-amine are presented below.
Protocol 1: Diastereoselective Synthesis of trans-2-Phenylcyclopropan-1-amine
This protocol is adapted from the work of Rousseaux and coworkers, demonstrating a highly diastereoselective synthesis from an α-chloroaldehyde.[9][10][11]
Materials:
-
2-Chloro-2-phenylacetaldehyde
-
Ammonia (or desired amine)
-
Zinc dust
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous THF until the color of iodine disappears.
-
To the activated zinc suspension, add a solution of 2-chloro-2-phenylacetaldehyde in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture for 1 hour to form the zinc homoenolate.
-
In a separate flask, prepare a solution of the desired amine in a mixture of anhydrous THF and DMF.
-
Add the amine solution to the zinc homoenolate mixture and stir at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired trans-2-phenylcyclopropan-1-amine.
Expected Outcome: This method typically affords the trans-diastereomer with high selectivity. The addition of a polar aprotic co-solvent like DMF is crucial to suppress cis/trans isomerization that can be promoted by zinc halide salts.[8][9][10][11]
Protocol 2: Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride
This protocol is based on the multi-gram scale synthesis reported from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[12][13]
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
tert-Butanol
-
Triethylamine
-
Diphenylphosphoryl azide (DPPA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in tert-butanol.
-
Add triethylamine followed by diphenylphosphoryl azide to the solution.
-
Heat the mixture at 85 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the Boc-protected amine.
-
Dissolve the Boc-protected amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether.
-
Stir the mixture until precipitation is complete.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield bicyclo[1.1.1]pentan-1-amine hydrochloride.
Comparative Performance and Strategic Considerations
The choice between these building blocks is dictated by the specific goals of the drug discovery program.
| Feature | Unsubstituted Cyclopropylamine | trans-2-Substituted Cyclopropylamines | Bicyclo[1.1.1]pentan-1-amine (BCP) |
| Structural Complexity | Low | Moderate to High | High |
| 3D Shape | Planar ring with axial/equatorial amine | Defined stereochemistry and vector | Rigid, linear spacer |
| Bioisosteric Role | Small alkyl groups | Substituted phenyl rings (depending on substituent) | para-Substituted phenyl rings, tert-butyl groups[7] |
| Synthetic Tractability | High | Moderate | Moderate to Low (at scale) |
| Metabolic Stability | Generally good, but potential for ring opening | Can be modulated by the substituent | Generally excellent |
| Ideal Application | Introduction of a small, rigid amine | Fine-tuning of potency and selectivity through substituent variation | Improving metabolic stability and exploring novel vector space |
Visualizing Synthetic Strategies
The following diagrams illustrate the key transformations discussed in this guide.
Caption: Key synthetic routes to important cyclopropylamine and BCP building blocks.
Conclusion: Making the Right Choice for Your Project
The selection of a cyclopropylamine building block is a strategic decision that can significantly impact the trajectory of a drug discovery project. Unsubstituted cyclopropylamine offers a straightforward entry point to this chemical class. For projects requiring greater structural diversity and the ability to fine-tune biological activity, trans-2-substituted cyclopropylamines provide a wealth of possibilities, with increasingly robust synthetic methods improving their accessibility. Finally, for addressing challenges in metabolic stability or exploring novel three-dimensional chemical space, bicyclo[1.1.1]pentan-1-amine stands out as a powerful, albeit synthetically more demanding, option.
By understanding the synthetic nuances, comparative performance, and strategic applications of these valuable building blocks, researchers can make more informed decisions, accelerating the discovery and development of next-generation therapeutics. This guide serves as a starting point for navigating the exciting and expanding world of cyclopropylamines in synthesis.
References
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 8883–8891. [Link]
-
West, M. J., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409–8413. [Link]
-
West, M. J. (2020). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis (Doctoral dissertation, University of Toronto). TSpace Repository. [Link]
-
West, M. J., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). ScienceDirect. Retrieved from [Link]
-
Mykhailiuk, P. K. (2019). The syntheses of bicyclo[1.1.1]pentan‐1‐amine (21) by Schmidt reaction... ResearchGate. [Link]
-
A) Synthesis of the bicyclo[1.1.1]pentane framework through carbene... (n.d.). ResearchGate. Retrieved from [Link]
-
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
West, M. J., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]
-
West, M. J., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Wang, D., et al. (2023). Direct deaminative functionalization with N-nitroamines. Nature Communications, 14(1), 6940. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxypropan-1-amine. PubChem Compound Database. Retrieved from [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024). Chemical Communications. [Link]
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2022). Molbank, 2022(2), M1382. [Link]
-
Ceusters, S. (2022). Eight-membered cyclic amines as novel scaffolds for drug discovery. University of Birmingham Research Archive. [Link]
-
Isherwood, M., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 142(4), 1993-2000. [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2006).
-
National Center for Biotechnology Information. (n.d.). cis-(1S,2S)-2-(ethoxymethyl)cyclopropan-1-amine. PubChem Compound Database. Retrieved from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Zhang, R. K., & Arnold, F. H. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 11(15), 9995–10000. [Link]
-
A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. (n.d.). ResearchGate. Retrieved from [Link]
-
Salaun, J., & Conia, J. M. (1971). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 51, 122. [Link]
-
Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. (2024). MalariaWorld. [Link]
-
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (2018). Proceedings of the National Academy of Sciences, 115(20), 5110-5115. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1342. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (n.d.). Longdom Publishing. Retrieved from [Link]
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2022). ChemRxiv. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]
-
Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (2021). ResearchGate. [Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry, 10, 1039148. [Link]
-
PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). Molecules, 26(3), 623. [Link]
-
Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. (2020). Chemistry – An Asian Journal, 15(18), 2736-2749. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxy-2-methylpropan-1-amine. PubChem Compound Database. Retrieved from [Link]
-
Functional groups in (bio)chemistry. (n.d.). Interchim. Retrieved from [Link]
-
Functional Groups Names, Properties, and Reactions. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. (n.d.). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Buy 2-Ethoxypropan-1-amine | 88183-49-7 [smolecule.com]
- 6. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Biological Activity of 2-Ethoxycyclopropan-1-amine Derivatives
This guide provides an in-depth comparison of the biological activities of derivatives based on the 2-ethoxycyclopropan-1-amine scaffold. We will explore their primary roles as potent enzyme inhibitors, compare their performance against established alternatives using experimental data, and detail the methodologies required to validate their activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this promising chemical class.
Introduction: The Cyclopropylamine Scaffold in Enzyme Inhibition
The cyclopropylamine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to act as a mechanism-based inactivator of flavin-adenine dinucleotide (FAD)-dependent enzymes.[1][2] Its unique strained ring structure and electronic properties facilitate a covalent interaction with the FAD cofactor, leading to potent and often irreversible inhibition. This mechanism has been successfully exploited to target critical enzymes involved in human disease, most notably Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).[3][][5]
Derivatives of 2-alkoxycyclopropan-1-amine, including the ethoxy and methoxy variants, represent a refined subset of this class. The introduction of an alkoxy group at the 2-position of the cyclopropyl ring provides a critical handle for tuning potency, selectivity, and pharmacokinetic properties.[1] This guide will dissect the biological activity of these derivatives by focusing on their two principal targets, comparing their efficacy and exploring the structural nuances that dictate their inhibitory profiles.
Section 1: Inhibition of Monoamine Oxidases (MAO)
Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which are validated targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[][6] Irreversible inhibitors are particularly effective, and the cyclopropylamine scaffold is a cornerstone of this therapeutic strategy.[]
Mechanism of Action: Covalent Flavin Adduct Formation
The inhibitory action of cyclopropylamine derivatives against MAOs is a classic example of mechanism-based inactivation, often referred to as "suicide inhibition." The enzyme's catalytic machinery initiates the oxidation of the amine, which, through a one-electron transfer mechanism, leads to the opening of the strained cyclopropyl ring.[7] This generates a reactive intermediate that covalently bonds to the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.[1] This process is highly efficient and specific to the active site.
Caption: Mechanism of MAO inactivation by cyclopropylamine inhibitors.
Comparative Performance of 2-Alkoxy Derivatives
Research into cis-2-alkoxycyclopropylamines has revealed potent and highly selective MAO-B inhibitors.[1] This selectivity is particularly valuable for treating Parkinson's disease, where inhibiting dopamine metabolism by MAO-B is the primary goal, while avoiding the side effects associated with MAO-A inhibition.
A standout example from this class is cis-N-benzyl-2-methoxycyclopropylamine, a close analog of the target ethoxy derivatives. Its performance compared to the clinically used, non-selective MAO inhibitor Tranylcypromine demonstrates a significant advancement in both potency and selectivity.
| Compound | Target | Pre-incubation Time | IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 30 min | 5 | 34-fold for MAO-B | [1][8] |
| MAO-A | 30 min | 170 | [1][8] | ||
| Tranylcypromine (Control) | MAO-B | 30 min | ~110 | Non-selective | [1][8] |
| MAO-A | 30 min | ~130 | [1][8] | ||
| Table 1: Comparative inhibitory potency of a 2-alkoxycyclopropylamine derivative against MAOs. |
As the data shows, the cis-2-methoxy derivative is over 20-fold more potent than tranylcypromine against MAO-B and displays a strong preference for this isoform.[1][8] This highlights the therapeutic potential of the 2-alkoxy scaffold for developing next-generation MAO-B inhibitors. Notably, these specific derivatives showed no inhibitory activity against LSD1, underscoring their potential for high target selectivity.[1]
Experimental Protocol: MAO-B Inhibition Assay
To assess the inhibitory potential of novel 2-ethoxycyclopropan-1-amine derivatives, a continuous spectrophotometric assay can be employed.
Objective: To determine the IC₅₀ value of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Tyramine hydrochloride (MAO-B substrate)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
Test compound (dissolved in DMSO)
-
96-well microplate and plate reader (Ex/Em = 530/590 nm)
Procedure:
-
Prepare Reagents: Create a working solution in phosphate buffer containing Amplex Red and HRP. Prepare serial dilutions of the test compound and the substrate (tyramine).
-
Pre-incubation (for irreversible inhibitors): In the microplate wells, add 50 µL of MAO-B enzyme solution and 25 µL of the test compound at various concentrations. Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for time-dependent inactivation.
-
Initiate Reaction: To each well, add 25 µL of the Amplex Red/HRP working solution, followed by 25 µL of the tyramine substrate solution to start the reaction. The final volume should be 125 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader. Measure the increase in fluorescence over time (e.g., every minute for 15-20 minutes). The rate of reaction is proportional to the slope of the linear portion of the fluorescence curve.
-
Data Analysis:
-
Calculate the reaction rates for each compound concentration.
-
Normalize the rates relative to a DMSO vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Coupled-Enzyme System: The MAO-catalyzed deamination of tyramine produces H₂O₂. HRP uses this H₂O₂ to oxidize the non-fluorescent Amplex Red into the highly fluorescent resorufin, providing a sensitive and continuous readout of enzyme activity.
-
Pre-incubation Step: This step is critical for mechanism-based, irreversible inhibitors. It allows time for the enzyme to process the inhibitor, leading to covalent modification and inactivation, which would be underestimated in an assay without this step.
Section 2: Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] Its overexpression is linked to various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a high-priority oncology target.[9]
The MAO-LSD1 Connection and Mechanism
The catalytic domain of LSD1 is structurally homologous to that of MAOs, and both rely on a FAD cofactor for their amine oxidase activity.[3] This similarity prompted the successful investigation of MAO inhibitors, particularly tranylcypromine, as potential LSD1 inhibitors.[5] The mechanism of inhibition is conserved: the cyclopropylamine moiety is processed by LSD1, leading to the formation of a covalent adduct with the FAD cofactor, thus inactivating the enzyme.[3][10]
Caption: Covalent inhibition of LSD1 by cyclopropylamine derivatives.
Comparative Performance of Cyclopropylamine Derivatives as LSD1 Inhibitors
While the 2-alkoxy derivatives discussed earlier were selective for MAO-B, other modifications to the cyclopropylamine scaffold have yielded highly potent LSD1 inhibitors. The goal in this context is often to enhance LSD1 potency while reducing MAO activity to minimize neurological side effects.
| Compound Class | Example Compound | LSD1 IC₅₀ (nM) | Key Structural Feature | Reference |
| Phenylcyclopropylamines | Tranylcypromine (2-PCPA) | ~2,000 | Unsubstituted Phenyl Ring | [5] |
| Styrenylcyclopropylamines | Compound 34 | < 4 | Styrenyl group enhancing non-covalent binding | [3][11] |
| Substituted Cyclopropylamines | Compound 103 | 4 | Bulky substituents on the cyclopropyl core | [10][11] |
| Table 2: Comparative potency of different cyclopropylamine scaffolds against LSD1. |
This comparison demonstrates a clear SAR progression. The parent scaffold, tranylcypromine, is a relatively weak LSD1 inhibitor.[5] By optimizing the substituents on the ring—moving from a simple phenyl group to more complex styrenyl or other bulky groups—medicinal chemists have developed inhibitors with low nanomolar potency.[3][10][11] These modifications improve the initial non-covalent binding affinity (Kᵢ) of the inhibitor within the LSD1 active site, which precedes the irreversible covalent reaction.[11]
Experimental Protocol: In Vitro LSD1 Demethylase Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring LSD1 activity.
Objective: To determine the IC₅₀ value of a test compound against LSD1.
Materials:
-
Recombinant human LSD1/CoRest complex
-
Biotinylated histone H3K4me2 peptide substrate
-
S-adenosyl methionine (SAM) - though not consumed, can be included
-
Europium-labeled anti-H3K4me1 antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with stabilizers)
-
Test compound (dissolved in DMSO)
-
Low-volume 384-well microplate and TR-FRET-capable plate reader
Procedure:
-
Enzyme/Inhibitor Incubation: Add LSD1 enzyme complex and the test compound at various concentrations to the wells. Incubate for a set time (e.g., 15 minutes) at room temperature.
-
Start Reaction: Add the H3K4me2 peptide substrate to initiate the demethylation reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop Reaction & Detection: Stop the reaction by adding the detection mix, which contains the Europium-labeled antibody and APC-streptavidin. The antibody binds to the product (H3K4me1), while the streptavidin binds to the biotin on the peptide, bringing the donor and acceptor into close proximity.
-
Read Plate: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate using a TR-FRET reader (Ex: 320 nm, Em: 615 nm and 665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm). A higher ratio indicates more product formation and higher enzyme activity.
-
Normalize the data relative to no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
-
Causality Behind Experimental Choices:
-
TR-FRET Technology: This method is highly sensitive and reduces interference from compound fluorescence by using a time-resolved measurement. The long-lived europium signal allows for a delay after excitation, during which background fluorescence decays.
-
Specific Antibody: The use of an antibody that specifically recognizes the demethylated product (H3K4me1) ensures that the signal is directly proportional to the enzymatic activity of LSD1.
Section 3: The Selectivity Challenge: MAO vs. LSD1
For therapeutic applications, selectivity is paramount. An LSD1 inhibitor for cancer should ideally not inhibit MAOs to avoid dose-limiting toxicities related to neurotransmitter modulation. Conversely, a MAO-B inhibitor for Parkinson's should not affect epigenetic regulation via LSD1. The 2-alkoxycyclopropan-1-amine scaffold provides a fascinating case study in achieving this selectivity.
Caption: SAR-driven design for target selectivity.
As established, derivatives like cis-N-benzyl-2-methoxycyclopropylamine are highly selective for MAO-B and do not inhibit LSD1.[1] In contrast, other research has shown that introducing bulkier substituents directly onto the cyclopropylamine ring can dramatically increase selectivity for LSD1 over the MAOs.[10] This suggests that the active sites of these enzymes, while mechanistically similar, possess distinct topographies that can be exploited. The MAO active site appears to better accommodate smaller N-substituted derivatives, while the larger substrate-binding domain of LSD1 can be targeted with bulkier molecules to enhance affinity and selectivity.
Conclusion
Derivatives of the 2-ethoxycyclopropan-1-amine scaffold are potent, mechanism-based inhibitors of FAD-dependent amine oxidases. The available data on close analogs strongly supports their potential as highly tunable therapeutic agents.
-
For Neurology: By employing specific N-substitutions, these derivatives can be engineered into highly potent and selective MAO-B inhibitors, offering a promising avenue for the treatment of neurodegenerative diseases with a potentially superior side-effect profile compared to non-selective agents like tranylcypromine.[1]
-
For Oncology: While the 2-alkoxy variants themselves appear selective away from LSD1, the broader cyclopropylamine class demonstrates that with appropriate structural modifications, this core can be directed to potently and selectively inhibit LSD1 for cancer therapy.[10]
Future research should focus on the direct synthesis and evaluation of 2-ethoxy derivatives to confirm these projected activities and further explore the structure-activity relationships that govern the critical selectivity between MAO and LSD1. This scaffold remains a rich and rewarding platform for the development of targeted covalent inhibitors.
References
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. [Link]
-
Mould, D. P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Hanzlík, R. P., et al. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of the American Chemical Society. [Link]
-
Mould, D. P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF on ResearchGate. [Link]
-
Schmidt, D. M., et al. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry. [Link]
-
Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [Link]
-
Malcomson, T., et al. (2015). cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. Sci-Hub. [Link]
-
Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
-
PubChem. 2-Ethoxypropan-1-amine. National Center for Biotechnology Information. [Link]
-
Wang, H., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
-
Karrer, F. M. (1998). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. [Link]
Sources
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 10. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The Enduring Appeal of the Cyclopropylamine Moiety in Medicinal Chemistry
To the discerning researcher in drug development, the cyclopropylamine scaffold is a privileged structural motif. Its inherent ring strain and unique electronic properties offer a powerful tool to modulate the physicochemical and pharmacological profiles of drug candidates.[1] The rigid cyclopropane ring can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing potency and selectivity. Furthermore, the cyclopropyl group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This guide provides a comparative analysis of 2-Ethoxycyclopropan-1-amine and a curated selection of its analogs, offering insights into their synthesis, properties, and potential applications, underpinned by established experimental protocols.
Featured Molecules: A Comparative Overview
For the purpose of this guide, we will focus on 2-Ethoxycyclopropan-1-amine and three key analogs designed to elucidate the structure-activity relationships (SAR) of the 2-alkoxy substituent:
-
2-Ethoxycyclopropan-1-amine (1): The lead compound of this study.
-
2-Methoxycyclopropan-1-amine (2): A close analog to evaluate the effect of a smaller alkoxy group.
-
2-Isopropoxycyclopropan-1-amine (3): An analog to investigate the impact of a bulkier alkoxy group.
-
2-Phenylcyclopropan-1-amine (4): An analog to contrast the electronic and steric effects of an aromatic substituent with the alkoxy groups.[3]
Synthesis Strategies: Accessing the 2-Substituted Cyclopropylamine Core
The synthesis of 2-substituted cyclopropylamines can be approached through several established methodologies. A versatile and commonly employed route involves the cyclopropanation of an appropriately substituted alkene followed by functional group manipulation to introduce the amine.[4]
A plausible synthetic pathway to the target 2-alkoxycyclopropan-1-amines (1-3) can be adapted from methods used for the synthesis of 2-alkoxy-1-ethynylcyclopropanes.[5] This would involve the diastereoselective cyclopropanation of an enol ether, followed by conversion of a suitable functional group (e.g., a carboxylic acid ester) to the amine via a Curtius or Hofmann rearrangement.[6]
For the synthesis of 2-phenylcyclopropan-1-amine (4), a common approach is the cyclopropanation of styrene or a related derivative, followed by introduction of the amine functionality.[3]
Comparative Physicochemical Properties
The nature of the substituent at the 2-position of the cyclopropylamine ring is expected to significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic profile. The following table summarizes the predicted and known properties of the parent cyclopropylamine and our target compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| Cyclopropylamine | C₃H₇N | 57.09 | 0.07 | 9.10[7] |
| 2-Ethoxycyclopropan-1-amine (1) | C₅H₁₁NO | 101.15 | ~0.5 | ~9.0 |
| 2-Methoxycyclopropan-1-amine (2) | C₄H₉NO | 87.12 | ~0.2 | ~9.0 |
| 2-Isopropoxycyclopropan-1-amine (3) | C₆H₁₃NO | 115.17 | ~1.0 | ~9.0 |
| 2-Phenylcyclopropan-1-amine (4) | C₉H₁₁N | 133.19 | ~1.8 | ~8.8 |
Note: LogP and pKa values for compounds 1-4 are estimations based on the properties of cyclopropylamine and the contribution of the respective substituents. Experimental verification is required.
The introduction of an alkoxy group is predicted to increase the lipophilicity (LogP) compared to the parent cyclopropylamine, with the bulkier isopropoxy group having the most significant effect. The phenyl substituent in analog 4 is expected to lead to the highest lipophilicity. The basicity (pKa) of the amine is not expected to be dramatically altered by the 2-substituents, as their electronic effects on the distant amino group are modest.
Experimental Protocols for Comparative Evaluation
A rigorous comparative study necessitates a suite of standardized experimental protocols to characterize the synthesized compounds and evaluate their performance.
Protocol 1: Structural Characterization by NMR and Mass Spectrometry
Objective: To confirm the chemical structure and purity of the synthesized cyclopropylamine analogs.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for hydrochloride salts).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the expected proton and carbon environments of the cyclopropyl ring and the substituents. 2D NMR techniques (e.g., COSY, HSQC) should be employed to resolve any ambiguities in signal assignment.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source to determine the accurate mass of the molecular ion ([M+H]⁺). This will confirm the elemental composition of the synthesized molecule.
-
Protocol 2: Comparative Reactivity Assessment
Objective: To evaluate the nucleophilicity of the amine in the target compounds.
Methodology: Acylation with an Acid Chloride
-
Dissolve one equivalent of the cyclopropylamine analog in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of a standard acid chloride (e.g., benzoyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir for a defined period (e.g., 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The rate of disappearance of the starting amine and the formation of the corresponding amide can be quantified by a suitable analytical technique (e.g., HPLC) to provide a comparative measure of nucleophilicity. The amine's lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.[8]
Protocol 3: Evaluation of Biological Activity (Example: MAO Inhibition Assay)
Objective: To assess the potential of the synthesized analogs as monoamine oxidase (MAO) inhibitors, a common application for cyclopropylamines.[9]
Methodology:
-
Utilize a commercially available MAO-A or MAO-B inhibitor screening kit. These kits typically employ a fluorometric or colorimetric method to measure the activity of the enzyme.
-
Prepare a series of dilutions for each cyclopropylamine analog to determine the half-maximal inhibitory concentration (IC₅₀).
-
Incubate the respective MAO enzyme with the test compounds for a specified period.
-
Add the substrate and the detection reagent according to the kit's protocol.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor.
Discussion: Structure-Activity Relationship Insights
The comparative data obtained from the aforementioned protocols will provide valuable insights into the SAR of 2-substituted cyclopropylamines.
-
Impact of the Alkoxy Chain Length: Comparing the results for 2-Methoxycyclopropan-1-amine (2) , 2-Ethoxycyclopropan-1-amine (1) , and 2-Isopropoxycyclopropan-1-amine (3) will reveal the influence of the alkoxy group's size and lipophilicity. An increase in chain length may enhance binding to hydrophobic pockets in a target protein but could also introduce steric hindrance.
-
Electronic and Steric Effects of the Phenyl Group: 2-Phenylcyclopropan-1-amine (4) will serve as a crucial comparator. The aromatic ring introduces different electronic properties (pi-stacking potential) and a significantly larger steric profile compared to the alkoxy analogs. This can dramatically alter the binding mode and biological activity.
-
Reactivity and Metabolic Stability: While the nucleophilicity of the amine is not expected to vary significantly among the alkoxy analogs, any observed differences could be important for covalent inhibitors. The presence of the alkoxy or phenyl group will likely influence the metabolic stability of the cyclopropane ring, which can be susceptible to oxidation.[2]
Conclusion
2-Ethoxycyclopropan-1-amine and its analogs represent a promising class of compounds for drug discovery. Their synthesis is achievable through established chemical transformations, and their properties can be systematically evaluated using standard experimental protocols. The comparative analysis of a well-chosen set of analogs, as outlined in this guide, will enable researchers to elucidate the subtle yet critical structure-activity relationships that govern the performance of these valuable building blocks in a therapeutic context. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation drug candidates with improved efficacy and safety profiles.
References
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University, Leiden, The Netherlands. Available from: [Link][1][9]
-
Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Available from: [Link]
-
Valente, S. et al. (2015). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69828, Cyclopropylamine. PubChem. Available from: [Link].
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Chemistry LibreTexts. Available from: [Link]
-
de Meijere, A. et al. (n.d.). Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. PubMed. Available from: [Link]
-
Wang, L. et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22450283, 2-Ethoxypropan-1-amine. PubChem. Available from: [Link].
-
Michigan State University Department of Chemistry. Amine Reactivity. MSU Chemistry. Available from: [Link]
-
ResearchGate. (2025). Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines. ResearchGate. Available from: [Link]
-
Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0). Cheméo. Available from: [Link]
-
Couty, F. et al. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed. Available from: [Link]
-
Peterson, E. A. et al. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]
-
Rousseaux, S. A. L. et al. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters. Available from: [Link]
-
Manfrinato, G. et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. Available from: [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]
-
de Meijere, A. et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Available from: [Link]
-
Problems in Chemistry. (2023). Amines Part 2- Reactivity of Amines. YouTube. Available from: [Link]
-
PubMed. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. PubMed. Available from: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
Taylor, M. S. et al. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available from: [Link]
-
Waseda University. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Waseda University Repository. Available from: [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]
-
Couty, F. et al. (n.d.). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]
-
MDPI. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). MDPI. Available from: [Link]
-
PubMed. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 544854, 2-Ethylcyclohexan-1-amine. PubChem. Available from: [Link].
Sources
- 1. longdom.org [longdom.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. longdom.org [longdom.org]
A Comparative Guide to the Synthesis of 2-Ethoxycyclopropan-1-amine: A Validation of Strategic Routes
Abstract
The 2-substituted cyclopropylamine motif is a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1][2] Specifically, 2-Ethoxycyclopropan-1-amine serves as a valuable, yet challenging, building block that combines the rigidity of the cyclopropane ring with the hydrogen-bonding and polarity modulation offered by the ethoxy and amine functionalities. This guide provides an in-depth validation and comparison of four distinct synthetic strategies for accessing this key intermediate. We will dissect the mechanistic underpinnings, stereochemical control, and practical scalability of each route, providing researchers with the critical data needed to select the optimal pathway for their specific drug discovery and development programs.
The Kulinkovich-Szymoniak Reaction: A Titanium-Mediated Approach
The Kulinkovich reaction, and its subsequent modifications, offers a powerful method for constructing cyclopropane rings from esters, amides, or nitriles.[3][4] The Kulinkovich-Szymoniak variant is particularly relevant as it directly yields primary cyclopropylamines from nitriles, making it a theoretically direct route to our target.[5][6]
Mechanistic Rationale & Strategic Considerations
The reaction proceeds via a fascinating series of organometallic transformations. First, a titanium(IV) alkoxide reacts with two equivalents of a Grignard reagent (e.g., Ethylmagnesium bromide) to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a reactive titanacyclopropane.[4][7] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the nitrile substrate to form an azatitanacycle. The crucial final step involves the addition of a strong Lewis acid, such as BF₃·OEt₂, which promotes the conversion of this intermediate into the desired primary cyclopropylamine.[5][6] Without the Lewis acid, the reaction often yields ketones as the major byproduct.[6]
For the synthesis of 2-Ethoxycyclopropan-1-amine, a plausible starting material would be 3-ethoxybutanenitrile. A key consideration is the diastereoselectivity of the reaction when using substituted Grignard reagents, which typically yields a mixture of diastereomers that may require chromatographic separation.[5]
Experimental Protocol: General Procedure
-
To a stirred solution of titanium(IV) isopropoxide (1.0 eq.) in anhydrous THF at room temperature, add Ethylmagnesium bromide (2.2 eq., 1 M in THF) dropwise.
-
Stir the resulting black solution for 10 minutes.
-
Add the nitrile substrate (e.g., 3-ethoxybutanenitrile) (1.0 eq.) to the reaction mixture.
-
Stir for 1-2 hours at room temperature.
-
Cool the mixture to -78 °C and add BF₃·OEt₂ (2.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.
-
Quench the reaction by slow addition of aqueous NaOH (1 M).
-
Filter the mixture through Celite, washing with diethyl ether.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Data
| Substrate Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Aliphatic Nitriles | 50-70 | ~2:1 | [5] |
| Aromatic Nitriles | 60-85 | N/A | [6] |
| 1,2-Disubstituted Products | 45-65 | 1.5:1 to 3:1 | [5] |
The Simmons-Smith Reaction: A Stereospecific Cyclopropanation
The Simmons-Smith reaction is a classic and highly reliable method for converting alkenes into cyclopropanes stereospecifically.[8] Its utility in complex synthesis is enhanced by the directing effect of nearby Lewis basic functional groups, such as hydroxyls or amines, which allows for high diastereoselectivity.[9][10]
Mechanistic Rationale & Strategic Considerations
The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[11] This carbenoid adds to both carbons of the alkene double bond in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[8]
To synthesize 2-Ethoxycyclopropan-1-amine, a logical precursor is a protected enamine, such as N-benzyl-1-ethoxyprop-1-en-2-amine. The presence of the amine or a strategically placed hydroxyl group can chelate the zinc reagent, directing the cyclopropanation to one face of the alkene and thereby controlling the diastereoselectivity of the product.[9] This substrate-controlled approach is a powerful tool for accessing specific stereoisomers.
Experimental Protocol: Directed Cyclopropanation
-
Activate zinc dust by washing sequentially with HCl, water, ethanol, and diethyl ether, then dry under vacuum.
-
Prepare a zinc-copper couple by treating the activated zinc with a solution of copper(II) acetate.
-
Suspend the Zn(Cu) couple in anhydrous diethyl ether under an inert atmosphere.
-
Add diiodomethane (2.0 eq.) to the suspension and stir until gas evolution ceases.
-
Add a solution of the allylic amine or enamine substrate (1.0 eq.) in diethyl ether.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Filter the mixture and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Performance Data
| Directing Group | Substrate | Diastereomeric Ratio (dr) | Reference |
| Hydroxyl (Allylic Alcohol) | Cyclohexenol | >95:5 | [8] |
| Chiral Amino Alcohol | Allylic Amine | >98:2 | [9] |
| Amide | Allylic Amide | >90:10 | [9] |
Synthesis from α-Chloroaldehydes: A Direct and Diastereoselective Route
A more recent and highly convergent strategy involves the synthesis of trans-2-substituted cyclopropylamines directly from α-chloroaldehydes.[12] This method is particularly attractive as it builds the desired structure in a single pot with high diastereoselectivity.
Mechanistic Rationale & Strategic Considerations
This transformation proceeds through the formation of an electrophilic zinc homoenolate intermediate from the α-chloroaldehyde.[12] This intermediate is then trapped in situ by an amine nucleophile. The subsequent intramolecular cyclization via nucleophilic substitution of the chloride generates the cyclopropylamine product. A key finding is that this reaction pathway strongly favors the formation of the trans diastereomer.[13]
This route is exceptionally well-suited for synthesizing trans-2-Ethoxycyclopropan-1-amine. The required starting material, 2-chloro-3-ethoxybutanal, can be prepared from commercially available precursors. The choice of the amine nucleophile (e.g., benzylamine) allows for the installation of a readily removable protecting group.
Experimental Protocol
-
To a suspension of activated zinc dust (2.0 eq.) in THF, add the α-chloroaldehyde (1.0 eq.) at room temperature.
-
Stir the mixture for 1 hour.
-
Add the primary amine (e.g., benzylamine) (1.2 eq.) and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the trans-cyclopropylamine.
Performance Data
| Aldehyde Substituent | Amine | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Phenyl | Benzylamine | 85 | >20:1 | [12] |
| Isopropyl | Benzylamine | 78 | >20:1 | [12] |
| n-Butyl | p-Methoxybenzylamine | 72 | >20:1 | [12] |
Asymmetric Rhodium-Catalyzed Cyclopropanation
For applications requiring high enantiopurity, metal-catalyzed cyclopropanation using diazo compounds is the premier strategy. Chiral rhodium(II) carboxylate catalysts, in particular, have demonstrated exceptional efficacy in controlling both diastereoselectivity and enantioselectivity.[14][15]
Mechanistic Rationale & Strategic Considerations
The catalytic cycle begins with the reaction of a diazo compound with the chiral rhodium catalyst to form a rhodium carbene intermediate after the extrusion of N₂ gas.[16] This highly reactive carbene is then transferred to an alkene substrate. The approach of the alkene to the carbene is tightly controlled by the chiral ligands on the rhodium catalyst, leading to the formation of the cyclopropane ring with high stereocontrol.[15]
To synthesize an enantiomerically enriched version of 2-Ethoxycyclopropan-1-amine, one could react ethyl vinyl ether with a protected diazoaminoethane derivative, such as a diazoacetyl-protected amine. The choice of catalyst, like Rh₂(S-DOSP)₄, is critical for achieving high enantiomeric excess (ee).[16] The primary challenges of this route are the synthesis and handling of potentially unstable diazo compounds and the higher cost of the rhodium catalysts.
Performance Data for Asymmetric Cyclopropanation
| Alkene | Diazo Compound | Catalyst | Yield (%) | dr | ee (%) | Reference |
| Styrene | Methyl 2-diazo-4-phenylbutenoate | Rh₂(S)-prolinate | 85 | >95:5 | 98 | [14] |
| Ethyl Acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ | 59 | >97:3 | 77 | [15] |
| Vinyl Acetate | Ethyl diazoacetate | Chiral Ru-salen | 80 | 85:15 | 94 | [17] |
Comparative Analysis & Strategic Recommendations
The optimal synthesis route for 2-Ethoxycyclopropan-1-amine depends critically on the desired stereochemistry, scale, and cost considerations.
| Synthesis Route | Key Advantages | Key Disadvantages | Best For... |
| Kulinkovich-Szymoniak | Direct synthesis of primary amines; uses readily available nitriles. | Stoichiometric titanium waste; moderate diastereoselectivity. | Rapid access to racemic or diastereomeric mixtures for initial screening. |
| Simmons-Smith | High stereospecificity; excellent substrate-controlled diastereoselectivity. | Stoichiometric zinc waste; precursor alkene may require multi-step synthesis. | Targeting a specific diastereomer when a directing group can be installed. |
| From α-Chloroaldehydes | Highly convergent; excellent diastereoselectivity for the trans isomer; operationally simple. | Limited to trans products; α-chloroaldehyde precursor required. | Scalable and efficient synthesis of the trans diastereomer. |
| Rhodium-Catalyzed | Excellent enantioselectivity; catalytic process. | Expensive catalysts; diazo precursors can be hazardous and difficult to prepare. | Accessing highly enantiopure material for late-stage development. |
Conclusion
For the efficient and scalable production of trans-2-Ethoxycyclopropan-1-amine , the synthesis from α-chloroaldehydes stands out as the superior route due to its high convergence, operational simplicity, and exceptional diastereoselectivity.[12] If a specific cis diastereomer is required, a substrate-directed Simmons-Smith reaction would be the method of choice, provided a suitable alkene precursor can be synthesized.[9] For initial exploratory work where diastereomeric mixtures are acceptable, the Kulinkovich-Szymoniak reaction offers a rapid entry point.[5] Finally, when the ultimate goal is the highest possible enantiopurity for clinical candidates, the investment in developing a rhodium-catalyzed asymmetric cyclopropanation is justified despite the associated costs and handling challenges.[14][15] Each route offers a unique set of advantages, and this comparative validation provides the necessary framework for making an informed strategic decision.
References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]
-
Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia. [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
Gagnon, D., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. [Link]
-
Lilly, J. W., et al. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. [Link]
-
Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia. [Link]
-
Savchenko, A. I., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
-
Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. [Link]
-
Taylor, R. E., & Engelhardt, F. C. (2001). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters. [Link]
-
Hu, W., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science. [Link]
-
Kumar, A., & Kumar, V. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
-
ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation of an Enamide. [Link]
-
Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
De, S., & Dong, V. M. (2013). Directing Group Enhanced Carbonylative Ring Expansions of Amino-Substituted Cyclopropanes: Rhodium-Catalyzed Multicomponent Synthesis of N-Heterobicyclic Enones. Journal of the American Chemical Society. [Link]
-
Lautens, M., & Le, D. N. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
-
Lautens, M., & Le, D. N. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
-
Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simmons-Smith Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 17. Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Ethoxycyclopropan-1-amine Derivatives: X-ray Crystallography in Focus
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The cyclopropylamine moiety, a recurring motif in pharmaceuticals and agrochemicals, imparts unique conformational constraints and metabolic stability.[1][2] The introduction of an ethoxy group at the 2-position of the cyclopropane ring adds another layer of complexity and potential for stereoisomerism, making the structural elucidation of 2-ethoxycyclopropan-1-amine derivatives a critical challenge. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural characterization of this emerging class of compounds, grounded in field-proven insights and established scientific principles.
The Unambiguous Answer: The Power of Single-Crystal X-ray Diffraction
A Generalized Workflow for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a degree of empirical optimization. The causality behind each step is crucial for success.
Caption: Figure 1: Generalized X-ray Crystallography Workflow
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, it is not without its limitations. A comprehensive understanding of a 2-ethoxycyclopropan-1-amine derivative often necessitates a multi-technique approach, integrating data from spectroscopic methods that probe the molecule's properties in solution.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution |
| Information Provided | 3D structure, stereochemistry, bond lengths/angles, packing | Connectivity, stereochemistry, dynamic processes, conformation in solution | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous structural determination | Provides information on dynamics and solution-state conformation | High sensitivity and determination of molecular formula |
| Key Limitation | Requires a suitable single crystal, static picture | Can be complex to interpret for novel structures, lower resolution than crystallography | Does not directly provide 3D structural information |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, which is often more biologically relevant than the solid state.[4] For 2-ethoxycyclopropan-1-amine derivatives, ¹H and ¹³C NMR would be the primary experiments.
-
¹H NMR: The chemical shifts and coupling constants of the cyclopropyl protons would provide information about their relative stereochemistry (cis/trans). The protons on the carbon adjacent to the nitrogen and oxygen atoms would be deshielded and appear at higher ppm values.[5] The N-H proton signal can be broad and its position concentration-dependent, but its presence can be confirmed by D₂O exchange.[5]
-
¹³C NMR: The number of unique carbon signals would indicate the symmetry of the molecule. The carbons bonded to the electronegative nitrogen and oxygen atoms would appear downfield.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule by showing correlations between protons and carbons.
Causality in NMR: The choice of NMR experiments is dictated by the need to unambiguously assign all proton and carbon signals and to establish through-bond connectivity. For complex derivatives, more advanced techniques may be required.
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high accuracy.[6] For 2-ethoxycyclopropan-1-amine derivatives, the "nitrogen rule" would be applicable, where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7][8] Furthermore, the fragmentation pattern can provide clues about the molecule's structure. A characteristic fragmentation for amines is α-cleavage, where the bond between the carbon and the nitrogen is broken.[8][9]
Experimental Protocols
Protocol 1: Crystallization of 2-Ethoxycyclopropan-1-amine Derivatives (A Generalized Approach)
-
Sample Purification: Ensure the sample is of the highest possible purity (>98%) through techniques like column chromatography or recrystallization.
-
Solvent Screening: In parallel, dissolve small amounts of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) to assess solubility.
-
Crystallization Setup:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant). Seal the well. The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
-
Incubation: Store the crystallization setups in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring and Harvesting: Regularly monitor the setups for crystal growth. Once suitable single crystals have formed, carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen for data collection.
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-ethoxycyclopropan-1-amine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.
-
D₂O Exchange (Optional): To confirm the N-H proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.[5]
Making the Right Choice: A Logic-Driven Approach
The selection of an analytical technique should be guided by the specific research question at hand.
Caption: Figure 2: Decision Tree for Structural Analysis
Conclusion
The structural elucidation of 2-ethoxycyclopropan-1-amine derivatives is a critical step in their development for various applications. While spectroscopic techniques like NMR and mass spectrometry provide essential information regarding connectivity, molecular formula, and solution-state behavior, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. The choice of technique should be strategic, and in many cases, a synergistic approach that combines the strengths of each method will yield the most comprehensive understanding of these valuable molecules. The protocols and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to navigate the challenges of structural characterization in this important class of compounds.
References
-
AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. Retrieved from [Link]
-
AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. Retrieved from [Link]
-
PubMed. (2024, September 7). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
(n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
ACS Publications. (2022, August 4). Phase Equilibria and Spectroscopic Identification of Structure II Hydrates with New Hydrate-Forming Agents (Cyclopropylamine and Cyclopentylamine). The Journal of Physical Chemistry C. Retrieved from [Link]
-
News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxypropan-1-amine. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
PMC. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Ethoxyethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-ethylcyclohexyl)oxy-N-methylpropan-1-amine. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-2-methylpropan-1-amine. Retrieved from [Link]
-
OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
ResearchGate. (2025, August 9). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Ethoxy-2-cyclohexen-1-one. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-ethoxy-N,N-diethylpropan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylcyclohexan-1-amine. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to Assessing the Metabolic Stability of 2-Ethoxycyclopropan-1-amine
For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A candidate with promising pharmacological activity can fail spectacularly if it is too rapidly metabolized into inactive byproducts or, worse, bioactivated into toxic intermediates.[1][2] This guide provides an in-depth, comparative framework for assessing the metabolic stability of 2-Ethoxycyclopropan-1-amine, a molecule featuring a cyclopropylamine moiety—a common but metabolically complex structural alert.
We will dissect the underlying biochemistry of cyclopropylamine metabolism, provide detailed, field-tested protocols for its evaluation, and compare its expected stability profile against other common amine-containing scaffolds. This document is designed to move beyond mere procedural lists, offering the causal logic behind experimental choices to empower researchers to design, execute, and interpret these critical studies.
The Metabolic Scrutiny of Cyclopropylamines: A Double-Edged Sword
The cyclopropyl group is an attractive substituent in medicinal chemistry, often used to impart conformational rigidity and improve potency.[3] Its high C-H bond dissociation energy can reduce susceptibility to standard oxidative metabolism by Cytochrome P450 (CYP) enzymes, a strategy successfully employed to divert metabolism and reduce drug-drug interactions.[3]
However, when appended to a nitrogen atom, forming a cyclopropylamine, the metabolic profile becomes significantly more complex and concerning.[3] This moiety is a known structural alert due to its potential for bioactivation.[4][5] The primary metabolic liabilities stem from oxidation, which can lead to two major detrimental outcomes:
-
Mechanism-Based Inactivation of CYP Enzymes : Oxidation at the nitrogen can form a radical cation. This is followed by rapid scission of the strained cyclopropane ring, generating a highly reactive carbon-centered radical that can covalently bind to and inactivate the metabolizing CYP enzyme.[6][7]
-
Formation of Reactive Metabolites : The same ring-opening process can lead to the formation of reactive α,β-unsaturated aldehydes.[8][9][10] These electrophilic species can form covalent adducts with cellular nucleophiles like glutathione (GSH) or critical liver proteins, a pathway implicated in the hepatotoxicity of drugs like trovafloxacin.[3][8][9]
Therefore, assessing a molecule like 2-Ethoxycyclopropan-1-amine is not just about determining its rate of clearance, but also about vigilantly screening for the formation of these potentially hazardous intermediates.
Experimental Assessment Strategy: A Two-Tiered Approach
To build a comprehensive metabolic profile, a multi-system approach is required. We will compare the two most common and informative in vitro systems: Liver Microsomes and Suspension Hepatocytes.
-
Liver Microsomes : These are subcellular fractions of the liver containing the endoplasmic reticulum, which is rich in Phase I metabolic enzymes like CYPs.[11][12] They are cost-effective, high-throughput, and ideal for an initial assessment of CYP-mediated metabolism.[12][13]
-
Hepatocytes : As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[11][14] They contain the full complement of Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and cofactors in a physiologically relevant environment, accounting for cellular uptake and efflux.[15][16]
The logical workflow is to first use a high-throughput microsomal assay to rank-order compounds and get an early read on intrinsic clearance, followed by a more physiologically complete hepatocyte assay for promising candidates to confirm findings and investigate Phase II metabolism.
Workflow for Metabolic Stability Assessment
Caption: Tiered experimental workflow for assessing metabolic stability.
Detailed Experimental Protocols
Trustworthiness in experimental science comes from robust, validated protocols. The following are detailed, step-by-step methods for conducting microsomal and hepatocyte stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay measures the disappearance of the parent compound over time when incubated with HLM in the presence of the necessary cofactor, NADPH.[17][18]
A. Materials
-
Test Compound (2-Ethoxycyclopropan-1-amine)
-
Human Liver Microsomes (pooled, commercial source)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[19]
-
Control Compounds (High Clearance: Verapamil; Low Clearance: Warfarin)
-
Acetonitrile (ACN) with Internal Standard (IS) for reaction termination
-
96-well incubation plates and analytical plates
B. Procedure
-
Compound Preparation : Prepare a 1 mM stock solution of the test compound and controls in DMSO. Dilute further in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration must be <0.5%.[20]
-
Microsomal Preparation : Thaw pooled HLM at 37°C and dilute in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.[13][21] Keep on ice.
-
Incubation Setup :
-
Add 100 µL of the microsomal solution to each well of a 96-well plate.
-
Add 1 µL of the diluted test compound/control solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation : Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for a separate aliquot.
-
Time Course Sampling : Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by transferring 50 µL of the incubation mixture to a new plate containing 150 µL of ice-cold ACN with a suitable internal standard.[12]
-
Sample Processing : Seal the termination plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis : Transfer the supernatant to an analytical plate. Analyze the remaining concentration of the test compound using a validated LC-MS/MS method.[12]
C. Data Analysis
-
Plot the natural logarithm (ln) of the percent remaining of the test compound against time.
-
Determine the slope of the line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass)
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more complete metabolic picture by using intact cells.[15][16]
A. Materials
-
Test Compound (2-Ethoxycyclopropan-1-amine)
-
Cryopreserved Human Hepatocytes (pooled)
-
Williams Medium E with supplements
-
Control Compounds (e.g., Midazolam for Phase I, 7-hydroxycoumarin for Phase II)
-
Acetonitrile (ACN) with Internal Standard (IS)
-
Suspension culture plates (e.g., ultra-low attachment plates)
B. Procedure
-
Hepatocyte Preparation : Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., Trypan Blue). Adjust cell density to 0.5 - 1.0 x 10^6 viable cells/mL.[22]
-
Compound Preparation : Prepare test and control compounds in medium for a final incubation concentration of 1 µM.
-
Incubation :
-
Add the hepatocyte suspension to the wells of a suspension culture plate.
-
Add the diluted test compound solution to start the incubation.
-
Place the plate in a humidified incubator at 37°C, 5% CO2, with gentle shaking (e.g., 90-120 rpm).[22]
-
-
Time Course Sampling : At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to 3 volumes of ice-cold ACN with IS.[15][16]
-
Sample Processing & Analysis : Follow steps 6 and 7 from the HLM protocol.
C. Data Analysis The data analysis for t½ and CLint is similar to the microsomal assay, but the CLint value is expressed per million cells: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / Cell Density)
Comparative Analysis: Stability of Amine Scaffolds
To provide context, the metabolic stability of 2-Ethoxycyclopropan-1-amine should be benchmarked against other common amine-containing fragments. The data below is representative and illustrates how different structural motifs influence metabolic fate.
| Compound ID | Structure | Amine Type | Representative t½ (min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Key Metabolic Pathways |
| A | 2-Ethoxycyclopropan-1-amine | Primary Cyclopropylamine | < 15 (Predicted) | > 100 (High) | CYP-mediated N-oxidation, Ring Scission, Potential Bioactivation[3][9] |
| B | N-ethyl-propan-2-amine | Secondary Acyclic Amine | 35 | 49.5 | N-dealkylation, α-carbon oxidation |
| C | Piperidine | Secondary Cyclic Amine | > 60 | < 23.1 | Ring hydroxylation (often slower) |
| D | tert-Butylamine | Primary (Hindered) Amine | > 60 | < 23.1 | Steric hindrance significantly reduces N-dealkylation and oxidation rates[23] |
Interpretation & Causality:
-
Compound A (Target): The cyclopropylamine moiety is predicted to be a metabolic hotspot. The strained ring and adjacent amine make it highly susceptible to CYP-mediated oxidation, leading to rapid clearance.[3][24] The primary concern here is not just the high clearance but the mechanism of clearance—ring opening and potential reactive metabolite formation.[3][9]
-
Compound B (Acyclic): A standard secondary amine undergoes predictable N-dealkylation. Its stability is moderate, representing a common metabolic fate.
-
Compound C (Cyclic/Saturated): Incorporating the nitrogen into a saturated ring like piperidine often increases metabolic stability compared to acyclic analogs. Metabolism typically occurs at distal positions on the ring, which is a slower process.[25][26]
-
Compound D (Sterically Hindered): The tert-butyl group is a classic "metabolic shield." The steric bulk around the nitrogen prevents metabolizing enzymes from accessing the N-H or α-carbon bonds, resulting in very high metabolic stability.[23]
Metabolic Pathways of Cyclopropylamine
Caption: Key metabolic bioactivation pathways for cyclopropylamines.
Conclusion and Forward Look
The assessment of 2-Ethoxycyclopropan-1-amine reveals a molecule with a high probability of metabolic instability driven by its cyclopropylamine core. The primary concern transcends simple rapid clearance; the potential for mechanism-based CYP inactivation and bioactivation to toxic aldehyde species necessitates a thorough investigation.[3][8][9]
Comparative Insights:
-
Compared to simple acyclic or saturated cyclic amines, the cyclopropylamine moiety is significantly more labile and presents a greater safety risk.
-
Its stability is expected to be far lower than sterically shielded amines, such as those containing a tert-butyl group.
For drug development professionals, these findings would trigger a clear directive: medicinal chemistry efforts should focus on modifying or replacing the cyclopropylamine moiety. Strategies could include introducing steric hindrance adjacent to the amine, replacing the cyclopropyl group with a more stable isostere like a gem-dimethyl group, or altering the electronics of the molecule to disfavor the initial oxidation step.[3][23] This data-driven, mechanistic approach to understanding metabolic stability is fundamental to designing safer, more effective therapeutics.
References
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
-
Li, A. P., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Available at: [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
-
Hanzlik, R. P., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. Available at: [Link]
-
Driscoll, J. P., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. Available at: [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Available at: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Available at: [Link]
-
ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. Available at: [Link]
-
Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. Available at: [Link]
-
Sun, Q., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed. Available at: [Link]
-
Macdonald, T. L., et al. (1981). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. ACS Publications. Available at: [Link]
-
Sun, Q., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. Available at: [Link]
-
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. ResearchGate. Available at: [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Available at: [Link]
-
Sun, Q., et al. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. PubMed. Available at: [Link]
-
Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Available at: [Link]
-
ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Available at: [Link]
-
Sharma, R., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online. Available at: [Link]
-
Sharma, R., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. Available at: [Link]
-
Liu, K., et al. (2024). New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. NIH National Library of Medicine. Available at: [Link]
-
Laux, V., et al. (2013). Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure. PubMed. Available at: [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Available at: [Link]
-
Dalvie, D., & Kalgutkar, A. S. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available at: [Link]
-
Nekkanti, V., et al. (2013). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. Available at: [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. nedmdg.org [nedmdg.org]
- 24. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Ethoxycyclopropan-1-amine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Ethoxycyclopropan-1-amine is paramount during drug development and manufacturing to ensure the identity, strength, quality, and purity of the final product.[1] This guide will explore and compare three principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated for its suitability, with supporting experimental data and protocols.
The Challenge of Analyzing Small, Polar Amines
2-Ethoxycyclopropan-1-amine, like many primary amines, presents analytical challenges due to its polarity and potential for volatility issues.[2][3] These characteristics can lead to poor chromatographic peak shapes, inaccurate quantification, and interactions with analytical instrumentation.[2][4] Therefore, careful method development and validation are essential for reliable analysis.[1][5][6][7]
Comparison of Analytical Methodologies
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[8][9] |
| Selectivity | High, especially with mass spectrometry (MS) detection. | High, particularly with chiral stationary phases for enantiomeric separation.[10] | High, based on unique chemical shifts of nuclei. |
| Sensitivity | High, especially with derivatization and sensitive detectors like FID or MS.[2][11] | Moderate to high, depending on the detector (UV, FL, MS). | Generally lower than chromatographic methods. |
| Sample Throughput | High, with modern autosamplers. | High, with established methods. | Lower, due to longer acquisition times for high sensitivity. |
| Matrix Effects | Can be significant; derivatization can mitigate some issues. | Can be significant; requires careful sample preparation. | Less susceptible to matrix effects than chromatography. |
| Development Time | Moderate, especially if derivatization is required. | Moderate to high, particularly for chiral separations. | Can be faster for simple mixtures as it may not require extensive separation development. |
| Enantiomeric Analysis | Requires chiral stationary phase or derivatization with a chiral reagent. | The preferred method for enantiomeric separation using chiral stationary phases.[10][12] | Requires chiral solvating or derivatizing agents. |
| Destructive? | Yes | Yes | No, the sample can be recovered.[13] |
I. Gas Chromatography (GC): A Powerful Tool Requiring Derivatization
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of primary amines like 2-Ethoxycyclopropan-1-amine can be problematic due to their polarity, which often leads to poor peak shape and column adsorption.[2][3][4] Derivatization is a common and effective strategy to overcome these limitations by converting the polar amine into a less polar, more volatile derivative.[2][14]
Causality in Experimental Choices: Why Derivatize?
-
Improved Volatility and Thermal Stability: Derivatization replaces active hydrogens on the amino group with less polar functional groups, increasing the compound's volatility and allowing for analysis at lower temperatures, minimizing thermal degradation.[2]
-
Enhanced Peak Shape and Resolution: By reducing interactions with the stationary phase, derivatization results in sharper, more symmetrical peaks, leading to better separation from other components in the reaction mixture.[2]
-
Increased Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly enhance the sensitivity of detectors like the Electron Capture Detector (ECD) or provide characteristic mass fragments for Mass Spectrometry (MS).[2][15]
Experimental Workflow: GC Analysis with Derivatization
Caption: Workflow for GC-MS analysis of 2-Ethoxycyclopropan-1-amine with derivatization.
Detailed Protocol: Trifluoroacetylation for GC-MS Analysis
This protocol outlines the derivatization of 2-Ethoxycyclopropan-1-amine with trifluoroacetic anhydride (TFAA) for subsequent GC-MS analysis.
-
Sample Preparation:
-
Accurately transfer a known volume or weight of the reaction mixture into a clean reaction vial.
-
If the sample is in a high-boiling solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Add a known amount of a suitable internal standard (e.g., a stable amine with a different retention time).
-
-
Derivatization:
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Exemplary GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp to 240°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection: Full scan mode to identify the derivatized product and selected ion monitoring (SIM) for quantification.
-
-
II. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Separations
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[10] For chiral molecules like 2-Ethoxycyclopropan-1-amine, HPLC with a chiral stationary phase (CSP) is the premier method for enantiomeric separation and quantification.[10][12]
Causality in Experimental Choices: The Power of Chiral Stationary Phases
-
Enantiomeric Resolution: CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), create a chiral environment that allows for differential interaction with the enantiomers of the analyte, leading to their separation.[10]
-
Mobile Phase Optimization: The choice of mobile phase, including the organic modifier and additives, is crucial for achieving optimal separation. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[17] Conversely, acidic additives may be beneficial in some cases.[18]
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis of 2-Ethoxycyclopropan-1-amine.
Detailed Protocol: Enantiomeric Separation by HPLC
This protocol provides a starting point for the development of a chiral HPLC method.
-
Sample Preparation:
-
Accurately dilute a known amount of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Exemplary HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).[10]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an amine modifier (e.g., 0.1% diethylamine). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a suitable wavelength (if the molecule has a chromophore) or Mass Spectrometry for universal detection.
-
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and range.[1]
III. Quantitative NMR (qNMR): A Non-Destructive, Absolute Quantification Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that allows for the determination of the absolute concentration of a substance in a sample without the need for a calibration curve of the analyte itself.[13] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]
Causality in Experimental Choices: The qNMR Advantage
-
Absolute Quantification: By using a certified internal standard, the concentration of 2-Ethoxycyclopropan-1-amine can be determined directly from the ratio of the integrals of the analyte and the standard.[8]
-
Non-Destructive: The sample is not consumed during the analysis and can be recovered for further investigation.[13]
-
Structural Confirmation: In addition to quantification, the NMR spectrum provides structural information, confirming the identity of the analyte.
Experimental Workflow: qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Detailed Protocol: ¹H qNMR for Purity and Concentration Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, D₂O) to dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons. A D1 of at least 5 times the longest T₁ is recommended.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of 2-Ethoxycyclopropan-1-amine and a signal of the internal standard.
-
Calculate the purity or concentration using the following equation:[9]
-
Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
-
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and std refers to the internal standard.
-
-
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of 2-Ethoxycyclopropan-1-amine in reaction mixtures depends on the specific requirements of the analysis.
-
For routine achiral analysis with high throughput , GC with derivatization is a highly effective and sensitive method.
-
When enantiomeric purity is the critical parameter , chiral HPLC is the undisputed method of choice, offering excellent resolution of enantiomers.
-
For absolute quantification without the need for a specific reference standard of the analyte and for structural confirmation , qNMR is a powerful and non-destructive technique.
In a drug development setting, it is often beneficial to utilize orthogonal methods (e.g., HPLC and qNMR) to ensure the accuracy and reliability of the analytical data. A thorough validation of the chosen method is a regulatory requirement and essential for ensuring product quality and patient safety.[5][6]
References
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
-
Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. Retrieved from [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
-
Patel, K. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-9. Retrieved from [Link]
-
YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. Retrieved from [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
- Google Patents. (2007). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Kusch, P., Knupp, G., Hergarten, M., & Feltes, J. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 227-233. Retrieved from [Link]
-
Reddy, P. B., Reddy, M. K., & Raman, N. V. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica, 80(4), 939-948. Retrieved from [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. Retrieved from [Link]
-
ResearchGate. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF. Retrieved from [Link]
-
Liu, D., An, T., Zhang, C., Li, G., & Wang, J. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-340. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Quantitative NMR spectroscopy of complex mixtures. Retrieved from [Link]
-
YouTube. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. Retrieved from [Link]
-
ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Shandong Biotech. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
Ferreira, F., & de Meijere, A. (2009). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 109(10), 4870-4929. Retrieved from [Link]
Sources
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. wjarr.com [wjarr.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. emerypharma.com [emerypharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. h-brs.de [h-brs.de]
- 16. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxycyclopropan-1-amine
This guide provides a comprehensive framework for the safe and compliant disposal of 2-Ethoxycyclopropan-1-amine and its associated waste streams. As a substituted cyclopropylamine, this compound shares properties with a class of molecules known for their utility in medicinal chemistry as well as their potential reactivity and biological effects.[1][2] Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.
Hazard Profile and Chemical Assessment
A thorough understanding of the chemical's hazard profile is the foundation of any disposal plan. 2-Ethoxycyclopropan-1-amine, as a substituted aliphatic amine, presents several potential hazards that dictate its handling and disposal requirements.
-
Irritant and Harmful: The hydrochloride salt of this compound is classified as harmful if swallowed and causes serious skin and eye irritation.[3] Inhalation may also lead to respiratory irritation.[3][4]
-
Basicity: As an amine, it is a weak base and will react exothermically with acids. This reactivity necessitates strict segregation from acidic waste streams.[5][6]
-
Flammability: While data for the specific title compound is limited, similar small amines and ethers are often flammable.[4][7] Therefore, it is prudent to treat it as a potential fire hazard and keep it away from ignition sources.[7][8]
-
Environmental Hazard: Amines can be harmful to aquatic life, and their disposal into sanitary sewers is often restricted to prevent environmental damage and interference with wastewater treatment processes.[9][10][11]
For rapid assessment, the key chemical and hazard data are summarized below.
| Property | Information | Source(s) |
| Chemical Name | 2-Ethoxycyclopropan-1-amine | N/A |
| Molecular Formula | C₅H₁₃NO | [4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| Primary Hazards | Irritant, Harmful, Potential Flammability, Basic (Corrosive potential) | [3][4][7] |
| Chemical Incompatibilities | Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides, Carbon dioxide.[5][12] | [5][12] |
Personal Protective Equipment (PPE) and Handling
Before handling the chemical for any purpose, including disposal, researchers must be equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with solid waste procedures.[13]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[13]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron and full protective suit may be necessary.[5][13]
-
Work Area: All handling and preparation for disposal of 2-Ethoxycyclopropan-1-amine should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1][14]
Waste Stream Segregation and Container Management
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. The fundamental principle is to never mix incompatible waste streams.[10]
Core Principle: All waste streams containing 2-Ethoxycyclopropan-1-amine must be considered hazardous waste.[15] Do not dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[9][11]
Container Selection and Labeling:
-
Compatibility: Use containers made of materials compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, which can be corroded by amines.[16]
-
Condition: Containers must be in good condition, free from leaks, with a securely fitting cap.[17][18]
-
Labeling: Every waste container must be clearly labeled. Affix a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include the full chemical name of all contents and their approximate concentrations.[15][19]
-
Closure: Keep waste containers closed at all times except when adding waste. This prevents the release of vapors and protects the lab atmosphere.[16][17]
The following diagram illustrates the initial decision process for waste segregation.
Caption: Initial waste identification and segregation workflow.
Step-by-Step Disposal Protocols
Following segregation, each waste stream requires a specific disposal pathway. The universal endpoint for all streams is collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11][15]
Protocol 1: Unused or Expired Reagent (Pure/Concentrated)
This protocol applies to the original reagent container or highly concentrated solutions.
-
Do Not Treat: No in-laboratory treatment or neutralization should be attempted on the concentrated chemical. The heat generated from neutralizing a concentrated base can be significant and dangerous.[11]
-
Containerize: If possible, use the original manufacturer's container. Ensure the cap is sealed tightly. If the original container is compromised, transfer the material to a compatible, clean, and dry waste container.
-
Label: Clearly label the container as "Hazardous Waste: 2-Ethoxycyclopropan-1-amine".
-
Store: Place the container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from acids and oxidizers.[15]
-
Arrange Pickup: Follow your institution's procedures to request a hazardous waste pickup from EHS.[18]
Protocol 2: Dilute Aqueous Waste Streams
This protocol applies to aqueous solutions containing low concentrations of 2-Ethoxycyclopropan-1-amine. Direct sewer disposal is not recommended.[9][11] While neutralization can reduce the corrosivity hazard, the resulting solution is typically still considered hazardous waste due to the parent compound's properties.
-
Collect Waste: Accumulate the dilute aqueous waste in a labeled, compatible hazardous waste container.
-
Consider Neutralization (Consult EHS First): Neutralization is a chemical treatment step that may not be permitted in all institutions. Always consult your EHS office before proceeding. If approved, this procedure can reduce the corrosivity characteristic of the waste.
-
a. Preparation: Perform the procedure in a chemical fume hood. Place the waste container in a secondary container or an ice bath to dissipate heat.[14]
-
b. Dilution: Ensure the amine concentration is low (<5%). If necessary, dilute with cold water.
-
c. Neutralization: While stirring, slowly add a dilute inorganic acid (e.g., 1 M hydrochloric acid or 1 M sulfuric acid) to the amine solution.[11]
-
d. pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.
-
e. Endpoint: Stop adding acid when the pH is between 5.0 and 9.0.[14]
-
-
Final Disposal: The neutralized salt solution should be collected as hazardous waste. Label the container with all contents (e.g., "Water, Sodium Chloride, Neutralized 2-Ethoxycyclopropan-1-amine").
-
Store and Arrange Pickup: Store the container in the Satellite Accumulation Area for EHS collection.
Protocol 3: Contaminated Solid Waste
This protocol applies to any solid materials that have come into contact with 2-Ethoxycyclopropan-1-amine.
-
Collect: Place all contaminated solid items—including gloves, bench paper, weighing boats, silica gel, and disposable pipettes—into a designated solid hazardous waste container. This is often a sturdy, lined cardboard box or a plastic drum.[19]
-
Segregate: Do not mix these solids with regular trash or other non-hazardous waste.
-
Seal and Label: When the container is full, securely seal it. Ensure the "Hazardous Waste" label is complete, listing "Solid Debris contaminated with 2-Ethoxycyclopropan-1-amine".
-
Store and Arrange Pickup: Store the sealed container in the Satellite Accumulation Area for EHS collection.
Comprehensive Disposal Workflow
The following diagram provides a complete overview of the decision-making process, from waste generation to final disposal.
Caption: Complete decision workflow for 2-Ethoxycyclopropan-1-amine disposal.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area by opening the fume hood sash.
-
Control Ignition Sources: Remove all sources of ignition from the area.[7]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect: Carefully scoop the absorbed material into a compatible container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office.
By implementing these scientifically grounded and safety-focused procedures, researchers can manage and dispose of 2-Ethoxycyclopropan-1-amine responsibly, ensuring a safe laboratory environment for all.
References
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Vanderbilt University.
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Chemical Label for 2-ethoxycyclopropan-1-amine hydrochloride.
- Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH).
- Amine Disposal For Businesses. Collect and Recycle.
- Gardarsdottir H (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University.
- 2-Ethoxypropan-1-amine. PubChem, National Institutes of Health (NIH).
- Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS.
- SAFETY DATA SHEET for tert-Butyl ethyl ether. Sigma-Aldrich.
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.
- Cyclopropylamine Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET for 1-Ethoxy-2-propanol. Fisher Scientific.
- Safety data sheet for 1-Ethoxy-2-Propanol. CPAchem.
- Neutralizing Amine. Chemtex Speciality Limited.
- Cyclopropylamine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- Neutralizing Amine. EIEPD.
- Neutralizing Amine. CHIMIART.
- Neutralization Guide. University of Georgia Environmental Safety Division.
- Shaikh, et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics.
- Office of Environmental Health and Safety Manual. The Ohio State University Chemistry Department.
- SAFETY DATA SHEET.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- Chemical Compatibility Chart.
- EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center.
- HS Code 2933: Heterocyclic Compounds Regulations. Mercury Business Services.
- Chemical Compatibility Database. Cole-Parmer.
- rel-(1R,2r)-2-Ethoxycyclopropan-1-amine hydrochloride. AK Scientific Inc.
- 2-Ethoxypropan-1-amine hydrochloride. BLD Pharm.
- Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Chemical Compatibility Chart. Sterlitech Corporation.
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
- Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. PubMed.
- Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
Sources
- 1. longdom.org [longdom.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. vumc.org [vumc.org]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. esd.uga.edu [esd.uga.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 18. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 19. mtu.edu [mtu.edu]
Navigating the Safe Handling of 2-Ethoxycyclopropan-1-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these, 2-Ethoxycyclopropan-1-amine, a promising building block, requires a nuanced understanding of its safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to maintain a safe and efficient research environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Data for the analogous compound, 2-ethoxycyclopropan-1-amine hydrochloride, indicates the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
As a low molecular weight aliphatic amine, 2-Ethoxycyclopropan-1-amine is also likely to be a severe irritant to the skin, eyes, and mucous membranes.[2] Aliphatic amines can also be flammable and react vigorously with concentrated mineral acids.[2]
Table 1: Summary of Potential Hazards
| Hazard Statement | GHS Classification | Potential Effects |
| H302 | Acute toxicity, Oral (Category 4) | Harmful if ingested. |
| H315 | Skin corrosion/irritation (Category 2) | Causes redness, pain, and inflammation of the skin.[3] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Can cause significant eye irritation, redness, and pain.[3] |
| H335 | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause coughing, shortness of breath, and irritation of the nose and throat.[3] |
| - | Flammable liquids | Lower aliphatic amines are often highly flammable.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific procedure and the associated risks of exposure.
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required.[4] When there is a significant risk of splashing or a highly exothermic reaction, a face shield worn over the goggles is mandatory.[5][6]
-
Hand Protection: Disposable nitrile gloves are a suitable starting point for incidental contact, providing protection against a broad range of chemicals.[5] However, for prolonged contact or when handling larger quantities, it is crucial to consult the glove manufacturer's compatibility charts. Neoprene gloves offer good resistance to a wide array of acids, caustics, and solvents.[6] Always double-glove when handling this compound.
-
Body Protection: A standard cotton or cotton/poly blend lab coat is required for all laboratory work.[4] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Flame-retardant lab coats should be worn if large quantities of flammable materials are in use.
-
Respiratory Protection: All work with 2-Ethoxycyclopropan-1-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
// Eye Protection Branch eye_protection [label="Eye/Face Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; goggles [label="Chemical Splash Goggles\n(Minimum Requirement)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; face_shield [label="Face Shield over Goggles\n(Splash/Exotherm Risk)", shape=ellipse, fillcolor="#D2E3FC", fontcolor="#202124"];
// Hand Protection Branch hand_protection [label="Hand Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nitrile [label="Double-Gloved Nitrile\n(Incidental Contact)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; neoprene [label="Neoprene Gloves\n(Prolonged Contact)", shape=ellipse, fillcolor="#D2E3FC", fontcolor="#202124"];
// Body Protection Branch body_protection [label="Body Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lab_coat [label="Standard Lab Coat", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; chem_apron [label="Chemical Resistant Apron\n(Splash Risk)", shape=ellipse, fillcolor="#D2E3FC", fontcolor="#202124"];
// Respiratory Protection Branch resp_protection [label="Respiratory Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fume_hood [label="Chemical Fume Hood\n(Standard Procedure)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; respirator [label="NIOSH-Approved Respirator\n(Spill or High Concentration)", shape=ellipse, fillcolor="#D2E3FC", fontcolor="#202124"];
end [label="Proceed with Caution", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> task; task -> ppe_decision; ppe_decision -> eye_protection; eye_protection -> goggles; eye_protection -> face_shield; ppe_decision -> hand_protection; hand_protection -> nitrile; hand_protection -> neoprene; ppe_decision -> body_protection; body_protection -> lab_coat; body_protection -> chem_apron; ppe_decision -> resp_protection; resp_protection -> fume_hood; resp_protection -> respirator;
goggles -> end; face_shield -> end; nitrile -> end; neoprene -> end; lab_coat -> end; chem_apron -> end; fume_hood -> end; respirator -> end; } caption: PPE Selection Workflow for Handling 2-Ethoxycyclopropan-1-amine
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Engineering Controls: All manipulations of 2-Ethoxycyclopropan-1-amine must be performed in a properly functioning chemical fume hood.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring, which can create splashes and vapors.
-
Reactions: Be mindful that reactions with strong acids can be highly exothermic.[2] Use an ice bath for cooling and add reagents slowly.
-
Post-Handling: After completing the work, decontaminate the work area.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, eye/face protection, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan:
All waste containing 2-Ethoxycyclopropan-1-amine must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in a designated, compatible, and clearly labeled hazardous waste container.[9] The container must have a secure, tight-fitting lid.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of all components, and the approximate percentages.[9]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials, such as strong acids.
-
Disposal Request: When the container is full, or if it has been in accumulation for an extended period, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[11]
Emergency Procedures: Be Prepared
In case of exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
In case of a spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the fume hood sash and restrict access to the area.
-
Report: Notify your supervisor and your institution's EHS department.
-
Cleanup: Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill. Use an inert absorbent material to contain the spill, and then place it in a sealed, labeled hazardous waste container.
By adhering to these guidelines, researchers can confidently and safely work with 2-Ethoxycyclopropan-1-amine, fostering a culture of safety and scientific excellence.
References
-
National Center for Biotechnology Information. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Retrieved from [Link]
-
U.S. National Library of Medicine. (2011, August 6). Amines, Aliphatic: Health Hazards. Retrieved from [Link]
-
PubMed. (n.d.). Toxicity of model aliphatic amines and their chlorinated forms. Retrieved from [Link]
-
Australian Government Department of Health. (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from [Link]
- Google Cloud. (n.d.). chemical label 2-ethoxycyclopropan-1-amine hydrochloride.
-
Airgas. (2018, July 5). SAFETY DATA SHEET - Cyclopropane. Retrieved from [Link]
-
Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxypropan-1-amine. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
The Ohio State University. (n.d.). office of environmental health and safety. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
The University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mtu.edu [mtu.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
